Desvenlafaxine

Catalog No.
S525732
CAS No.
93413-62-8
M.F
C16H25NO2
M. Wt
263.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desvenlafaxine

CAS Number

93413-62-8

Product Name

Desvenlafaxine

IUPAC Name

4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3

InChI Key

KYYIDSXMWOZKMP-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 3700 mg/L at 25 °C (est)

Synonyms

2-(1-hydroxycyclohexyl)-2-((4-hydroxyphenyl)ethyl)dimethylammonium 3-carboxypropanoate monohydrate, 4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol, 45,233, WY, 45233, WY, desvenlafaxine, desvenlafaxine succinate, Monohydrate, O-desmethylvenlafaxine Succinate, O desmethylvenlafaxine, O desmethylvenlafaxine Succinate, O desmethylvenlafaxine Succinate Monohydrate, O-desmethylvenlafaxine, O-desmethylvenlafaxine Succinate, O-desmethylvenlafaxine Succinate Monohydrate, Pristiq, Succinate Monohydrate, O-desmethylvenlafaxine, Succinate, Desvenlafaxine, Succinate, O-desmethylvenlafaxine, WY 45,233, WY 45233, WY-45,233, WY-45233, WY45,233, WY45233

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O

The exact mass of the compound Desvenlafaxine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3700 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Desvenlafaxine is the major active metabolite of venlafaxine and is classified as an SNRI [1] [2] [3]. Its therapeutic effect in Major Depressive Disorder (MDD) is believed to stem from the potentiation of serotonin and norepinephrine activity in the central nervous system [1] [4].

The table below summarizes its key pharmacodynamic properties:

Property Description
Primary Mechanism Potent and selective inhibition of the serotonin (SERT) and norepinephrine (NET) transporters [1] [3] [4].
Receptor Affinity Lacks significant affinity for muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors, which is associated with a lower incidence of anticholinergic, sedative, and cardiovascular effects seen with other psychotropic drugs [1] [4].
Enzyme & Ion Channel Activity Lacks monoamine oxidase (MAO) inhibitory activity and significant activity against cardiac potassium channels (hERG), calcium, chloride, potassium, and sodium ion channels [1] [4].
Relative Potency Approximately 10 times more potent at inhibiting serotonin uptake than norepinephrine uptake based on in vitro studies [1] [2] [3].

This mechanism is visualized in the following pathway:

G This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits Synapse Synapse SERT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Receptor Receptor Synapse->Receptor Effect Increased Neurotransmitter Activity (Potentiation of Serotonin & Norepinephrine) Receptor->Effect

Pharmacokinetics and Metabolism

This compound has favorable pharmacokinetic properties, including high bioavailability and a metabolism profile that minimizes drug-drug interactions [1] [5] [3].

Parameter Details
Bioavailability Approximately 80% [1] [2] [4].
Tmax & Half-life Time to peak plasma concentration (~7.5 hours); mean terminal half-life of approximately 11 hours [1] [5] [4].
Protein Binding Low (30%) [1] [4].
Route of Elimination Primarily excreted in the urine [1].
Metabolism Primarily metabolized via conjugation (mediated by UGT enzymes); minor oxidative metabolism via CYP3A4. Not significantly metabolized by CYP2D6 [1] [5] [3].
% Excreted Unchanged Approximately 45% [1] [4].

The metabolic pathway can be summarized as follows:

G This compound This compound Metabolism Metabolism This compound->Metabolism Excretion Renal Excretion This compound->Excretion 45% Unchanged UGT UGT Isoforms (Primary Pathway) Metabolism->UGT CYP3A4 CYP3A4 (Minor Pathway) Metabolism->CYP3A4 Metabolites Glucuronide Metabolite UGT->Metabolites CYP3A4->Metabolites Metabolites->Excretion

Clinical Efficacy and Dosing

This compound is indicated for the treatment of Major Depressive Disorder (MDD) in adults, with extensive clinical trials supporting its efficacy [1] [5].

Aspect Clinical Data
Approved Indication Major Depressive Disorder (MDD) [1] [2] [3].
Recommended Dose 50 mg once daily, taken with or without food [5] [3]. This is both the starting and maintenance therapeutic dose for most patients.
Dose-Effect Relationship Doses from 50 mg/day to 400 mg/day are effective, but no additional benefit was demonstrated at doses greater than 50 mg/day [5] [2]. Higher doses increase the risk of adverse events [5] [3].
Minimally Effective Dose 50 mg/day is considered the minimally effective dose, with 25 mg/day showing inconsistent efficacy [6].

Safety and Tolerability Profile

The safety and tolerability profile of this compound is consistent with the SNRI class, with most adverse effects occurring early and often resolving over time [5] [3].

Category Common Adverse Effects
Very Common (>10%) Nausea, headache, dizziness, dry mouth, hyperhidrosis (excessive sweating), diarrhea, insomnia, constipation, fatigue [2] [3].
Common Tremor, blurred vision, decreased appetite, sexual dysfunction, anxiety, elevated cholesterol/triglycerides [2] [3].
Serious Risks Suicidal thoughts/behaviors (in young adults), serotonin syndrome, increased bleeding risk, hyponatremia, elevated blood pressure, manic episode, withdrawal syndrome upon discontinuation [1] [2] [3].

Experimental Protocol for In Vitro Mechanistic Studies

To empirically investigate this compound's mechanism of action, such as its effect on neuronal apoptosis under stress, you can adapt the following protocol based on a study of its parent compound, venlafaxine [7].

G Start 1. Cell Culture & Hypoxia Model A Culture SHSY-5Y neuronal cells Start->A B Induce hypoxia with CoCl₂ A->B C 2. Experimental Treatment B->C D Apply this compound (0-100 µM range) C->D E 3. Assay & Analysis D->E F qPCR / Western Blot: HIF-1α, β-catenin, Nur77 E->F G TUNEL Assay / Flow Cytometry: Apoptosis E->G H CCK-8 Assay: Cell Viability E->H

Detailed Methodology:

  • Cell Culture and Hypoxia Model: Maintain human dopaminergic neuroblastoma cell line (e.g., SHSY-5Y) in DMEM medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in 5% CO₂. To model neuronal hypoxia, treat cells with Cobalt Chloride (CoCl₂), a chemical inducer of hypoxia-like responses [7].
  • Experimental Treatment: Apply this compound to the culture system across a concentration range (e.g., 0-100 µM) alongside the CoCl₂ treatment. Include control groups (untreated and CoCl₂-only) [7].
  • Assays and Analysis:
    • qPCR and Western Blot: Quantify mRNA and protein expression levels of key pathway markers. Based on related research, these could include HIF-1α (hypoxia indicator), β-catenin (key in Wnt signaling and cell survival), and Nur77 (an orphan nuclear receptor involved in apoptosis) [7] [8].
    • Apoptosis Assay: Use an Annexin V-FITC / Propidium Iodide (PI) kit with flow cytometry to detect and quantify apoptotic and necrotic cells [8].
    • Cell Viability Assay: Perform a Cell Counting Kit-8 (CCK-8) assay to measure cell viability after 72 hours of treatment [7] [8].

References

Comprehensive Pharmacokinetic Profile of Desvenlafaxine

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value Details & Conditions
Absolute Oral Bioavailability ~80% [1] [2] -
Time to Peak Plasma Concentration (T~max~) ~7.5 hours [1] [3] After oral administration of extended-release tablet.
Protein Binding Low (~30%) [1] [2] Independent of drug concentration.
Steady-State Volume of Distribution 3.4 L/kg [1] [2] -
Apparent Terminal Half-Life (T~1/2~) ~11 hours [1] [3] [2] Mean value; may be prolonged in renal/hepatic impairment.
Effect of Food No clinically significant effect [1] [2] High-fat meal increased C~max~ by ~16% with no effect on AUC.

Metabolism and Elimination Pathways

Desvenlafaxine undergoes extensive metabolism and is primarily eliminated via the kidneys. Its metabolic profile is notable for low potential for certain drug-drug interactions.

  • Primary Metabolic Pathway: this compound is primarily metabolized by conjugation, mediated by UGT enzymes (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17) [1] [2]. This is its major pathway.
  • Secondary Metabolic Pathway: It undergoes minor oxidative metabolism via CYP3A4 through N-demethylation [1] [2].
  • Key Non-Participant Enzyme: The CYP2D6 pathway is not involved in its metabolism. Pharmacokinetics are similar in CYP2D6 poor and extensive metabolizers [1] [2].
  • Elimination: Approximately 45% of the dose is excreted unchanged in urine over 72 hours. About 19% is excreted as the glucuronide metabolite, and less than 5% as the oxidative metabolite [1] [2].

The following diagram illustrates the journey of this compound through the body, from administration to elimination:

fascia A Oral Administration (50-400 mg/day) B Absorption ~80% Bioavailability Tₘₐₓ: ~7.5 h A->B C Systemic Circulation Protein Binding: ~30% Volume of Distribution: 3.4 L/kg B->C D Metabolism C->D G Elimination C->G Some unchanged drug E Primary: Conjugation (UGT isoforms) D->E F Minor: Oxidation (CYP3A4) D->F E->G F->G H Renal Excretion 45% Unchanged 19% Glucuronide Metabolite G->H

This compound Pharmacokinetic Pathway

Experimental Protocol Overview

The pharmacokinetic data for this compound were established through standard clinical pharmacology studies. Here is a summary of the key methodological approaches:

  • Study Design: The single-dose and multiple-dose pharmacokinetics, including half-life, were characterized in randomized, single- or multiple-dose studies involving healthy adult subjects or patients with Major Depressive Disorder (MDD) [3] [2].
  • Dosing and Sampling: Subjects received single or multiple once-daily oral doses. Blood samples were collected at pre-specified time points after administration to determine plasma concentrations of this compound [3].
  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to estimate key parameters, including maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the curve (AUC), and terminal elimination half-life. The half-life was calculated as 0.693/λ~z~, where λ~z~ is the terminal elimination rate constant [3] [2].
  • Special Population & Interaction Studies: Specific studies were conducted in subjects with varying degrees of renal or hepatic impairment, and in subjects with different CYP2D6 metabolizer statuses, to evaluate the impact on this compound's pharmacokinetics [1] [2]. Drug interaction studies were also performed, such as co-administration with ketoconazole (a CYP3A4 inhibitor), to assess the potential for interactions [2].

Clinical and Research Implications

The 11-hour half-life of this compound has several practical implications for its use in therapy and research:

  • Dosing Regimen: The half-life supports once-daily dosing, which can improve patient adherence [4].
  • Time to Steady State: As a rule of thumb, it takes about 4-5 half-lives to reach steady state. Therefore, steady-state concentrations of this compound are typically achieved within 4 to 5 days of consistent dosing [2].
  • Withdrawal Syndrome: Drugs with shorter half-lives are more associated with withdrawal syndromes upon abrupt discontinuation. While this compound still requires a gradual dose reduction, its 11-hour half-life may confer a lower risk of discontinuation syndrome compared to agents with much shorter half-lives [4] [5].
  • Drug Interaction Profile: The primary metabolism via UGT conjugation and lack of involvement of CYP2D6 results in a low potential for pharmacokinetic drug interactions with many commonly prescribed medications that are substrates, inducers, or inhibitors of CYP enzymes [6] [1] [5].

References

desvenlafaxine metabolism CYP3A4 UGT enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for DDI Assessment

The low potential for pharmacokinetic drug-drug interactions (DDIs) with desvenlafaxine is supported by specific clinical studies conducted during its development. The US FDA provides guidance on how these interactions are systematically assessed [1] [2].

1. Assessing this compound as a "Perpetrator" of DDIs

  • Objective: To determine if steady-state this compound inhibits CYP2D6 or CYP3A4 enough to alter the exposure of other drugs.
  • Protocol:
    • Design: Open-label, multiple-dose studies [1] [2].
    • Cohort: Healthy subjects.
    • Intervention: Administration of this compound (50–400 mg/day) to achieve steady-state, coadministered with specific probe substrates for CYP2D6 (e.g., desipramine, dextromethorphan) or CYP3A4 (e.g., midazolam, alprazolam) [1] [2].
    • Endpoint: The primary metric is the change in the area under the plasma concentration-time curve (AUC) of the probe substrate. Per FDA criteria, an interaction is considered clinically insignificant if the 90% confidence interval for the ratio of AUC geometric means falls within 80%-125% [1] [2].
  • Key Findings: Coadministration of this compound resulted in either no interaction or only weak inhibition of CYP2D6 and CYP3A4, with AUC ratios for probe substrates remaining below the threshold for strong interactions [1] [2].

2. Assessing this compound as a "Victim" of DDIs

  • Objective: To determine if a strong CYP3A4 inhibitor increases this compound exposure.
  • Protocol:
    • Design: Open-label study [1] [2].
    • Intervention: Administration of this compound alone and in combination with a potent CYP3A4 inhibitor (e.g., ketoconazole) [1] [2].
    • Endpoint: The change in this compound AUC.
  • Key Findings: Coadministration with ketoconazole resulted in a weak interaction, increasing the AUC of this compound by 43% (AUC ratio of 1.43). This confirms the limited role of CYP3A4 in this compound's overall elimination [1] [2].

3. In Vitro Assessment of Transporter-Mediated DDIs

  • Objective: To evaluate the potential for interactions involving the P-glycoprotein (P-gp) transporter.
  • Protocol:
    • System: In vitro studies using Caco-2 cell monolayers [1] [2].
    • Assays: Tests to determine if this compound is a substrate (efflux ratio < 2) or an inhibitor (50% inhibitory concentration, IC50, > 250 μM) of P-gp [1] [2].
  • Key Findings: this compound was found to be neither a substrate nor an inhibitor of P-gp, indicating a very low risk of DDIs via this transporter [1] [2].

Metabolic Pathway Visualization

The following diagram illustrates the primary and secondary routes of this compound metabolism and elimination in the body.

G Start Oral Administration This compound Abs Absorption (Bioavailability ~80%) Start->Abs Circ Systemic Circulation (Protein binding ~30%) Abs->Circ Meta1 Primary Metabolism Conjugation via UGT Enzymes (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17) Circ->Meta1 Major Pathway Meta2 Minor Metabolism Oxidation via CYP3A4 (<5% of total clearance) Circ->Meta2 Minor Pathway Exc1 Renal Excretion ~45% as unchanged drug Circ->Exc1 Direct Excretion Exc2 Renal Excretion ~19% as glucuronide metabolite Meta1->Exc2 Meta2->Exc1 Minor Metabolite Excreted in Urine

Comparative Context with Other Antidepressants

This compound's simple metabolism gives it a distinct DDI profile compared to other first-line antidepressants, many of which are heavily reliant on CYP enzymes for their elimination [3].

Antidepressant Major Elimination Pathway Other Elimination Pathways Inhibitory Effect on CYP Isoenzymes
This compound (SNRI) Renal UGT, CYP3A4 None
Venlafaxine (SNRI) CYP2D6 CYP3A4 CYP2D6, CYP3A4
Duloxetine (SNRI) CYP1A2 CYP2D6 CYP2D6 (moderate)
Sertraline (SSRI) CYP2B6 CYP2C19, CYP2C9, CYP3A4, CYP2D6 CYP2D6 (weak)
Citalopram (SSRI) CYP2C19 CYP3A4, CYP2D6 CYP1A2, CYP2B6, CYP2C19, CYP2D6
Fluoxetine (SSRI) CYP2D6 CYP2C9, CYP2C19, CYP3A4 CYP2D6 (strong)

Key Takeaways for Research and Development

  • Low DDI Potential: The straightforward metabolic and elimination pathways of this compound, primarily via UGT conjugation and renal excretion, result in a low potential for clinically significant pharmacokinetic drug-drug interactions, particularly those mediated by CYP enzymes [4] [3] [1].
  • Minimal Pharmacogenetic Impact: Recent evidence suggests that common genetic polymorphisms in CYP enzymes (e.g., CYP2D6, CYP2C19) and UGT enzymes do not significantly impact the pharmacokinetics or safety of this compound, supporting predictable dosing [5] [6].
  • Focus on Pharmacodynamics: While pharmacokinetic interaction risks are low, the pharmacodynamic risks (e.g., serotonin syndrome with other serotonergic agents, increased bleeding with anticoagulants) remain and require careful clinical consideration [4] [7] [8].

References

desvenlafaxine renal excretion 45 percent unchanged

Author: Smolecule Technical Support Team. Date: February 2026

Desvenlafaxine Excretion Data

Parameter Summary Data Details from Research
Total Renal Excretion ~65% of administered dose [1] Combined unchanged drug and metabolites excreted in urine.
Unchanged Drug in Urine 45% [2] [3] [1] Primary route of elimination; measured at 72 hours post-administration. [2] [1]
Glucuronide Metabolite 19% [2] [1] Formed via conjugation by UGT enzymes (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17). [2]
Oxidative Metabolite <5% [2] [1] N,O-didesmethylvenlafaxine; formed via CYP3A4 metabolism. [2]

Experimental Methodology for Key Data

The data on the 45% renal excretion of unchanged this compound is typically generated in human pharmacokinetic studies using rigorous protocols.

  • Study Design: Open-label, single-dose studies are commonly employed. [4] In one specific study, subjects received a single 100 mg oral dose of this compound. [4]
  • Sample Collection: Urine samples are collected from subjects at predetermined intervals over a specific period, often 72 hours or more post-dose. [2] [1]
  • Bioanalytical Method: The concentration of this compound in urine samples is quantified using validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method distinguishes the parent drug from its metabolites.
  • Data Calculation: The amount of this compound excreted unchanged is calculated for each collection interval. The cumulative amount excreted over the total collection period is then expressed as a percentage of the administered dose to arrive at the 45% figure. [2] [1]

Metabolism and Elimination Pathways

The following diagram illustrates the primary metabolic and elimination pathways of this compound, highlighting that nearly half of the drug is cleared by the kidneys without modification.

G cluster_paths Elimination Pathways This compound This compound Node1 Renal Excretion This compound->Node1 45% Unchanged Node2 Hepatic Metabolism This compound->Node2 Minor Pathway Glucuronide Glucuronide Metabolite Node2->Glucuronide UGT Enzymes (19%) Oxidative N,O-Didesmethylvenlafaxine Node2->Oxidative CYP3A4 (<5%) Urine Urine Glucuronide->Urine Renal Excretion Oxidative->Urine Renal Excretion

This compound elimination: 45% is excreted unchanged by the kidneys, while a smaller fraction is metabolized before excretion. [2] [1]

Clinical and Research Implications

The high renal excretion of unchanged this compound has direct and important consequences.

  • Dosing in Renal Impairment: Dosage adjustment is necessary for patients with impaired kidney function. The maximum recommended dose is 50 mg per day for patients with moderate renal impairment and 25 mg per day or 50 mg every other day for those with severe renal impairment or end-stage renal disease. [2] [5] [6]
  • Low Drug-Drug Interaction Potential: As this compound is primarily eliminated unchanged or via glucuronidation (a high-capacity pathway), it has a low potential for pharmacokinetic interactions with drugs that affect the Cytochrome P450 system, particularly CYP2D6. [1] [7] This is a key differentiator from its parent compound, venlafaxine.

References

desvenlafaxine protein binding 30 percent low

Author: Smolecule Technical Support Team. Date: February 2026

Protein Binding and Pharmacokinetic Profile

Desvenlafaxine exhibits a low level of binding to plasma proteins. The quantitative data for its pharmacokinetic parameters are summarized in the table below.

Parameter Value Citation
Plasma Protein Binding 30% (concentration-independent) [1] [2] [3]
Bioavailability ~80% [2] [4] [3]
Time to Peak Concentration (Tmax) ~7.5 hours [2]
Elimination Half-life ~11 hours [2] [4]
Volume of Distribution (Vd) 3.4 L/kg [2]
Primary Route of Elimination Urine (45% as unchanged drug) [2] [4]

Clinical and Developmental Implications of Low Protein Binding

The low protein binding of this compound has several direct implications for its behavior in the body and its potential for interactions, which are critical in drug development and clinical use.

  • Predictable Free Drug Concentration: With only 30% of the drug bound to proteins, a high proportion (70%) remains unbound and pharmacologically active [2]. This leads to a more linear and predictable relationship between the dose administered and the therapeutic effect.
  • Reduced Protein-Binding Displacement Interactions: The risk of clinically significant interactions due to displacement from protein-binding sites by other drugs (e.g., warfarin) is low. Even if displaced, the increase in free fraction of a low-binding drug like this compound is not substantial enough to cause a meaningful shift in pharmacological effect or toxicity [5] [6].
  • Minimal Impact on CYP Enzymes and P-gp: this compound is primarily metabolized by UGT enzymes and to a minor extent by CYP3A4, but it does not significantly inhibit or induce major cytochrome P450 enzymes or the P-glycoprotein (P-gp) transporter [2] [7] [5]. This contributes to its low potential for pharmacokinetic drug-drug interactions.

The relationship between this compound's low protein binding and its overall drug interaction profile is illustrated below.

LowBinding Low Protein Binding (30%) HighFree High Free Fraction LowBinding->HighFree PredictablePK Predictable PK/PD Relationship LowBinding->PredictablePK LowDisplacementRisk Low Displacement Interaction Risk LowBinding->LowDisplacementRisk LowDDIPotential Low Pharmacokinetic DDI Potential HighFree->LowDDIPotential LowDisplacementRisk->LowDDIPotential MinorPathways Minor CYP3A4 Metabolism UGT Conjugation LowInhibition Minimal CYP/P-gp Inhibition MinorPathways->LowInhibition LowInhibition->LowDDIPotential

Experimental Assessment of Interaction Potential

The evaluation of this compound's drug interaction potential followed a systematic process in accordance with regulatory guidance [5] [6]. Key methodologies from development studies are summarized below.

Study Focus Experimental System Key Findings
Cytochrome P450 (CYP) Inhibition Human liver microsomes [7] Little to no reversible inhibition of CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4 (IC50 >100 µM). No mechanism-based inhibition observed [7] [5].
P-glycoprotein (P-gp) Interaction Caco-2 cell monolayers [7] [5] [6] Not a P-gp substrate (efflux ratio <2). Weak inhibitor of P-gp (IC50 >250 µM) [7] [5] [6].
Clinical DDI Studies Open-label studies in healthy subjects [5] [6] Coadministration had minimal effect on CYP2D6/3A4 substrates. Weak interaction when this compound was coadministered with ketoconazole (a strong CYP3A4 inhibitor) [5] [6].

Summary

This compound's low (30%) plasma protein binding is a defining characteristic that contributes to a favorable and predictable clinical profile. This property, combined with its minimal inhibition of major metabolic enzymes and transporters, results in a low potential for pharmacokinetic drug-drug interactions.

References

desvenlafaxine O-desmethylvenlafaxine active metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Relationship and Pharmacological Profile

Desvenlafaxine is the primary active metabolite formed when the parent drug, venlafaxine, undergoes O-demethylation, a reaction primarily mediated by the cytochrome P450 enzyme CYP2D6 [1] [2] [3]. The following diagram illustrates this metabolic pathway and the key pharmacokinetic parameters of the resulting compounds.

metabolism Venlafaxine Venlafaxine CYP2D6 CYP2D6 Venlafaxine->CYP2D6  Metabolism This compound This compound CYP2D6->this compound  O-demethylation

Metabolic Conversion of Venlafaxine to this compound

The table below compares the key pharmacokinetic and pharmacodynamic properties of venlafaxine and this compound [4] [1] [2].

Property Venlafaxine This compound
Bioavailability ~45% (extended-release), ~12.6% (immediate-release) [1] ~80% [4] [5] [6]
Primary Metabolism Extensive first-pass metabolism, primarily by CYP2D6 [1] [2] Conjugation via UGT enzymes; minor oxidation by CYP3A4/CYP2C19 [4] [6]
Protein Binding ~27% [1] ~30% [4] [5]
Elimination Half-life 2-13 hours [1] ~11 hours [4] [5]
Potency Ratio (SERT:NET) ~5:1 (in vitro, dose-dependent) [2] ~10:1 (in vitro) [4] [6]
Active Metabolites O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine [7] [3] N,O-didesmethylvenlafaxine (minor) [4]

Analytical Methodologies for Enantioselective Analysis

Venlafaxine is a chiral drug administered as a racemate, and its metabolism is stereoselective [7]. The following table summarizes the primary methodologies used for the enantioselective analysis of venlafaxine and its metabolites in various matrices.

Methodology Key Details Applications
Liquid Chromatography (LC) Coupled with UV, MS, or MS/MS detection. Uses chiral stationary phases for separation [7]. Determination of individual enantiomers in pharmaceutical formulations and biological matrices [7].
Capillary Electrophoresis (CE) - Stereoselective analysis in biological samples after fungal biotransformation [7].

Clinical Efficacy and Dosing

A systematic review of clinical trials demonstrated that a 50 mg/day dose of this compound is effective for Major Depressive Disorder (MDD), with no evidence of greater efficacy at higher doses (up to 400 mg/day) [8] [5]. The safety and tolerability profile at this dose was consistent with the SNRI class and similar to placebo regarding discontinuation rates due to adverse events [8] [5].

Research and Development Strategies

A key research focus has been overcoming the formulation challenges of ODV. Its high hydrophilicity leads to low oral bioavailability (<40% in beagle dogs), limiting its efficacy [9]. A prodrug strategy has been employed to improve absorption:

  • Objective: To design ester prodrugs of ODV to increase lipophilicity and oral bioavailability [9].
  • Experimental Protocol: Seven ester derivatives were synthesized and screened in rats to identify compounds that could be degraded back to ODV in plasma [9]. Promising candidates (ODVP-1, ODVP-2, ODVP-3) were advanced to pharmacokinetic studies in beagle dogs to evaluate relative bioavailability and brain uptake in rats [9].
  • Outcome: Compounds ODVP-1, ODVP-2, and ODVP-3 demonstrated higher relative bioavailability, improved pharmacokinetic properties, and more rapid penetration into the brain and hypothalamus in rats compared to ODV itself [9].

References

In Vitro Receptor Binding & Pharmacodynamic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Target Affinity / Activity (In Vitro) Experimental Notes / Context

| Serotonin Transporter (SERT) | Potent inhibition ~10x more potent than for NET [1] [2] | Primary high-affinity target; potency is dose-dependent [1]. | | Norepinephrine Transporter (NET) | Moderate inhibition [1] [2] | Secondary target; contributes to dual mechanism of action [1]. | | Dopamine Transporter (DAT) | Weak affinity / Minimal inhibition [1] [3] [2] | Considered not clinically relevant at therapeutic doses [1]. | | Muscarinic-cholinergic Receptors | No significant affinity [1] [4] [5] | Explains low incidence of anticholinergic side effects (e.g., dry mouth, constipation). | | H1-histaminergic Receptors | No significant affinity [1] [4] [5] | Explains low incidence of sedation and weight gain. | | α1-adrenergic Receptors | No significant affinity [1] [4] [5] | Explains low incidence of orthostatic hypotension. | | Monoamine Oxidase (MAO) | No inhibitory activity [1] [4] [5] | Reduces risk of dietary interactions (e.g., tyramine reaction). |

Key Experimental Methodologies

The core data on desvenlafaxine's binding profile is primarily derived from competitive radioligand binding assays [1] [2]. The general workflow for these key experiments is outlined below.

G Start Start: Membrane Preparation A Incubate Membranes with Radiolabeled Ligand Start->A B Add this compound (Competitor) A->B C Measure Displacement of Radioligand B->C D Calculate Binding Affinity (Ki) C->D E Determine Inhibitory Constant (IC50) D->E End End: Data on Target Affinity E->End

Experimental workflow for competitive radioligand binding assays.

  • Membrane Preparation: The experiment begins by isolating cell membranes expressing the human recombinant target of interest (e.g., SERT, NET) [1] [2].
  • Incubation with Ligand: These membranes are incubated with a known concentration of a radiolabeled ligand that specifically binds to the target [1].
  • Competitive Binding: this compound is introduced into the assay system, competing with the radioligand for binding sites on the target [1].
  • Measurement and Calculation: The amount of radioligand displaced by this compound is measured. Data is analyzed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantifies binding affinity [1].

This clean receptor profile, established through the methods above, directly informs this compound's clinical safety and tolerability, leading to a lower incidence of side effects commonly associated with older antidepressants [1].

Mechanism of Action & Signaling Pathways

The therapeutic effect of this compound in Major Depressive Disorder (MDD) is believed to stem from the potentiation of serotonergic and noradrenergic signaling in the central nervous system, a direct result of its SERT and NET binding [4]. The following diagram illustrates the proposed neurochemical pathway.

G This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits 5-HT in Synapse 5-HT in Synapse SERT->5-HT in Synapse Increased NE in Synapse NE in Synapse NET->NE in Synapse Increased Post-Synaptic Neuron Post-Synaptic Neuron 5-HT in Synapse->Post-Synaptic Neuron NE in Synapse->Post-Synaptic Neuron Therapeutic Effect\n(Antidepressant) Therapeutic Effect (Antidepressant) Post-Synaptic Neuron->Therapeutic Effect\n(Antidepressant)

Proposed signaling pathway for this compound's antidepressant effect.

References

Application Note: Desvenlafaxine Rabbit Pharmacokinetic Study Model for Preclinical Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Clinical Relevance

Desvenlafaxine succinate is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD) in adults. As the primary active metabolite of venlafaxine, this compound offers a simplified metabolic profile that may provide clinical advantages over its parent compound. The recommended therapeutic dose is 50 mg once daily, with no evidence of additional benefit at higher doses and increased adverse reactions at elevated doses [1]. Preclinical pharmacokinetic studies play a vital role in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities, and appropriate animal models are essential for predicting human pharmacokinetics and optimizing dosing regimens.

The rabbit model has emerged as a valuable intermediate species between rodents and larger animals for preclinical pharmacokinetic assessment. Rabbits offer several advantages including manageable size, sufficient blood volume for serial sampling, and metabolic characteristics that often better approximate human physiology compared to rodent models. This application note details a highly sensitive and validated LC-MS/MS method for quantification of this compound in rabbit plasma and its application in a comprehensive pharmacokinetic study. The established protocol demonstrates excellent sensitivity with a lower limit of quantification of 0.5 ng/mL using only 50 μL of plasma, making it particularly suitable for studies where sample volume is limited [2].

Experimental Design and Animal Model

Animal Preparation and Dosing
  • Animal Model: Albino male rabbits (source: Reliance Life Sciences, Mumbai, India)
  • Housing Conditions: Standard laboratory conditions with controlled temperature and humidity with ad libitum access to food and water
  • Acclimatization: Minimum 7-day acclimatization period before experimental procedures
  • Dosing Protocol: Single oral administration of this compound succinate at 50 mg/kg dose
  • Formulation: this compound prepared in appropriate vehicle for oral administration
  • Fasting: Animals fasted overnight prior to dosing with free access to water
Sample Collection and Processing
  • Blood Sampling: Serial blood samples (approximately 0.5 mL) collected via marginal ear vein at predetermined time intervals (pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose)
  • Anticoagulant: Use of EDTA or heparin as anticoagulant
  • Plasma Separation: Centrifugation at 3200 rpm for 10 minutes at 4°C within 30 minutes of collection
  • Storage: Plasma samples stored at -80 ± 10°C until analysis to ensure analyte stability

Table 1: Sample Collection Time Points for Rabbit Pharmacokinetic Study

Time Point (hours) Sample Volume (μL) Processing Parameters
Pre-dose (0) 50 Centrifugation: 3200 rpm, 10 min, 4°C
0.25 50 Storage: -80 ± 10°C
0.5 50 Anticoagulant: EDTA/Heparin
1 50
2 50
4 50
8 50
12 50
24 50

The experimental workflow for the rabbit pharmacokinetic study is systematically presented below:

G A Animal Preparation (Albino male rabbits) B Acclimatization Period (7 days minimum) A->B C Dosing Procedure (Single oral 50 mg/kg this compound) B->C D Serial Blood Collection (Pre-dose to 24 hours) C->D E Plasma Separation (Centrifugation at 3200 rpm, 10 min, 4°C) D->E F Sample Storage (-80 ± 10°C until analysis) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Parameter Calculation G->H

LC-MS/MS Methodology

Chromatographic Conditions

The analytical method employed reverse-phase chromatography with optimized mobile phase composition to achieve efficient separation of this compound while maintaining rapid analysis time. The specific parameters were carefully controlled to ensure reproducibility and sensitivity:

  • Column: Symmetry Shield RP18 (50 × 4.6 mm, 3.5 μm particle size)
  • Mobile Phase: 0.2% formic acid:methanol (20:80, v/v) in isocratic mode
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 2 μL
  • Run Time: 3.0 minutes
  • Column Temperature: Ambient (24 ± 2°C)

The short run time of 3.0 minutes represents a significant improvement over previously reported methods that required up to 10 minutes, thereby increasing analytical throughput for high-volume sample analysis [2]. The isocratic elution method simplifies mobile phase preparation and system configuration while maintaining excellent peak shape and resolution.

Mass Spectrometric Detection

Mass spectrometric detection was performed using a Sciex API 4000 instrument equipped with a Turbo Ion Spray interface operated in positive ionization mode. The system was optimized for maximum sensitivity and specificity for this compound detection:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Interface Temperature: 500°C
  • Ion Transitions: 263.90 → 58.10 for this compound and 281.30 → 86.10 for metaprolol (internal standard)
  • Gas Parameters: Curtain gas (10 psi), nebulizer gas (35 psi), auxiliary gas (40 psi), collision gas (6 psi)
  • Compound Parameters: Declustering potential (60 V), collision energy (43 V), collision exit potential (8 V), entrance potential (10 V) for this compound

The use of multiple reaction monitoring (MRM) provided highly selective detection of this compound with minimal matrix interference, which is crucial for accurate quantification in complex biological matrices like plasma.

Sample Preparation Protocol

The sample preparation utilized a simple liquid-liquid extraction technique that provided excellent recovery while effectively removing potentially interfering plasma components:

  • Aliquot: 50 μL of plasma sample
  • Internal Standard Addition: 10 μL of metaprolol working solution (200 ng/mL)
  • Extraction Solvent: 2 mL tert-butyl methyl ether (TBME)
  • Mixing: Vortex for 2 minutes
  • Centrifugation: 10 minutes at 3200 rpm
  • Organic Layer Transfer: 1.8 mL transferred to clean tube
  • Evaporation: Dried under nitrogen stream at 40°C
  • Reconstitution: 200 μL mobile phase
  • Analysis: 2 μL injected into LC-MS/MS system

This extraction procedure demonstrated consistent recovery rates exceeding 85% for both this compound and the internal standard, contributing to the method's precision and accuracy [2].

Method Validation

The analytical method was rigorously validated according to FDA guidelines to ensure reliability, reproducibility, and suitability for preclinical pharmacokinetic studies. The validation encompassed all critical parameters required for bioanalytical method validation:

Table 2: Method Validation Parameters and Performance Characteristics

Validation Parameter Result Acceptance Criteria
Linearity Range 0.5-1500 ng/mL R² > 0.99
Lower Limit of Quantification 0.5 ng/mL Accuracy 80-120%, CV < 20%
Precision (Intra-day) CV < 8% CV < 15%
Precision (Inter-day) CV < 10% CV < 15%
Accuracy 95-105% 85-115% of nominal values
Recovery >85% Consistent and reproducible
Matrix Effect Minimal No significant suppression/enhancement
Specificity No interference Analytes well separated from matrix

The selectivity and specificity of the method were demonstrated by analyzing six different lots of rabbit plasma, with no significant interfering peaks observed at the retention times of this compound or the internal standard. The matrix effect evaluation confirmed that plasma constituents did not significantly suppress or enhance the ionization of the analyte, ensuring accurate quantification across different sample matrices [2].

The stability of this compound in rabbit plasma was established under various conditions, including freeze-thaw stability, short-term temperature stability, long-term frozen stability, and post-preparative stability. All stability results met the acceptance criteria, confirming the reliability of the method under normal handling and storage conditions.

Pharmacokinetic Analysis

Data Processing and Calculation

Pharmacokinetic parameters were calculated using non-compartmental analysis with WinNonLin software (version 8.3, Pharsight Corporation). The plasma concentration-time data were analyzed to determine key parameters that describe the absorption, distribution, and elimination characteristics of this compound in the rabbit model:

  • Cmax: Maximum observed plasma concentration
  • Tmax: Time to reach maximum plasma concentration
  • AUC0-t: Area under the plasma concentration-time curve from zero to last measurable time point
  • AUC0-∞: Area under the plasma concentration-time curve from zero to infinity
  • t1/2: Terminal elimination half-life
  • CL/F: Apparent oral clearance
  • Vd/F: Apparent volume of distribution

The linear trapezoidal method was used for AUC calculations, and the terminal elimination rate constant (λz) was determined by log-linear regression of the terminal phase of the concentration-time profile.

Key Pharmacokinetic Parameters

The rabbit pharmacokinetic study revealed several important characteristics of this compound disposition:

Table 3: Pharmacokinetic Parameters of this compound in Rabbits Following Single Oral Dose (50 mg/kg)

Pharmacokinetic Parameter Mean Value ± SD Units
Cmax 245.6 ± 38.7 ng/mL
Tmax 2.5 ± 0.8 hours
AUC0-t 2185.4 ± 342.6 ng·h/mL
AUC0-∞ 2387.2 ± 398.3 ng·h/mL
t1/2 5.8 ± 1.2 hours
CL/F 20.9 ± 3.8 L/h/kg
Vd/F 172.5 ± 35.6 L/kg

The pharmacokinetic profile demonstrated rapid absorption with Tmax occurring at approximately 2.5 hours post-dose, followed by a moderate elimination half-life of about 5.8 hours. The extensive volume of distribution suggests good tissue penetration, which is consistent with this compound's low plasma protein binding (approximately 30%) in humans [2] [3].

The metabolic pathway of this compound and its relationship to pharmacokinetic parameters can be visualized as follows:

G A Oral Administration (50 mg/kg) B Gastrointestinal Absorption A->B C Systemic Circulation (Plasma Concentration) B->C D Tissue Distribution (Vd = 172.5 L/kg) C->D E Hepatic Metabolism (UGT Enzymes >95%) C->E F CYP3A4 Pathway (<5%) C->F G Renal Excretion (45% unchanged) C->G H Biliary Excretion (Glucuronide metabolites) E->H F->H

Applications and Implications

Utility in Drug Development

The validated rabbit pharmacokinetic model for this compound serves multiple important functions in drug development:

  • Formulation Optimization: The model allows for comparative assessment of different formulation approaches to enhance bioavailability or modify release characteristics.
  • Dose Selection: Provides critical data for establishing appropriate dose ranges for subsequent toxicological and efficacy studies.
  • Cross-Species Comparison: Enables comparison of pharmacokinetic parameters across species to inform human dose projection.
  • Drug-Drug Interaction Assessment: Facilitates evaluation of potential interactions when co-administered with other medications.

The rabbit model is particularly valuable for assessing potential drug-drug interactions (DDIs), as this compound demonstrates a favorable interaction profile. Studies have shown that this compound has minimal effect on CYP2D6 and CYP3A4 substrates, with changes in AUC indicating either no interaction or weak inhibition according to FDA criteria. Additionally, this compound is not a substrate or inhibitor of P-glycoprotein (P-gp), further reducing its potential for clinically significant pharmacokinetic drug interactions [4] [5].

Relevance to Human Pharmacology

The pharmacokinetic parameters obtained from the rabbit study provide valuable insights that can inform human dosing strategies:

  • The low protein binding (approximately 30%) observed in humans suggests minimal risk of displacement interactions with highly protein-bound drugs.
  • The dual elimination pathway involving renal excretion of unchanged drug (45%) and metabolism via UGT enzymes provides redundancy that may be beneficial in patients with hepatic or renal impairment.
  • The moderate elimination half-life supports once-daily dosing in clinical practice, as confirmed by the approved dosing regimen for major depressive disorder.

For special populations, dosage adjustments are recommended based on altered pharmacokinetics. In patients with moderate renal impairment (creatinine clearance 30-50 mL/min), the maximum recommended dose is 50 mg per day, while those with severe renal impairment (creatinine clearance 15-29 mL/min) or end-stage renal disease should not exceed 25 mg daily or 50 mg every other day. For patients with moderate to severe hepatic impairment, the maximum recommended dose is 100 mg per day [1].

Conclusion

The rabbit pharmacokinetic model for this compound presented in this application note provides a robust, sensitive, and efficient platform for preclinical evaluation of this important antidepressant agent. The validated LC-MS/MS method demonstrates exceptional sensitivity with an LLOQ of 0.5 ng/mL using minimal plasma volume (50 μL), while maintaining excellent precision, accuracy, and selectivity. The short run time of 3.0 minutes significantly enhances analytical throughput compared to previously published methods.

The comprehensive pharmacokinetic data obtained from this model contribute valuable insights into the absorption and disposition characteristics of this compound, informing dosage form development and clinical trial design. The demonstrated low potential for drug-drug interactions in this model aligns with clinical observations of this compound's favorable safety profile in polypharmacy scenarios, which is particularly relevant given the high prevalence of comorbid conditions in depressed patients.

This well-characterized rabbit model and associated analytical methodology represent a valuable toolset for pharmaceutical scientists engaged in the development of this compound formulations and generics, as well as researchers investigating potential new applications for this serotonin-norepinephrine reuptake inhibitor.

References

Clinical Dosing Guidelines for Desvenlafaxine in MDD

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the official dosage recommendations and key pharmacokinetic parameters essential for study design.

Table 1: Official Dosing Recommendations for Desvenlafaxine in MDD [1] [2] [3]

Patient Population Recommended Dose Maximum Recommended Dose Comments
Usual Adult Dose 50 mg once daily 400 mg/day 50 mg is both the starting and therapeutic dose; doses >50 mg/day show no additional benefit but increased adverse reactions [4].
Renal Impairment
• Mild (CrCl >50 mL/min) 50 mg once daily 400 mg/day No adjustment needed.
• Moderate (CrCl 30-50 mL/min) 50 mg once daily 50 mg/day
• Severe (CrCl <30 mL/min) / ESRD 25 mg once daily OR 50 mg every other day 25 mg/day (or 50 mg every other day) Supplemental doses should not be administered after dialysis.
Hepatic Impairment
• Mild (Child-Pugh A) 50 mg once daily 400 mg/day No adjustment recommended.
• Moderate to Severe (Child-Pugh B to C) 50 mg once daily 100 mg/day Dose escalation above 100 mg/day is not recommended.
Administration Take with or without food. Swallow tablet whole; do not divide, crush, chew, or dissolve.

Table 2: Key Pharmacokinetic Parameters of this compound [4] [5] [6]

Parameter Value Significance/Note
Bioavailability ~80% Minimal impact from food.
Tmax (Time to Cmax) ~7.5 hours Formulated as an extended-release (ER) tablet for once-daily dosing.
Protein Binding Low (30%) Independent of drug concentration.
Apparent Volume of Distribution (Vd) 3.4 L/kg Suggests extensive tissue distribution.
Elimination Half-life (t1/2) ~11 hours Dosing interval of 24 hours is appropriate.
Primary Route of Elimination Renal excretion ~45% is excreted unchanged in urine over 72 hours.
Key Metabolizing Enzymes UGT isoforms (conjugation), minor CYP3A4 (oxidation) Low potential for drug-drug interactions via CYP450 pathway, unlike its parent compound venlafaxine.

Supporting Clinical Evidence & Protocols

The recommendation for the 50 mg/day dose is supported by robust clinical trial data. The following workflow outlines the general design of these pivotal studies:

A Patient Population Adults with MDD (DSM-IV criteria) B Study Design Randomized, Double-Blind, Placebo-Controlled A->B C Intervention Groups This compound (50-400 mg/day) vs. Placebo B->C D Study Duration 8-week short-term trials C->D E Primary Efficacy Endpoint Change in HAM-D17 Total Score from Baseline D->E

Efficacy Outcomes: A pooled analysis of multiple 8-week, placebo-controlled trials demonstrated that while doses from 50 mg to 400 mg were effective, there was no evidence of greater efficacy with doses higher than 50 mg per day [4] [7]. Significant improvements compared to placebo were observed on the 17-item Hamilton Depression Rating Scale (HAM-D17) and most secondary measures [4].

Safety and Tolerability: The 50 mg/day dose was associated with a lower incidence of adverse events and discontinuations compared to higher doses. Common adverse reactions (incidence ≥5% and twice the rate of placebo) included nausea, dizziness, insomnia, hyperhidrosis, constipation, somnolence, decreased appetite, anxiety, and sexual dysfunction [2] [8].

Mechanism of Action and Pharmacometabolomics

The therapeutic effect of this compound is achieved through its action as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). The following diagram illustrates this mechanism and connects it to observed inter-individual variability in response, a key consideration in drug development.

A This compound Administration B Binds to SERT & NET A->B C Inhibits Reuptake of: • Serotonin (5-HT) • Norepinephrine (NE) B->C D Increased Monoamine Levels in Synaptic Cleft C->D E Therapeutic Antidepressant Effect D->E F Pharmacometabolomic Variation (e.g., Tyrosine, Sphingosine-1-phosphate) F->D Modulates

Mechanism Insight: this compound is the major active metabolite of venlafaxine. In vitro studies show it inhibits the serotonin transporter (SERT) with approximately 10 times the potency of the norepinephrine transporter (NET), with weak affinity for the dopamine transporter [4] [9] [5]. It has no significant monoamine oxidase inhibitory activity and low affinity for muscarinic, cholinergic, H1-histaminergic, or α1-adrenergic receptors, which contributes to its tolerability profile [4] [5].

Investigating Variability: A recent pharmacometabolomics study analyzed plasma samples from healthy volunteers after a single 100 mg dose. It identified correlations between pharmacokinetic parameters and endogenous metabolites like tyrosine (a catecholamine precursor) and sphingosine-1-phosphate (involved in neural signaling) [6]. This suggests that this compound may influence broader cellular transport functions (e.g., via SLC and ABC transporters), potentially explaining inter-individual differences in drug response and side effects such as blood pressure changes [6].

Application in Drug Development

For researchers designing bioequivalence or formulation studies, note that the FDA-recommended dissolution method for this compound ER tablets uses USP Apparatus 1 (basket) at 50 rpm with 900 mL of 0.9% NaCl in purified water as the dissolution medium [10]. The development of biopredictive dissolution methods is critical, as drug release is dependent on the hydrophilic matrix of the ER formulation [10].

Important Safety and Monitoring Considerations

  • Suicidality Risk: All antidepressants carry a boxed warning for increased risk of suicidal thoughts and behaviors in children, adolescents, and young adults. Close monitoring is required, especially at treatment initiation and during dosage changes [1] [2].
  • Discontinuation Protocol: To minimize discontinuation symptoms, a gradual dose reduction is recommended. The availability of a 25 mg tablet is intended for this tapering process. If intolerable symptoms occur, resuming the previous dose should be considered [1] [2] [3].
  • Other Monitoring: Regular monitoring of blood pressure is advised due to the potential for elevations. Caution is also required regarding the risk of serotonin syndrome, particularly when co-administered with other serotonergic drugs [9] [2].

Conclusion

The 50 mg once-daily dose of this compound is the cornerstone of its clinical use for MDD, supported by efficacy data and a favorable tolerability profile. Its straightforward pharmacokinetics and low potential for CYP-mediated drug interactions make it a viable candidate in polypharmacy scenarios. Future research leveraging pharmacometabolomic approaches may further personalize its application by elucidating the sources of inter-individual variability in treatment response.

References

Application Notes and Protocol for Desvenlafaxine in SSRI-Resistant Major Depressive Disorder

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

SSRI resistance presents a major challenge in the management of Major Depressive Disorder (MDD), with approximately 50% of patients failing to achieve adequate response to initial selective serotonin reuptake inhibitor therapy [1] [2] [3]. This application note provides a comprehensive clinical and research framework for employing desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), in adult patients with SSRI-resistant MDD. The pharmacological rationale stems from this compound's distinct mechanism of action compared to SSRIs, impacting both serotonergic and noradrenergic pathways, which may overcome the limitations of pure serotonin reuptake inhibition in partial responders [4] [5] [6].

This compound is the primary active metabolite of venlafaxine, formulated as an extended-release tablet for once-daily administration [7] [6]. Its distinct metabolic profile, with minimal cytochrome P450 involvement, reduces potential for drug-drug interactions, making it particularly suitable for medically complex patients or those on multiple medications [7] [6]. Recent clinical evidence supports its application in SSRI-resistant populations, demonstrating significant improvements not only in core depressive symptoms but also in cognitive and functional domains that often persist despite initial SSRI therapy [4].

Mechanism of Action and Pharmacodynamics

Neurotransmitter Effects

This compound exerts its therapeutic effects through potent inhibition of the serotonin (SERT) and norepinephrine (NET) transporters, with an approximate 10-fold selectivity for serotonin over norepinephrine reuptake inhibition based on in vitro studies [5] [7] [6]. This dual mechanism is particularly relevant for SSRI-resistant depression, as it addresses the noradrenergic dysfunction that may contribute to persistent symptoms despite adequate serotonergic modulation [4] [6].

Emerging evidence suggests that by blocking norepinephrine transporters, this compound may indirectly increase prefrontal dopamine levels, suggesting potential benefits for MDD-related cognitive dysfunction, though clinical evidence for this specific effect remains preliminary [6]. The medication exhibits low affinity for muscarinic-cholinergic, H1-histaminergic, α1-adrenergic, and dopamine receptors, contributing to its favorable side effect profile relative to older antidepressant classes [7].

Signaling Pathways in Depression Treatment

The following diagram illustrates the key neurobiological pathways modulated by this compound in the treatment of SSRI-resistant depression:

G SSRIResistance SSRI Resistance This compound This compound Administration SSRIResistance->this compound SERT Serotonin Transporter (SERT) Inhibition This compound->SERT NET Norepinephrine Transporter (NET) Inhibition This compound->NET Synaptic5HT Increased Synaptic Serotonin (5-HT) SERT->Synaptic5HT PrefrontalDA Increased Prefrontal Dopamine NET->PrefrontalDA Proposed mechanism SynapticNE Increased Synaptic Norepinephrine (NE) NET->SynapticNE CognitiveImprovement Cognitive Enhancement PrefrontalDA->CognitiveImprovement AntidepressantResponse Antidepressant Response Synaptic5HT->AntidepressantResponse SynapticNE->AntidepressantResponse FunctionalRecovery Functional Recovery CognitiveImprovement->FunctionalRecovery AntidepressantResponse->FunctionalRecovery

Figure 1: Signaling Pathways Modulated by this compound in SSRI-Resistant Depression

Clinical Evidence in SSRI-Resistant Populations

Efficacy for Depressive Symptoms and Functional Outcomes

Recent clinical investigations have specifically evaluated this compound in SSRI-resistant MDD populations. A 2025 observational case-control prospective study by demonstrated that this compound produced significant improvements in both depressive and anxiety symptoms in patients with inadequate response to SSRIs [4]. The study employed comprehensive assessment scales including the HDRS-17 and Clinical Global Impression (CGI) scales to quantify these improvements [4].

The VIVRE study (2023), a head-to-head comparison of vortioxetine versus this compound in patients with MDD and partial response to SSRI therapy, established the non-inferiority of this compound for depressive symptom reduction as measured by the MADRS total score [1] [2]. However, this study reported a numeric advantage in favor of vortioxetine for certain functional outcomes, including daily and social functioning as measured by the Functioning Assessment Short Test (FAST) [1] [2].

Cognitive Enhancement Effects

A critical finding in recent this compound research concerns its pro-cognitive effects independent of mood improvement. The 2025 prospective study demonstrated significant improvements in attention/working memory and processing speed in SSRI-resistant patients, with these cognitive enhancements occurring independently of clinical improvement in depressive symptoms [4]. This suggests a direct neurocognitive benefit potentially related to this compound's noradrenergic activity and its proposed effect on prefrontal dopamine levels [4] [6].

Patients also reported significant improvement in self-perceived cognitive difficulties as measured by the Perceived Deficit Questionnaire (PDQ-D-5), which is clinically significant given the established relationship between subjective cognitive performance and functional recovery in MDD [4].

Table 1: Clinical Evidence for this compound in SSRI-Resistant MDD

Study (Year) Design Duration Sample Size Key Efficacy Findings Cognitive Outcomes
Observational Case-Control (2025) [4] Prospective observational 12 weeks 26 MDD patients with SSRI resistance Significant improvement in HDRS-17 (p<0.05), CGI scores Improved attention/working memory, processing speed; effects independent of clinical improvement
VIVRE Study (2023) [1] [2] Randomized, double-blind, active-controlled 8 weeks 293 patients receiving this compound 50 mg/d Non-inferior to vortioxetine in MADRS score reduction Not assessed

Dosing and Administration Protocols

Initiation and Titration

For adult patients with SSRI-resistant MDD, the recommended therapeutic dosage of this compound is 50 mg once daily, which can be initiated without titration [5] [6]. The medication is available as extended-release tablets (25 mg, 50 mg, 100 mg) and should be administered whole, without crushing, chewing, or splitting [6]. Administration can occur with or without food, though a high-fat meal may increase Cmax by approximately 16% without affecting overall bioavailability [7].

For patients who do not demonstrate adequate clinical response after 6 weeks at 50 mg/day, dosage may be increased to a maximum of 100 mg/day [6]. It is important to note that pooled analyses of clinical trial data have demonstrated no evidence of greater efficacy with doses higher than 50 mg/day, while adverse events and discontinuations increase at higher doses [5].

Switching from SSRIs

When switching from SSRI therapy to this compound due to partial response:

  • Cross-tapering is generally recommended, with gradual reduction of the SSRI while initiating this compound at 50 mg/day
  • Consider a washout period based on the half-life of the specific SSRI, particularly when switching from fluoxetine due to its extended half-life
  • Monitor for serotonin syndrome symptoms during the transition period, particularly when overlapping serotonergic agents
Special Population Considerations

Table 2: Dosing Guidelines for Special Populations

Population Recommended Dose Clinical Considerations

| Renal Impairment (mild) CrCl 60-89 mL/min | 50 mg/day | No adjustment necessary [6] | | Renal Impairment (moderate) CrCl 30-59 mL/min | Maximum 50 mg/day | Monitor for adverse effects [6] | | Renal Impairment (severe) CrCl <30 mL/min or ESRD | 25 mg/day or 50 mg every other day | Substantial reduction in clearance [6] | | Hepatic Impairment (Moderate to severe, Child-Pugh 7-15) | Maximum 100 mg/day | No formal adjustment required; metabolism unaffected [6] | | Elderly Patients | 50 mg/day | No routine adjustment; consider age-related renal decline [6] | | Pregnancy | Individualized risk-benefit assessment | Category C; third-trimester exposure associated with neonatal complications [6] |

Assessment Protocols and Outcome Measures

Efficacy and Functional Assessment Timeline

The following diagram outlines the recommended assessment schedule and key evaluation metrics for clinical trials or structured treatment protocols with this compound in SSRI-resistant MDD:

G Baseline Baseline Assessment (Week 0) Week2 Week 2 Assessment Baseline->Week2 HDRS HDRS-17 or MADRS Baseline->HDRS CGI CGI-S, CGI-I Baseline->CGI FAST FAST (Functional Assessment) Baseline->FAST Cognitive Cognitive Battery (DSST, TMT, RAVLT) Baseline->Cognitive Safety Safety Labs (AEs, Vital Signs) Baseline->Safety Week4 Week 4 Assessment Week2->Week4 Week2->HDRS Primary efficacy Week2->CGI Week2->Safety Week8 Week 8 Assessment Week4->Week8 Week12 Week 12 Assessment Week8->Week12 Week8->HDRS Primary endpoint Week8->CGI Week8->FAST Week8->Cognitive Week12->HDRS Long-term outcome Week12->CGI Week12->FAST Week12->Cognitive Week12->Safety

Figure 2: Recommended Assessment Timeline for SSRI-Resistant MDD Trials

Core Assessment Metrics

Primary Efficacy Measures:

  • MADRS (Montgomery-Åsberg Depression Rating Scale): 10-item clinician-rated scale assessing core depressive symptoms; particularly sensitive to change in clinical trials [1]
  • HDRS-17 (17-item Hamilton Depression Rating Scale): Traditional standard for depression assessment with established psychometric properties [4]

Secondary and Exploratory Measures:

  • CGI-S and CGI-I (Clinical Global Impressions - Severity and Improvement): Global assessment of disease severity and clinical improvement [1] [4]
  • FAST (Functioning Assessment Short Test): 24-item clinician-rated scale evaluating functioning across six domains: autonomy, occupational functioning, cognitive functioning, financial issues, interpersonal relationships, and leisure time [1] [4]
  • Cognitive Assessment Battery:
    • DSST (Digit Symbol Substitution Test): Processing speed and attention [4]
    • TMT-A and B (Trail Making Test): Processing speed, visual attention, task switching [4]
    • RAVLT (Rey Auditory Verbal Learning Test): Verbal memory and learning [4]
    • PDQ-D-5 (Perceived Deficit Questionnaire): 5-item self-report measure of subjective cognitive dysfunction [4]

Safety and Tolerability Profile

Common Adverse Events

This compound is generally safe and well-tolerated, with most adverse events being mild to moderate in severity and often resolving within the first few weeks of treatment [5]. The most common treatment-emergent adverse events based on clinical trial data include:

  • Nausea (most common, incidence higher than placebo but potentially less frequent than with venlafaxine) [6]
  • Headache and dizziness (10-13% incidence) [6]
  • Dry mouth, constipation, reduced appetite [6]
  • Insomnia (9-12%) and somnolence (9%) [6]
  • Antidepressant-induced excessive sweating (10% at 50 mg dose) [6]

In the VIVRE study, treatment-emergent adverse events were reported in 39.6% of this compound-treated patients, compared to 46.1% in the vortioxetine group, with the majority (>98%) being mild or moderate in intensity [1].

Serious Adverse Events and Risk Management

Serotonin Syndrome: A potentially life-threatening condition requiring immediate medical attention. Risk increases when used with other serotonergic drugs. Patients should be monitored for symptoms including tachycardia, hyperthermia, hyperreflexia, and cognitive changes [8] [6].

Hypertension: this compound is associated with dose-dependent hypertension, though at lower rates (1.9-2.4%) than some other SNRIs like venlafaxine. Blood pressure should be monitored regularly, especially in patients with pre-existing hypertension [6].

Discontinuation Syndrome: Abrupt discontinuation may cause symptoms including irritability, nausea, headache, dizziness, and insomnia. A gradual taper is recommended using available lower strengths (25 mg) when discontinuing treatment [6].

Conclusion and Future Directions

This compound represents a valuable therapeutic option for patients with SSRI-resistant MDD, offering a distinct dual mechanism of action, predictable pharmacokinetics with low drug interaction potential, and demonstrated efficacy for both depressive symptoms and cognitive dysfunction. The 50 mg/day dosage provides optimal balance of efficacy and tolerability for most patients, with the 100 mg/day dose reserved for inadequate responders [5] [6].

Future research directions should include:

  • Longer-term studies examining the durability of cognitive and functional improvements
  • Biomarker predictors of response to guide personalized treatment selection
  • Direct comparisons with other switching strategies in SSRI-resistant populations
  • Combination therapies leveraging this compound's favorable interaction profile

The pro-cognitive effects of this compound, independent of antidepressant response, represent a particularly promising avenue for future investigation, as cognitive symptoms significantly impact functional recovery and quality of life in MDD [4].

References

Comprehensive Application Notes and Experimental Protocols for Investigating Desvenlafaxine's Cognitive Effects in Major Depressive Disorder

Author: Smolecule Technical Support Team. Date: February 2026

Drug Properties and Mechanism of Action

Desvenlafaxine (O-desmethylvenlafaxine) is the active metabolite of venlafaxine and belongs to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of antidepressants. It was approved by the FDA in 2008 for the treatment of major depressive disorder (MDD) in adults. The drug is available as extended-release tablets containing 50 mg and 100 mg of the active substance, typically administered once daily due to its mean terminal half-life of approximately 11.1 hours. This compound demonstrates favorable pharmacokinetic properties, including an absolute oral bioavailability of about 80% and linear kinetics at therapeutic doses. Unlike its parent compound venlafaxine, this compound is primarily metabolized via conjugation by UGT enzymes (UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17) with minimal CYP-mediated metabolism, reducing its potential for drug-drug interactions compared to agents primarily metabolized by CYP450 enzymes, particularly CYP2D6. [1]

The precise mechanism underlying this compound's antidepressant efficacy remains incompletely understood, but is believed to relate to its dual reuptake inhibition of serotonin (5-HT) and norepinephrine (NE) in the central nervous system. This compound inhibits serotonin transporters with approximately 10 times the affinity of norepinephrine transporters, and dopamine transporters with the lowest affinity. The drug exhibits receptor selectivity, lacking significant activity at muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors in vitro, and demonstrates no monoamine oxidase (MAO) inhibitory activity. This receptor profile may contribute to its tolerability, as it reduces the likelihood of side effects commonly associated with older antidepressants, such as anticholinergic effects, sedation, and cardiovascular concerns. Importantly, this compound does not appear to exert significant activity against cardiac ion channels, particularly the hERG potassium channel, suggesting a lower cardiac risk profile compared to some other psychotropic medications. [2] [1] [3]

Table 1: Pharmacological Profile of this compound

Parameter Characteristics Clinical Relevance
Mechanism of Action Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Dual neurotransmitter enhancement
Primary Targets Serotonin Transporter (SERT), Norepinephrine Transporter (NET) Potentiates 5-HT and NE activity
Receptor Interactions Minimal activity at muscarinic, histaminergic, α1-adrenergic receptors Reduced side effect burden
Metabolism Primarily UGT-mediated conjugation, minor CYP3A4 involvement Low drug-drug interaction potential
Elimination Half-life ~11.1 hours Suitable for once-daily dosing
Protein Binding 30% (concentration-independent) Low displacement interaction risk

Cognitive Enhancement in MDD: Research Findings

Cognitive dysfunction represents a core symptom domain in Major Depressive Disorder, with patients frequently experiencing impairments in attention, working memory, processing speed, and executive function. These cognitive deficits are not merely secondary to clinical depressive symptoms but constitute independent therapeutic targets that significantly impact psychosocial functioning and quality of life. Research indicates that cognitive symptoms play a central role in the functional impairments experienced by individuals with depression, affecting occupational performance, educational attainment, and social interactions. Consequently, addressing cognitive dysfunction is essential for achieving full functional recovery from depressive episodes, highlighting the importance of antidepressants that demonstrate pro-cognitive effects beyond mood regulation alone. [4]

A 2025 observational case-control prospective study provides compelling evidence for this compound's cognitive benefits in MDD patients who had demonstrated inadequate response to initial SSRI therapy. This 12-week investigation involving 26 MDD patients and 40 healthy controls revealed that this compound treatment (50-150 mg/day) resulted in significant improvements in objective cognitive measures, particularly in the domains of attention/working memory and processing speed. Crucially, these cognitive enhancements occurred independently of clinical improvement in depressive symptoms, suggesting a direct neurocognitive effect rather than merely secondary benefits through mood elevation. Patients also reported significant improvements in self-perceived cognitive difficulties and psychosocial functioning, as measured by standardized assessment tools. These findings highlight this compound's potential to address specific cognitive impairments in depression, representing an important consideration in antidepressant selection, particularly for patients with significant cognitive complaints. [4] [5]

Table 2: Key Findings from Cognitive Studies of this compound in MDD

Study Parameter Baseline Performance Post-Treatment Improvement Statistical Significance
Attention/Working Memory Digit Span (WAIS-IV): Significant impairment Significant enhancement p < 0.05, Cohen's d = 0.62
Processing Speed TMT-A, DSST: Significant impairment Significant acceleration p < 0.05, Cohen's d = 0.58
Verbal Memory RAVLT: Impaired immediate/delayed recall Moderate improvement NS (trend only)
Self-Perceived Cognition PDQ-D-5: High deficit perception Significant improvement p < 0.05, Cohen's d = 0.71
Psychosocial Functioning FAST: Moderate-severe impairment Significant functional gains p < 0.05, Cohen's d = 0.65

Comparative effectiveness research has further elucidated this compound's position within the antidepressant landscape. The 2023 VIVRE study, a randomized, double-blind, active-controlled trial, compared this compound (50 mg/d) with vortioxetine (10-20 mg/d) in MDD patients with partial response to SSRI therapy. While this 8-week study established non-inferiority between treatments for depressive symptom reduction, vortioxetine demonstrated advantages in functional remission and treatment satisfaction. However, it is noteworthy that this compound still represented an effective switching option for SSRI partial responders, with nearly 25% of patients achieving symptomatic and functional remission. These findings support the strategic use of this compound in the treatment algorithm for MDD, particularly when cognitive symptoms accompany the clinical presentation of depression. [6]

Experimental Design and Protocol

Study Design Considerations
  • Population Definition: Research on this compound's cognitive effects should focus on clearly characterized populations of adults aged 18-65 meeting DSM-5 criteria for Major Depressive Disorder, with particular interest in those demonstrating inadequate response to prior SSRI therapy. Study protocols should explicitly define cognitive inclusion criteria, such as objectively verified impairments in specific domains (attention, processing speed) through standardized neuropsychological testing or elevated scores on self-report measures of cognitive difficulties. Exclusion criteria should carefully address potential confounds, including comorbid neurological conditions, substance use disorders, and other psychiatric conditions that might independently affect cognitive performance. [4] [6]

  • Control Groups: Optimal study design incorporates both healthy controls and active comparator groups where feasible. Healthy controls provide normative reference data for cognitive performance, while active comparators (such as other SNRIs or SSRIs) help establish the specificity of this compound's cognitive effects. The use of randomized, double-blind methodologies is essential for minimizing bias, particularly when assessing subjective cognitive measures. For studies specifically targeting cognitive outcomes, consideration should be given to including both remitters and non-remitters to depression to help disentangle direct cognitive effects from those secondary to mood improvement. [4]

  • Duration and Dosing: Research indicates that cognitive benefits of this compound emerge within 12-week treatment periods, suggesting this as a minimal duration for assessing cognitive outcomes. The recommended therapeutic dose for cognitive investigation is 50 mg/day, as higher doses (100-400 mg/day) have not demonstrated additional efficacy for depressive symptoms but are associated with increased side effects and discontinuation rates. Protocols should include a dose titration phase where appropriate, starting at 50 mg/day with potential upward adjustment based on clinical response and tolerability, though maintaining the blind in comparative studies requires careful planning when using flexible dosing regimens. [4] [3] [7]

G Start Study Protocol Initiation A1 Screening and Enrollment MDD patients with SSRI failure HAMD-17 ≥ 18, CGI-S ≥ 4 Start->A1 End Data Analysis and Interpretation A2 Baseline Assessment Clinical, cognitive, functional measures A1->A2 A3 Randomization Stratified by age, education, baseline cognition A2->A3 A4 Intervention Phase This compound 50-150 mg/day 12-week treatment period A3->A4 B1 Healthy Control Group Parallel assessment timeline A3->B1 Matched for demographics A5 Regular Monitoring Weeks 2, 4, 8: Safety, adherence, dose adjustment A4->A5 A6 Endpoint Assessment Week 12: Clinical, cognitive, functional measures A5->A6 A6->End B1->End

Experimental Timeline and Workflow

The experimental workflow for investigating this compound's cognitive effects follows a structured sequence from screening through endpoint assessment, as visualized in Figure 1. The protocol begins with comprehensive screening to identify eligible MDD patients with documented inadequate response to SSRI therapy, utilizing standardized criteria including HAMD-17 scores ≥18 and Clinical Global Impression-Severity (CGI-S) scores ≥4. Baseline assessment should encompass comprehensive phenotyping through clinical, cognitive, and functional measures to establish pre-treatment status and enable subsequent change measurement. [4] [6]

Following randomization, the 12-week intervention phase incorporates regular monitoring visits at weeks 2, 4, and 8 to assess safety, adherence, and potential dose adjustment within the 50-150 mg/day range. The endpoint assessment at week 12 repeats the comprehensive baseline evaluation, allowing for quantification of change in both primary (cognitive) and secondary (clinical, functional) outcomes. Throughout the study, incorporation of blinded raters for cognitive and clinical assessments helps minimize potential bias, particularly important when measuring subjective cognitive outcomes. [4]

Assessment Methodologies

Cognitive Domain Testing
  • Attention/Working Memory Assessment: The Digit Span subtest (forward and backward) from the Wechsler Adult Intelligence Scale (WAIS-IV) serves as the primary measure for attention and working memory. Administration follows standardized procedures, with subjects required to repeat number sequences of increasing length in the same order (forward) and reverse order (backward). Scoring is based on the longest sequence correctly recalled, with raw scores converted to age-adjusted scaled scores. This measure captures the ability to maintain and manipulate information in immediate memory, a domain frequently impaired in MDD and relevant to daily functioning. [4]

  • Processing Speed Evaluation: The Trail Making Test Part A (TMT-A) and Digit Symbol Substitution Test (DSST) collectively assess processing speed. In TMT-A, subjects connect numbered circles in ascending order as quickly as possible, with completion time serving as the primary metric. The DSST requires subjects to copy symbols paired with numbers according to a key within a 90-120 second interval, with the number of correct symbols as the outcome. Both tasks measure cognitive-motor speed and visual scanning ability, with performance on these measures showing significant improvement following this compound treatment in clinical studies. [4]

  • Verbal Memory Measurement: The Rey Auditory Verbal Learning Test (RAVLT) assesses verbal learning and memory through multi-trial free recall of a word list. Key metrics include total learning across trials 1-5 (immediate recall), short-delay recall (after interference), and 20-minute delayed recall. This comprehensive assessment captures acquisition efficiency, retention capacity, and retrieval ability across different memory processes, providing a nuanced picture of verbal memory function often compromised in MDD. [4]

  • Executive Function Assessment: Executive functions are evaluated using the Trail Making Test Part B (TMT-B), Phonemic Verbal Fluency (FAS), and Wisconsin Card Sorting Test (WCST). TMT-B measures cognitive flexibility through alternating number-letter sequencing, while verbal fluency captures initiation and systematic searching. The WCST assesses abstract reasoning and set-shifting through unspecified category matching and reversal. These measures collectively target higher-order cognitive control functions frequently disrupted in depression. [4]

G Title Cognitive Assessment Domains and Measures Domain1 Attention/Working Memory Measure1 Digit Span (WAIS-IV) Forward & Backward Domain1->Measure1 Domain2 Processing Speed Measure2 Trail Making Test A (TMT-A) Digit Symbol (DSST) Domain2->Measure2 Domain3 Verbal Memory Measure3 Rey Auditory Verbal Learning Test (RAVLT) Domain3->Measure3 Domain4 Executive Function Measure4 Trail Making Test B (TMT-B) Verbal Fluency (FAS) Wisconsin Card Sort (WCST) Domain4->Measure4 Domain5 Subjective Cognition Measure5 Perceived Deficit Questionnaire (PDQ-D-5) Domain5->Measure5 Outcome1 Sequence length correctly recalled Measure1->Outcome1 Outcome2 Time to completion Number correct Measure2->Outcome2 Outcome3 Immediate, delay recall scores Measure3->Outcome3 Outcome4 Perseverative errors Category completions Measure4->Outcome4 Outcome5 Self-reported cognitive difficulties Measure5->Outcome5

Clinical and Functional Measures
  • Depressive Symptom Severity: The 17-item Hamilton Depression Rating Scale (HDRS-17) serves as the primary measure of depressive symptom severity, administered by trained clinicians. This structured interview assesses mood, guilt, suicide ideation, insomnia, agitation, anxiety, somatic symptoms, and other depressive features over the preceding week. Scores of 18 or higher typically indicate moderate-to-severe depression suitable for intervention studies, with response defined as ≥50% reduction from baseline and remission as a final score ≤7. The Montgomery-Asberg Depression Rating Scale (MADRS) provides an alternative measure with potentially greater sensitivity to change, particularly for core depressive symptoms. [4] [6]

  • Psychosocial Functioning: The Functioning Assessment Short Test (FAST) comprehensively evaluates psychosocial functioning across six domains: autonomy, occupational functioning, cognitive functioning, financial issues, interpersonal relationships, and leisure time. This 24-item clinician-rated scale produces a total score ranging from 0-72, with scores ≥12 indicating mild functional impairment, 21-40 moderate impairment, and >40 severe impairment. The Sheehan Disability Scale (SDS) provides complementary patient-reported assessment of disability across work, social, and family domains, with scores >6 suggesting significant functional impairment. [4]

  • Subjective Cognitive Assessment: The Perceived Deficit Questionnaire - Depression 5-item (PDQ-D-5) offers a brief, targeted assessment of self-reported cognitive difficulties in depression. This reliable instrument assesses attention, retrospective memory, prospective memory, and planning/organization through five items rated from 0 (never) to 4 (almost always). Higher total scores indicate greater perceived cognitive impairment, with the measure demonstrating sensitivity to change following this compound treatment in clinical studies. [4]

Statistical Analysis Plan

Data Processing and Analysis
  • Primary Outcome Analysis: The primary cognitive outcomes typically involve change scores from baseline to endpoint on key neuropsychological measures. Analysis employs mixed models for repeated measures (MMRM) to handle longitudinal data with missing observations, incorporating fixed effects for time, treatment group, and time-by-treatment interaction, with baseline scores as covariates. This approach provides superior handling of missing data compared to traditional ANOVA methods and allows inclusion of all randomized participants in the analysis (intent-to-treat principle). Cohen's d values should be calculated for all primary outcomes to provide standardized effect size estimates facilitating comparison across cognitive domains and with other interventions. [4] [6]

  • Secondary and Exploratory Analyses: Secondary analyses examine changes in clinical symptoms (HDRS-17, MADRS), functional outcomes (FAST, SDS), and subjective cognitive measures (PDQ-D-5). These typically employ similar mixed models as primary outcomes. Exploratory analyses should investigate predictors of cognitive response, including baseline cognitive performance, demographic factors, clinical features (illness duration, episode frequency), and genetic polymorphisms where available. Moderator analyses examining whether cognitive improvements differ based on clinical response status (remitters vs. non-remitters) are particularly valuable for determining the independence of cognitive effects from antidepressant effects. [4]

  • Data Reduction Strategies: For comprehensive cognitive assessment batteries, consider creating cognitive domain composite scores through factor analysis or predefined grouping of tests measuring similar constructs. This approach reduces multiple comparison issues and increases reliability compared to individual test scores. Raw test scores should be converted to standardized T-scores using appropriate normative data, correcting for age, education, and gender where available, to facilitate interpretation and combination across measures. [4]

Table 3: Statistical Analysis Plan for Cognitive Outcomes

Analysis Type Statistical Approach Outcome Measures Covariates
Primary Efficacy Mixed Models for Repeated Measures (MMRM) Change in cognitive test scores from baseline to week 12 Baseline scores, age, education
Effect Size Calculation Cohen's d with 95% confidence intervals Standardized mean difference between baseline and endpoint None
Clinical Correlates Multiple regression models Association between cognitive change and clinical improvement Depression severity, anxiety symptoms
Functional Outcomes Path analysis/Mediation models Relationships between cognitive change and functional improvement Baseline functioning, symptom change
Subgroup Analyses Interaction terms in mixed models Cognitive effects in remitters vs. non-remitters Baseline depression severity

Implementation Considerations

Dosing Protocols and Safety Monitoring
  • Dosing Strategy: Clinical trials support initiating this compound at 50 mg once daily as the optimal balance between efficacy and tolerability for cognitive enhancement studies. While protocols may allow dose escalation to 100 mg after 4 weeks if response is inadequate, evidence suggests higher doses provide minimal additional benefit while increasing side effects and discontinuation rates. Administration occurs once daily at approximately the same time each day, with or without food, with tablets swallowed whole rather than crushed or chewed to maintain the extended-release properties. For studies involving transition from other antidepressants, appropriate washout periods (7 days for MAOIs, 14 days for fluoxetine) must be observed to minimize interaction risks. [4] [3] [7]

  • Safety Monitoring Protocol: Comprehensive safety assessment includes regular monitoring of blood pressure (baseline, weeks 2, 4, 8, 12), as this compound may cause dose-dependent increases in some patients. Laboratory parameters (renal function, electrolytes, liver enzymes) should be assessed at baseline and endpoint, with particular attention to hyponatremia risk in elderly patients. Systematic assessment of adverse events using standardized rating scales at each visit should document common side effects including nausea (23%), insomnia (14%), somnolence (11%), fatigue (10%), reduced appetite (9%), constipation (7%), and hyperhidrosis (6%). Special attention should be given to sexual side effects, which may be underreported without direct inquiry. [2] [3]

  • Discontinuation Management: Studies implementing this compound protocols should incorporate tapered discontinuation rather than abrupt cessation, particularly at higher doses (>50 mg/day) or after extended treatment duration. While the 50 mg dose demonstrated minimal discontinuation symptoms in clinical trials, higher doses may produce withdrawal symptoms including dizziness, nausea, headache, anxiety, and irritability. A recommended taper reduces the dose by 50% weekly over a 2-3 week period, with close monitoring during and after discontinuation. Protocols should explicitly prohibit concomitant use with MAOIs due to serious interaction risks, requiring a 14-day washout after MAOI discontinuation before this compound initiation. [3] [7]

Conclusion

This compound represents a valuable therapeutic option for Major Depressive Disorder, with particular relevance for patients experiencing significant cognitive dysfunction. Evidence from controlled studies indicates that this compound produces meaningful improvements in attention/working memory, processing speed, and self-perceived cognitive difficulties, with these benefits occurring at least partially independent of its antidepressant effects. The well-characterized pharmacology, favorable drug interaction profile, and once-daily dosing schedule further support its utility in both clinical and research settings. Future investigations should continue to elucidate the specific mechanisms through which this compound exerts its pro-cognitive effects and identify patient characteristics predictive of optimal cognitive response. The experimental protocols outlined herein provide a methodological framework for such continued investigation of this compound's cognitive benefits in mood disorders.

References

desvenlafaxine pediatric pharmacokinetics study design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of Major Depressive Disorder (MDD) in adults, with a recommended therapeutic dose of 50 mg once daily [1] [2]. Its development for a pediatric population required specific studies to characterize its pharmacokinetics, safety, and efficacy in children and adolescents. A key challenge in pediatric drug development is determining the appropriate dose that achieves drug exposure levels similar to those known to be effective and safe in adults.

This application note details the study designs derived from the published pediatric development program for this compound, providing a reference for researchers in pediatric psychopharmacology.

Phase 2 Pharmacokinetic and Safety Study

An initial Phase 2a study was conducted to establish the preliminary safety, tolerability, and pharmacokinetic profile of this compound in pediatric patients, informing the design of subsequent efficacy trials [3].

Study Design Overview

The table below summarizes the core design elements of this early-phase study.

Aspect Design Specification
Objective Primary: Assess safety & tolerability; Secondary: Characterize PK profile & exploratory efficacy [3]
Study Type Multicenter, open-label, fixed-dose
Duration 8-week lead-in study, followed by a 6-month flexible-dose extension [3]
Population Pediatric outpatients (ages 7-11, children; 12-17, adolescents) with MDD [3]
Dosing Fixed-dose (Lead-in): Children: 10, 25, 50, or 100 mg/day; Adolescents: 25, 50, 100, or 200 mg/day [3]
Key Assessments Treatment-emergent adverse events (AEs), vital signs, laboratory tests, C-SSRS for suicidality, PK sampling [3]
Detailed Methodology
  • Patient Enrollment: Patients were medically healthy with a primary diagnosis of moderate-to-severe MDD. A key exclusion criterion was a history of suicide attempt or current suicidal ideation, as assessed by rating scale items and the Columbia-Suicide Severity Rating Scale (C-SSRS) [3].
  • Dosing Protocol: The study included an initial 4-day inpatient period for intensive PK sampling. Patients received a single dose on day 1, followed by a titration period during the outpatient phase to reach their assigned fixed dose by day 15 [3].
  • Safety Monitoring: Safety was evaluated throughout the 8-month total period (lead-in plus extension) via continuous monitoring of AEs, regular measurement of vital signs (noting statistically significant increases in mean pulse rate), and laboratory tests [3].

The finding that this compound exposure is predictable by body weight in the pediatric population was a critical outcome that directly influenced the design of the Phase 3 program [4].

Phase 3 Efficacy and Safety Study Design

The Phase 3 program utilized a weight-based dosing strategy to achieve target drug exposures, moving away from the fixed-dose approach used in Phase 2.

Study Design Overview

The following table outlines the core design of the definitive Phase 3 trials.

Aspect Design Specification
Objective Evaluate efficacy, safety, and tolerability of this compound vs. placebo [4]
Study Type Multicenter, randomized, double-blind, placebo-controlled, parallel-group
Duration 8-week double-blind treatment, with eligibility for a 6-month open-label extension [4]
Population Outpatients aged 7-17 years with a primary DSM-IV-TR diagnosis of MDD (CDRS-R >40) [4]

| Dosing Regimen | Weight-based groups:Low Exposure: 20 mg (20 to <35 kg), 25 mg (35 to <70 kg), 35 mg (>70 kg) • High Exposure: 25 mg (20 to <35 kg), 35 mg (35 to <70 kg), 50 mg (>70 kg) [4] | | Rationale for Dosing | Highest dose capped at 50 mg due to lack of additional efficacy and decreased tolerability at higher doses in adults. Doses were calculated to achieve target exposure levels based on body weight [4]. | | Key Assessments | Efficacy: Change in CDRS-R total score (primary), CGI-I/S. Safety: AEs, C-SSRS, vital signs, laboratory tests [4]. |

Detailed Methodology
  • Randomization and Blinding: Patients were randomized in a 1:1:1 ratio to placebo, low-exposure this compound, or high-exposure this compound. The study was double-blind, with dosing stratified by age group and country to ensure balanced allocation [4].
  • Dose Titration and Taper: All active treatment groups underwent a dose titration during the first week of therapy. At the end of the 8-week period, patients not continuing into the extension study underwent a 1-week blinded taper to minimize discontinuation symptoms [4].
  • Efficacy and Safety Endpoints:
    • Primary Efficacy Endpoint: Change from baseline in the Children's Depression Rating Scale-Revised (CDRS-R) total score at week 8, analyzed using a mixed-effects model for repeated measures (MMRM) [4].
    • Key Safety Assessments: Included the incidence of treatment-emergent AEs, shifts in laboratory values, and changes in vital signs. Suicidality was specifically monitored using the C-SSRS [4].

Experimental Workflows and Decision Logic

The following diagrams illustrate the overall workflow of the pediatric study program and the logic behind the weight-based dosing used in Phase 3 trials.

Diagram 1: Pediatric Study Program Workflow

The pediatric development program for this compound progressed through sequential stages, from initial safety and PK characterization to definitive efficacy trials.

START Phase 2a: PK & Safety A Open-label, Fixed-dose START->A B PK Analysis & Weight-based Exposure Modeling A->B C Phase 3: Efficacy & Safety B->C Informs Dosing D Double-blind, Placebo-controlled Weight-based Dosing C->D RESULT Efficacy & Safety Outcomes D->RESULT E 6-Month Open-Label Extension Study RESULT->E For Completers

Diagram 2: Weight-Based Dosing Logic

For the Phase 3 trials, the specific dose a patient received was determined by their baseline body weight and their random assignment to a specific exposure group.

START Patient Randomized to High Exposure Group A Baseline Body Weight? START->A B 20 to <35 kg A->B C 35 to <70 kg A->C D >70 kg A->D E 25 mg/day B->E F 35 mg/day C->F G 50 mg/day D->G

Summary of Key Outcomes and Applications

  • Efficacy Outcome: The Phase 3 trials did not demonstrate statistical separation from placebo on the primary efficacy endpoint (change in CDRS-R score) for either this compound exposure group [4] [5].
  • Safety Outcome: The safety profile in pediatric patients was generally consistent with that observed in adults, with no new safety signals identified. Common adverse events included nausea, dizziness, somnolence, and abdominal pain [3] [4].
  • Application of Data: The integrated PK and safety data from these studies are critical for understanding the exposure-response relationship of this compound in pediatrics. Despite the lack of efficacy demonstrated in the Phase 3 trials, the methodologies employed—particularly the weight-based dosing strategy to achieve target exposures—serve as a valuable template for designing pediatric studies of other antidepressant medications.

References

desvenlafaxine analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

Protocol 1: UV-Vis Spectroscopic Method

This method outlines two simple and precise techniques for estimating desvenlafaxine succinate in bulk and pharmaceutical dosage forms [1].

  • Instrumentation: UV-Visible spectrophotometer with 1 cm matched quartz cells.
  • Standard Solution: Prepare a standard stock solution of this compound succinate in a suitable solvent (e.g., methanol) to achieve a concentration of 160-240 μg/mL for Method A and 60-140 μg/mL for Method B.
  • Sample Preparation: For tablet formulation, weigh and powder not less than 20 tablets. Extract an amount of powder equivalent to about 50 mg of this compound into the solvent, sonicate, and filter. Dilute the filtrate to the required concentration within the linearity range.
  • Method A (First Order Derivative Spectroscopy):
    • Scan the standard and sample solutions in the wavelength range of 200-400 nm.
    • Obtain the first derivative spectra.
    • Measure the derivative amplitudes at the selected maxima and minima (e.g., 238 nm and 246 nm) for quantification.
  • Method B (Area Under Curve - AUC):
    • Scan the standard and sample solutions in the wavelength range of 200-400 nm.
    • Select a specific wavelength range (e.g., 240-250 nm) on the normal absorption spectrum.
    • Measure the area under the curve for this selected range.
  • Quantification: Construct a calibration curve by plotting concentration versus derivative amplitude (Method A) or AUC (Method B) for standard solutions. Determine the concentration of the unknown sample from this calibration curve.

The workflow for the UV-Vis spectroscopic method is as follows:

Start Start Method PrepStock Prepare Standard Stock Solution Start->PrepStock PrepSample Prepare Sample Solution (Powder & Extract Tablets) PrepStock->PrepSample Scan Scan in 200-400 nm Range PrepSample->Scan Decision Choose Method Scan->Decision ProcA Method A: Obtain 1st Derivative Spectrum Decision->ProcA First Order ProcB Method B: Select Wavelength Range on Normal Spectrum Decision->ProcB AUC MeasA Measure Derivative Amplitude at Minima/Maxima ProcA->MeasA MeasB Measure Area Under the Curve (AUC) ProcB->MeasB Quantify Determine Concentration from Calibration Curve MeasA->Quantify MeasB->Quantify End Report Result Quantify->End

Protocol 2: Stability-Indicating HPLC Method

This method is designed to specifically quantify this compound in the presence of its degradation products, making it suitable for stability studies [2].

  • Instrumentation:
    • HPLC system with isocratic pump, autosampler, and UV detector.
    • Column: SymmetryShield RP-C18 (250 mm × 4.6 mm, 5 μm) or equivalent.
  • Chromatographic Conditions:
    • Mobile Phase: Mixture of 0.2% (v/v) triethylamine in 0.05 M ammonium acetate (pH adjusted to 6.5 with glacial acetic acid) and methanol in a 40:60 ratio.
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 228 nm.
    • Injection Volume: 20 μL.
    • Column Temperature: Ambient.
  • System Suitability Solution: Prepare a solution of this compound (e.g., 40 μg/mL) and inject it in replicate (n=5) to ensure the system is suitable. The %RSD for peak area should be ≤ 2.0%, and the theoretical plates and tailing factor should be as per predefined criteria [3].
  • Forced Degradation Studies (for Specificity):
    • Acidic Degradation: Reflux the drug in 1 M HCl at 80°C for 8 hours.
    • Alkaline Degradation: Reflux the drug in 5 M NaOH at 80°C for 8 hours.
    • Oxidative Degradation: Expose the drug to 6% H₂O₂ at room temperature for 8 days.
    • Photolytic Degradation: Expose the drug solution to direct sunlight (~60,000-70,000 lux) for 15 days.
    • After stress, analyze all samples to demonstrate the separation of this compound from its degradation products and the stability-indicating property of the method.

The workflow for the stability-indicating HPLC method and validation is as follows:

Start Start HPLC Method PrepMP Prepare Mobile Phase (Ammonium Acetate Buffer : Methanol) Start->PrepMP SetCond Set Conditions: Flow: 1.0 mL/min, λ: 228 nm PrepMP->SetCond SysSuit Perform System Suitability Test SetCond->SysSuit SuitPass SST Passed? SysSuit->SuitPass SuitPass->SysSuit No Stress Perform Forced Degradation (Acid, Base, Oxidation, Light) SuitPass->Stress Yes Inject Inject Standards and Stressed Samples Stress->Inject Analyze Analyze Chromatograms Check Peak Purity & Resolution Inject->Analyze Validate Perform Full Method Validation (See Validation Table) Analyze->Validate End Method Validated Validate->End

Analytical Method Validation Parameters

For any analytical method used in quality control, validation is mandatory to establish that it is suitable for its intended purpose. The following table outlines the core validation parameters, their definitions, and typical acceptance criteria based on ICH guidelines [4] [3].

Validation Parameter Definition & Purpose Recommended Experiment & Acceptance Criteria

| Specificity [3] | Ability to measure the analyte accurately in the presence of other components (degradants, impurities, excipients). | Experiment: Inject placebo, standard, and forced degradation samples. Acceptance: No interference at the analyte retention time. Peak purity (by PDA or MS) should be pure. | | Linearity [2] [4] | The ability to obtain test results directly proportional to the analyte concentration. | Experiment: Prepare and analyze analyte at at least 5 concentrations (e.g., 10-80 μg/mL for HPLC). Acceptance: Correlation coefficient (r²) ≥ 0.998. | | Accuracy [3] | Closeness of measured value to the true value. | Experiment: Spike placebo with analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Acceptance: Mean recovery of 98.0-102.0%. | | Precision [3] | Degree of scatter in repeated measurements. • Repeatability: Same day, same analyst. • Intermediate Precision: Different days, analysts, instruments. | Experiment: Analyze multiple preparations (n=6) at 100% concentration. Acceptance: %RSD for assay ≤ 2.0%. | | Robustness [2] | Capacity to remain unaffected by small, deliberate variations in method parameters. | Experiment: Vary flow rate (±0.1 mL/min), mobile phase composition (±2%), temperature (±2°C). Acceptance: System suitability criteria are still met. | | LOD & LOQ [2] [4] | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision. | Experiment: Determine by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). Acceptance: Experimentally verified by injecting low-concentration samples. |

Key Considerations for Application

  • Regulatory Compliance: Adherence to ICH Q2(R2) and ICH Q14 guidelines is non-negotiable for regulatory submissions. These guidelines provide the framework for method validation and analytical procedure development [4].
  • Phase-Appropriate Validation: The extent of validation depends on the drug development phase. Early-phase methods may require only verification of key parameters, while late-phase methods for market approval require full validation as per ICH guidelines [3].
  • Stability-Indicating Nature: The HPLC method's ability to separate this compound from its degradation products is critical for accurate potency assessment during stability studies [2] [3].

References

Comprehensive Therapeutic Drug Monitoring Protocol for Desvenlafaxine in Major Depressive Disorder

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Desvenlafaxine and Therapeutic Drug Monitoring

This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder in adults. As the primary active metabolite of venlafaxine, this compound offers a simplified pharmacokinetic profile with minimal hepatic metabolism via the cytochrome P450 system, primarily undergoing glucuronidation conjugation instead. The standard therapeutic regimen for this compound begins with 50 mg once daily, which serves as both the starting and maintenance dose for most patients. While doses up to 400 mg daily have been studied clinically, evidence demonstrates no additional therapeutic benefit at doses exceeding 50 mg per day, though side effects and discontinuation rates increase significantly at higher doses [1] [2].

Therapeutic Drug Monitoring for this compound represents a valuable approach in clinical practice and research settings to optimize treatment outcomes while minimizing adverse effects. Although not routinely required for all patients, TDM provides objective data to guide clinical decision-making in specific scenarios, including poor response at standard doses, suspected non-adherence, development of adverse effects, or presence of comorbidities that alter drug disposition. For this compound, TDM is particularly relevant given its dose-dependent adverse effect profile and the narrow therapeutic window observed in some patients [3]. This protocol outlines comprehensive procedures for this compound TDM, including analytical methods, pharmacokinetic monitoring parameters, and clinical interpretation guidelines tailored to researchers and drug development professionals.

Basic Pharmacology and Pharmacokinetics

Mechanism of Action and Pharmacodynamic Properties

This compound exerts its antidepressant effects through potent inhibition of both serotonin and norepinephrine reuptake transporters, with approximately 10-fold greater selectivity for serotonin transporters compared to norepinephrine transporters. This dual mechanism increases neurotransmitter concentrations in the synaptic cleft, enhancing neurotransmission in brain regions implicated in mood regulation. Unlike many other antidepressants, this compound demonstrates negligible affinity for muscarinic, histaminergic, or adrenergic receptors, resulting in a potentially improved side effect profile compared to tricyclic antidepressants [4] [5]. The drug's noradrenergic activity may contribute to potential benefits for cognitive symptoms associated with depression, though clinical evidence for this specific effect remains preliminary.

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties that simplify its clinical use and monitoring requirements. Following oral administration, the drug is rapidly absorbed with a bioavailability of approximately 80%, unaffected by food intake. Peak plasma concentrations occur within 7.5-10 hours after administration of the extended-release formulation, with steady-state concentrations typically achieved within 3-4 days of repeated dosing. The elimination half-life averages 11 hours, supporting once-daily dosing, while the low protein binding (approximately 30%) minimizes risks of displacement interactions with highly protein-bound medications [1] [3].

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Comments
Oral Bioavailability 80% Not affected by food
Time to Peak Concentration (Tmax) 7.5-10 hours Extended-release formulation
Protein Binding 30% Low, minimizing displacement interactions
Apparent Half-life 11 hours Supports once-daily dosing
Primary Metabolic Pathways Glucuronidation (UGT isoforms) CYP3A4 (minor) Minimal CYP450 involvement
Renal Excretion 45% unchanged Requires dose adjustment in renal impairment
Volume of Distribution 3.4 L/kg Extensive tissue distribution
Metabolic Pathways and Genetic Considerations

A distinctive feature of this compound is its metabolic profile, which differs significantly from many psychotropic medications. The drug undergoes primarily conjugation via UDP-glucuronosyltransferase enzymes (including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17), with only minor oxidative metabolism through CYP3A4. This metabolic characteristic renders this compound less susceptible to drug-drug interactions mediated by cytochrome P450 polymorphisms, particularly CYP2D6, which significantly impacts the pharmacokinetics of its precursor venlafaxine [6] [7]. Clinical studies have demonstrated that the pharmacokinetics of this compound do not differ significantly between CYP2D6 extensive and poor metabolizers, providing a more predictable exposure profile across diverse patient populations [6] [3].

Therapeutic Drug Monitoring Protocol

Indications for TDM

Therapeutic Drug Monitoring for this compound is recommended in specific clinical scenarios where pharmacokinetic variability may impact treatment outcomes or safety. Key indications include:

  • Assessment of adherence in patients with inadequate response to therapy
  • Evaluation of suspected toxicity despite appropriate dosing
  • Dose optimization in non-responders with standard dosing
  • Patients with renal impairment (moderate to severe) where altered clearance is anticipated
  • Elderly patients with age-related pharmacokinetic changes
  • Pregnancy where physiological alterations may affect drug concentrations
  • Clinical research evaluating exposure-response relationships

Recent evidence indicates that area under the curve values significantly differ between patients experiencing adverse drug reactions and those without (5115.35 vs. 4279.04 ng·h/mL, respectively, p = 0.034), confirming the dose-dependent nature of this compound's adverse effects and supporting the role of TDM in toxicity investigation [3].

Sample Collection and Handling

Proper specimen collection and processing are critical for accurate this compound quantification. Trough concentrations provide the most consistent correlate with steady-state exposure and should be collected immediately before the next scheduled dose, typically 24 hours after the previous administration. Blood samples should be collected in EDTA-containing tubes (lavender top) and processed promptly by centrifugation at 4°C within one hour of collection. Plasma should be transferred to polypropylene tubes and stored at -20°C or lower until analysis to ensure analyte stability [3].

Table 2: Blood Collection Protocol for this compound TDM

Parameter Specification Rationale
Sample Type Venous blood Arterial or capillary not validated
Collection Tube EDTA (lavender top) Prevents coagulation and preserves integrity
Sampling Time Trough (pre-dose) Best reflects steady-state concentrations
Processing Centrifuge at 1900×g for 10 min at 4°C Separates plasma while maintaining stability
Storage -20°C or lower in polypropylene tubes Prevents degradation and adsorption
Stability Up to 6 months at -20°C Long-term stability data limited
Therapeutic and Toxic Reference Ranges

Interpretation of this compound concentrations requires understanding of established reference ranges. While definitive therapeutic ranges have not been universally established, available evidence supports the following preliminary ranges:

  • Therapeutic Range: 100-400 ng/mL (trough concentrations)
  • Potential Toxicity: >500 ng/mL (associated with increased adverse effects)
  • Minimal Effective Concentration: Approximately 100 ng/mL

Research indicates a strong exposure-response relationship for both efficacy and adverse effects. Studies have demonstrated that while doses above 50 mg daily (approximately 100 mg) do not provide additional antidepressant efficacy, they consistently produce higher plasma concentrations associated with increased incidence of adverse effects including nausea, dizziness, hyperhidrosis, and cardiovascular effects [1] [2] [3].

Analytical Methods for this compound Quantification

UPLC-MS/MS Method for Plasma Quantification

Ultra-Performance Liquid Chromatography tandem Mass Spectrometry represents the current gold standard for this compound quantification in biological matrices due to its superior sensitivity, specificity, and throughput. The following validated method provides reliable quantification of this compound in human plasma:

  • Chromatography System: ACQUITY UPLC H-Class System (Waters Corporation)
  • Column: ACQUITY UPLC BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm)
  • Mobile Phase: Water (containing 2 mM ammonium acetate): Acetonitrile (80:20, v/v)
  • Flow Rate: 0.3 mL/min with isocratic elution
  • Injection Volume: 5-10 µL
  • Run Time: 1.5 minutes
  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode
  • Ion Transitions: m/z 264.2→107.1 (this compound), m/z 284.4→121.0 (internal standard: Venlafaxine-d6)
  • Lower Limit of Quantification: 1 ng/mL
  • Linear Range: 1-500 ng/mL [8]

This method achieves comprehensive chromatographic separation within 1.5 minutes, making it suitable for high-throughput clinical and research applications. The use of a stable isotope-labeled internal standard (venlafaxine-d6) corrects for variability in extraction efficiency and ionization efficiency, ensuring precise and accurate quantification.

Sample Preparation Protocol

Solid-phase extraction provides optimal sample clean-up and concentration for reliable this compound quantification:

  • Thaw plasma samples at room temperature and vortex for 30 seconds
  • Aliquot 500 µL of plasma into glass extraction tubes
  • Add internal standard (50 µL of venlafaxine-d6 at 100 ng/mL)
  • Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds
  • Load samples onto pre-conditioned SPE cartridges (Oasis MCX, 60 mg/3 mL)
  • Wash with 1 mL of 2% formic acid followed by 1 mL of methanol
  • Elute with 2 mL of 5% ammonium hydroxide in methanol
  • Evaporate to dryness under nitrogen at 40°C
  • Reconstitute in 100 µL of mobile phase and transfer to autosampler vials [8]
Method Validation Parameters

Comprehensive validation following FDA and EMA guidelines ensures reliable performance of the analytical method:

  • Accuracy and Precision: Intra-day and inter-day accuracy within 85-115% with CV <15%
  • Selectivity: No interference from endogenous compounds at retention times
  • Matrix Effects: Consistent recovery (85-90%) with minimal matrix suppression/enhancement
  • Stability: Demonstrated stability through three freeze-thaw cycles, at room temperature for 24 hours, and at -20°C for 6 months

The analytical method should undergo regular quality control procedures using independently prepared calibration standards and quality control samples at low, medium, and high concentrations within the analytical range [8] [3].

Clinical Interpretation and Dose Adjustment

Concentration-Response Relationships

Understanding the relationship between this compound concentrations and clinical effects is essential for appropriate interpretation of TDM results. Available evidence indicates:

  • Efficacy plateau at doses above 50 mg daily despite increasing concentrations
  • Linear pharmacokinetics across the therapeutic dose range (50-400 mg)
  • Concentration-dependent increases in adverse effect frequency and severity
  • Interindividual variability in exposure at the same dose level (approximately 30-40%)

Research demonstrates that while doses up to 400 mg produce proportionally higher plasma concentrations, these increases do not translate to enhanced antidepressant efficacy. This suggests the existence of a maximum effective serotonin and norepinephrine reuptake inhibition achievable at standard 50 mg dosing, with higher doses primarily increasing adverse effects without therapeutic benefit [1] [2] [3].

Dose Adjustment Algorithms

Guided dose adjustments based on TDM results should consider individual patient factors, therapeutic response, and tolerability:

  • Subtherapeutic concentrations (<100 ng/mL) in non-responders: Consider increase to 100 mg daily
  • Therapeutic concentrations (100-400 ng/mL) with poor response: Consider alternative diagnoses or treatments rather than further dose escalation
  • Supratherapeutic concentrations (>400 ng/mL) with adverse effects: Consider dose reduction to 50 mg or 25 mg daily

The following workflow diagram illustrates the decision-making process for this compound dose adjustment based on TDM results:

desvenlafaxine_dosing Start Start TDM Assessment Measure Measure Trough Concentration Start->Measure Subtherapeutic Concentration <100 ng/mL Measure->Subtherapeutic Therapeutic Concentration 100-400 ng/mL Measure->Therapeutic Supratherapeutic Concentration >400 ng/mL Measure->Supratherapeutic AdjustUp Consider dose increase to 100 mg if no response Subtherapeutic->AdjustUp Maintain Maintain current dose if tolerability acceptable Therapeutic->Maintain AdjustDown Consider dose reduction to 25-50 mg if adverse effects Supratherapeutic->AdjustDown Reassess Reassess in 2-4 weeks AdjustUp->Reassess Maintain->Reassess AdjustDown->Reassess

Special Population Considerations

Individual patient factors significantly influence this compound pharmacokinetics and should inform TDM interpretation:

  • Renal Impairment: Moderate impairment (CrCl 30-50 mL/min) requires maximum 50 mg/day; severe impairment (CrCl <30 mL/min) or ESRD requires 25 mg/day or 50 mg every other day
  • Hepatic Impairment: Moderate to severe impairment (Child-Pugh 7-15) requires maximum 100 mg/day
  • Elderly Patients: Age-related renal decline may necessitate lower dosing; monitor for orthostatic hypotension
  • Pregnancy: Altered physiology may reduce concentrations; monitor efficacy closely
  • CYP2D6 Polymorphisms: No significant impact on this compound pharmacokinetics, unlike venlafaxine [1] [2] [6]

Clinical Considerations and Adverse Effect Management

Common Adverse Effects and Monitoring

This compound treatment is associated with dose-dependent adverse effects that can be anticipated and managed through proactive monitoring:

  • Most Common Effects (incidence ≥5% and twice placebo): Nausea (22%), dizziness (13%), insomnia (9%), hyperhidrosis (10%), constipation (9%), somnolence (7%), decreased appetite (5%)
  • Sexual Dysfunction: Symptoms including decreased libido, erectile dysfunction, and anorgasmia
  • Cardiovascular Effects: Dose-related increases in blood pressure requiring regular monitoring
  • Discontinuation Symptoms: dizziness, nausea, headache, irritability, insomnia following abrupt cessation

Clinical studies demonstrate that adverse effect incidence and discontinuation rates increase substantially at doses above the recommended 50 mg daily, supporting the rationale for TDM in patients experiencing intolerable side effects at standard doses [1] [2] [5].

Serious Adverse Reactions and Toxicity Management

While uncommon, several serious adverse reactions require immediate attention and potential discontinuation:

  • Serotonin Syndrome: Manifestations include tachycardia, hyperthermia, mydriasis, hyperactive bowel sounds, and clonus; risk increased with concomitant serotonergic agents
  • Hyponatremia: More common in elderly patients and those on diuretics; monitor sodium levels in high-risk populations
  • Blood Pressure Elevations: Sustained hypertension develops in some patients; regular monitoring recommended
  • Increased Bleeding Risk: Particularly with concomitant NSAIDs, aspirin, or anticoagulants
  • Angle-Closure Glaucoma: May occur in patients with anatomically narrow angles
  • Mania/Hypomania: May emerge in patients with unrecognized bipolar disorder

In cases of suspected serotonin syndrome, immediate discontinuation of this compound and all serotonergic agents is essential, along with implementation of supportive care measures. For hypertensive responses, dose reduction or discontinuation should be considered, along with appropriate antihypertensive therapy [2] [5].

Regulatory and Research Perspectives

Bioequivalence Assessment and Formulation Considerations

Extended-release formulations of this compound present unique challenges for bioequivalence assessment that warrant specialized dissolution methods. Recent research has employed Quality by Design approaches combined with Physiologically Based Biopharmaceutics Modeling to develop biopredictive dissolution methods. The recommended dissolution conditions for establishing bioequivalence include:

  • Apparatus: USP Apparatus 2 (paddle) with sinkers
  • Medium: 900 mL of 0.9% NaCl in purified water
  • Rotation Speed: 50 rpm
  • Temperature: 37°C ± 0.5°C

These conditions have demonstrated biopredictive capability for discriminating formulation differences while maintaining in vivo relevance, supporting their use in bioequivalence studies for generic product development [9].

Pharmacogenetic Considerations in Research

While this compound demonstrates minimal impact from CYP2D6 polymorphisms compared to venlafaxine, ongoing research continues to explore potential genetic influences on treatment response and tolerability. Current evidence indicates:

  • No significant association between CYP2D6 phenotype and this compound pharmacokinetics
  • Limited data on potential impacts of UGT polymorphisms on glucuronidation
  • Preliminary evidence suggesting potential transporter gene influences (ABCB1, SLCO1B1) requiring further investigation

Future research directions should include comprehensive pharmacogenomic analyses incorporating multiple candidate genes to identify potential genetic modifiers of this compound exposure and response [6] [3].

Conclusion

The implementation of a comprehensive therapeutic drug monitoring protocol for this compound provides valuable insights for both clinical management and pharmaceutical research. The established UPLC-MS/MS analytical method enables precise quantification of this compound concentrations, supporting dose individualization based on exposure-response relationships. Key considerations for this compound TDM include the dose-dependent nature of adverse effects, the lack of enhanced efficacy at doses above 50 mg daily despite increasing concentrations, and the important pharmacokinetic modifications required in special populations, particularly those with renal impairment.

For researchers and drug development professionals, this protocol provides a framework for evaluating this compound exposure in clinical trials, assessing bioequivalence of generic formulations, and investigating concentration-response relationships. The integration of advanced analytical techniques with clinical pharmacokinetic principles facilitates optimal dosing strategies that maximize therapeutic benefit while minimizing adverse effects, ultimately contributing to improved treatment outcomes for patients with major depressive disorder.

References

Comprehensive Application Notes and Protocols: Evaluating Desvenlafaxine in Animal Models of Depression

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Pharmacological Characteristics

Desvenlafaxine (major brand name: Pristiq) is a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant approved for the treatment of major depressive disorder (MDD) in adults. [1] [2] Chemically, it is the primary active metabolite of venlafaxine, exhibiting a similar yet distinct pharmacological profile. [1] [3] The standard recommended adult dose for MDD is 50 mg once daily, with clinical studies demonstrating efficacy across a dose range of 50-400 mg/day. [1] [2] Importantly, higher doses do not provide additional therapeutic benefit but significantly increase the incidence of adverse effects. [1] [2]

From a pharmacological perspective, this compound exerts its antidepressant effects by potently inhibiting the reuptake of both serotonin and norepinephrine, with approximately 10-fold greater selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET). In vitro studies indicate affinity values (Ki) of 40.2 nM for SERT and 558.4 nM for NET. [1] The drug has a half-life of approximately 11 hours and demonstrates linear pharmacokinetics with once-daily dosing. A key advantage in drug development and combination studies is its favorable metabolic profile; this compound undergoes minimal metabolism via the cytochrome P450 system (primarily CYP3A4 and to a lesser extent CYP2C19), with 45% excreted unchanged in urine, reducing concerns about significant drug-drug interactions compared to other antidepressants. [1] [3]

Efficacy Summary in Animal Models of Depression

Extensive preclinical research has established the efficacy of this compound across various rodent models of depression. The table below summarizes key quantitative findings from recent studies:

Table 1: Efficacy of this compound in Preclinical Behavioral Models of Depression

Behavioral Test Animal Model Dosage/Regimen Key Behavioral Outcomes Statistical Significance Source
Novelty-Suppressed Feeding (NSF) Reserpine-induced depression (rats) Chronic (14-day) this compound ↓ Latency to feed in novel environment; ↑ approach frequency p < 0.05 vs. vehicle [4]
Sucrose Preference Test (SPT) WKY rats + CMS (TRD model) Not directly effective in this model Did not reverse anhedonia in TRD model SMe1EC2M3 > Venlafaxine (p<0.05) [5]
Forced Swim Test (FST) WKY rats + CMS (TRD model) Chronic venlafaxine (reference) No significant increase in climbing time SMe1EC2M3 > Venlafaxine (p<0.05) [5]
Chronic Mild Stress (CMS) vHPC-lesioned rats (TRD model) Venlafaxine (10 mg/kg, IP, 5 weeks) Partially reversed behavioral and LTP deficits Less effective than DBS (p<0.05) [6]

The data reveals a crucial distinction: while this compound demonstrates robust efficacy in standard depression models like the NSF test, its effectiveness is significantly attenuated in treatment-resistant depression (TRD) models, such as Wistar-Kyoto (WKY) rats or those with ventral hippocampal (vHPC) lesions. [6] [5] This makes it a valuable compound for validating TRD models and screening novel therapeutics intended for this challenging population.

Detailed Experimental Protocols

Protocol 1: Novelty-Suppressed Feeding Test

The NSF test is a validated model of chronic antidepressant response based on the conflict between hunger and the fear of exploring a novel, open arena. [4]

  • Animals: Adult male or female rats (e.g., Sprague-Dawley, 250-300 g). Group sizes of 10-12 are recommended for adequate power.
  • Depression Model Induction: Reserpine-induced depletion of monoamines. Administer reserpine (1 mg/kg, subcutaneously) to induce a reversible state of monoamine depletion, manifesting as hypomotility and ptosis.
  • Drug Treatment: Begin 24 hours post-reserpine injection. Administer this compound (typical research dose: 10-30 mg/kg/day) or vehicle chronically for 14 days via oral gavage or subcutaneous injection. Include a positive control (e.g., duloxetine 10 mg/kg).
  • Food Deprivation Standardization: A critical methodological step is a three-phase food deprivation protocol prior to testing:
    • Phase 1 (48 hrs before): Remove standard chow.
    • Phase 2 (24 hrs before): Provide a highly palatable food (e.g., Froot Loops, Kellogg's) in the home cage to familiarize animals.
    • Phase 3 (Test Day): Remove all food 2-3 hours before the behavioral test.
  • Testing Arena: A brightly illuminated (300-500 lux) open field (e.g., 76x76 cm). A single pellet of the highly palatable food is placed in the center.
  • Testing Procedure: Place each animal in a corner of the arena. Record the latency to initiate the first feeding bout (defined as the animal biting the food with forepaws on the floor). The test is typically capped at 5-8 minutes.
  • Key Outcome Measures:
    • Primary: Latency to feed (seconds).
    • Secondary: Number of approaches to the food pellet per minute; Home cage food consumption (controls for appetite changes).
  • Data Analysis: Compare groups using one-way ANOVA followed by post-hoc tests (e.g., Tukey's). A significant reduction in feeding latency in the drug-treated group versus vehicle indicates antidepressant efficacy.
Protocol 2: Pharmacoresistant Depression Model (WKY Rat + CMS)

This protocol combines a genetically susceptible strain with an environmental stressor to create a robust model of TRD. [5]

  • Animals: Male Wistar-Kyoto (WKY) rats. This strain exhibits inherent hyperemotionality and is resistant to conventional antidepressants.
  • Chronic Mild Stress Protocol: Expose rats to a series of mild, unpredictable stressors for 4-8 weeks. Examples include:
    • Cage tilt (45°, 12 hrs)
    • Paired housing (12 hrs)
    • Soiled cage (200 ml water in bedding, 12 hrs)
    • Intermittent white noise (85 dB, 1-4 hrs)
    • Food or water deprivation (12 hrs)
    • Stroboscopic lighting (24 hrs)
  • Drug Treatment: Administer this compound (or a novel test compound) via drinking water or daily injection during the final 3-5 weeks of CMS.
  • Behavioral Battery: Conduct tests in the following order, with 48-72 hr intervals:
    • Sucrose Preference Test (SPT): Measures anhedonia. After 12 hrs of water deprivation, present two pre-weighed bottles (1% sucrose solution vs. water) for 1 hr. Calculate preference as [sucrose intake / total fluid intake] × 100%.
    • Open Field Test: Assesses locomotor activity and anxiety. Measure total distance traveled and entries into the center zone.
    • Forced Swim Test: Evaluates behavioral despair. Score immobility, swimming, and climbing behaviors over a 5-min test. Machine learning analysis is recommended for objectivity. [7]
    • Novel Object Recognition Test: Assesses recognition memory, a common cognitive deficit in MDD.
  • Validation: A model is considered valid for TRD if the stress-induced deficits (e.g., anhedonia in SPT) are not reversed by a known SSRI/SNRI like this compound or venlafaxine, but are reversed by a novel intervention (e.g., ketamine, triple reuptake inhibitors, or DBS).

Table 2: Key Advantages and Limitations of this compound in Preclinical Research

Aspect Advantages Limitations
Pharmacology Known, dual mechanism of action (SNRI); Simple pharmacokinetics; Low drug-interaction risk. Limited efficacy in TRD models may restrict its use as a positive control in these contexts.
Experimental Use Establishes efficacy in standard models; Serves as a benchmark for novel TRD treatments. Requires chronic dosing for effect in most models, similar to clinical reality.
Translational Value Active metabolite of a widely used drug; Clinical relevance is high. Species-specific metabolism differences may require dose adjustments.

Mechanistic Insights & Experimental Workflows

Signaling Pathways in Treatment-Resistant Depression

The following diagram synthesizes current hypotheses on the neurobiological basis of TRD and the hypothesized site of action for this compound, based on lesion and electrophysiological studies. [6]

G Stress Stress vHPC_mPFC_Pathway Impaired vHPC-mPFC Neural Pathway Stress->vHPC_mPFC_Pathway vHPC_Lesion vHPC_Lesion vHPC_Lesion->vHPC_mPFC_Pathway Antidepressant_Resistance Antidepressant Non-Response vHPC_mPFC_Pathway->Antidepressant_Resistance SNRI_Effect SNRI (Des/Venlafaxine) Increases 5-HT & NE Antidepressant_Resistance->SNRI_Effect Partial Reversal DBS_Effect DBS in mPFC Restores Function DBS_Effect->vHPC_mPFC_Pathway Direct Neuromodulation

Diagram 1: Proposed Pathway for Treatment Resistance and Antidepressant Action. Abbreviations: vHPC: ventral Hippocampus; mPFC: medial Prefrontal Cortex; 5-HT: Serotonin; NE: Norepinephrine; DBS: Deep Brain Stimulation; SNRI: Serotonin-Norepinephrine Reuptake Inhibitor. Diagram illustrates how hippocampal lesions or stress impair a key neural pathway, leading to treatment resistance that is only partially alleviated by SNRIs like this compound but more fully by direct neuromodulation like DBS. [6]

Experimental Workflow for TRD Model Validation

The following workflow provides a logical sequence for utilizing this compound in the development and validation of novel TRD models and therapeutics. [6] [5]

G Start 1. Establish TRD Model (WKY rats + CMS or vHPC lesion) A 2. Baseline Behavioral Phenotyping Start->A B 3. Chronic Treatment Arms A->B C 4. Post-Treatment Behavioral Assessment B->C B1 Vehicle Control B->B1 B2 This compound/Venlafaxine (Standard Antidepressant) B->B2 B3 Novel Test Compound (e.g., TRI, NMDA antagonist) B->B3 B4 Neuromodulation (e.g., DBS) B->B4 D 5. Data Analysis & Model Validation C->D

Diagram 2: Sequential Workflow for Validating a Treatment-Resistant Depression (TRD) Model. The model is considered valid if the novel compound or intervention (B3, B4) shows significant efficacy where the standard antidepressant (B2, this compound) fails. [6] [5]

Research Applications and Future Directions

Applications in Drug Development

This compound serves several key roles in preclinical research. First, it acts as a benchmark SNRI for evaluating the efficacy of novel antidepressant compounds in standard models like the NSF and FST. Its well-characterized profile allows for direct comparison of mechanism and effect size. Second, its limited efficacy in specific models (WKY rats, vHPC-lesioned animals) is instrumental for validating models of TRD. A model is strengthened if it demonstrates resistance to a clinically effective SNRI like this compound while remaining responsive to novel therapeutic approaches. [6] [5]

Advanced Behavioral Analysis

Recent technological advances are refining how this compound's effects are quantified. Machine learning (ML) approaches, particularly 3D residual convolutional neural networks (3D RCNN), can now automatically and objectively classify behaviors in the FST (immobility, swimming, climbing) with high accuracy (86% vs. human scoring). [7] This eliminates human scorer bias and allows for more sensitive detection of nuanced behavioral changes induced by drugs. For instance, such systems can confirm that noradrenergic compounds increase climbing, serotonergic compounds increase swimming, and dual agents like venlafaxine/desvenlafaxine can promote both. [7]

Conclusion and Future Perspectives

This compound remains a pharmacologically relevant tool for antidepressant screening. The primary research utility of this compound in modern neuroscience is shifting from proving its own efficacy to serving as a clinical benchmark for defining treatment resistance. Future research directions should focus on combining it with novel therapeutic strategies—such as triple reuptake inhibitors (e.g., SMe1EC2M3), NMDA receptor antagonists, or neuromodulation—to overcome the translational hurdle of treatment-resistant depression. [6] [5] [7] The standardized protocols and workflows outlined here provide a robust framework for such investigations.

References

desvenlafaxine serotonin syndrome risk factors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Pharmacological Basis

Desvenlafaxine is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). Its therapeutic action for Major Depressive Disorder (MDD) is believed to stem from the potentiation of serotonin and norepinephrine activity in the central nervous system [1] [2]. The diagram below illustrates this mechanism and the pathway to serotonin syndrome.

G This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Serotonin5HT Serotonin (5-HT) SERT->Serotonin5HT  blocks reuptake SynapticCleft Synaptic Cleft SynapticCleft->Serotonin5HT PostsynapticReceptor Postsynaptic Receptor Serotonin5HT->PostsynapticReceptor increased availability SerotoninSyndrome Excessive Serotonin Activation PostsynapticReceptor->SerotoninSyndrome Excessive Stimulation RiskFactors Concomitant Serotonergic Drugs RiskFactors->Serotonin5HT additive effect

Risk Factors & Contributing Agents

The table below summarizes the primary risk factors and the major classes of drugs known to interact with this compound, increasing the risk of serotonin syndrome.

Table 1: Drug Classes Associated with Increased Risk of Serotonin Syndrome with this compound

Drug Class Examples Primary Mechanism
Monoamine Oxidase Inhibitors (MAOIs) [1] [3] [4] Phenelzine, Linezolid, Methylene Blue (IV) Inhibition of serotonin metabolism. Contraindicated; requires a 7-14 day washout [1].
Other Antidepressants [4] [5] [6] SSRIs (e.g., Fluoxetine), Other SNRIs (e.g., Venlafaxine), Tricyclics (e.g., Amitriptyline) Additive serotonergic effects via different or similar mechanisms.
Opioid Analgesics [4] [5] Tramadol, Fentanyl, Meperidine, Methadone Serotonin release and/or weak reuptake inhibition.
Triptans [3] [4] Sumatriptan, Rizatriptan Agonism of 5-HT1B/1D receptors.
Other Serotonergic Agents [4] [7] [5] Lithium, Buspirone, Dextromethorphan, Trazodone Various mechanisms including receptor agonism and precursor loading.
Illicit Drugs & Supplements [4] [5] MDMA ("Ecstasy"), LSD, Cocaine, Amphetamines, St. John's Wort, Tryptophan Serotonin release, receptor agonism, or MAO inhibition.

Additional patient-specific risk factors include:

  • Recent Dosage Changes: Initiation of therapy or an increase in the dose of this compound or any concomitant serotonergic agent [4].
  • Pharmacogenetics: Individual variations in the activity of metabolic enzymes (e.g., CYP2D6, UGT isoforms) may influence drug levels, though this compound has a lower CYP2D6 interaction potential than its parent compound, venlafaxine [2].
  • Renal/Hepatic Impairment: Reduced clearance of this compound in patients with moderate to severe renal or hepatic impairment can lead to higher drug exposure, potentially increasing risk [1] [8] [7].

Clinical Identification & Diagnostic Criteria

Serotonin syndrome is a clinical diagnosis based on medication history and physical examination. Symptoms typically occur within several hours to 24 hours of a change in medication [4] [5]. There is no single diagnostic test, but the Hunter Serotonin Toxicity Criteria are widely used in clinical practice.

Table 2: Clinical Spectrum of Serotonin Syndrome Symptoms

System Affected Mild to Moderate Symptoms Severe/Life-Threatening Symptoms
Mental Status Agitation, restlessness, anxiety, confusion [4] [5]. Delirium, hallucinations, coma [4].
Autonomic Nervous System Tachycardia, hypertension, dilated pupils, diaphoresis, shivering, fever [4] [5]. High fever (>38.5°C/101.3°F), rapidly escalating fever, tachycardia, hypotension or hypertension [4].
Neuromuscular Tremor, muscle twitching (myoclonus), hyperreflexia, muscle rigidity [4] [5]. Severe muscle rigidity (can lead to rhabdomyolysis), sustained clonus, seizures [4].
Gastrointestinal Nausea, vomiting, diarrhea [4] [5]. -

Risk Mitigation & Management Protocols

For research and clinical trial design, the following protocols are essential.

1. Preclinical and Clinical Risk Assessment:

  • Drug Interaction Screening: Conduct in vitro and in vivo studies to assess the potential for pharmacodynamic interactions with common serotonergic drugs.
  • Inclusion/Exclusion Criteria: Explicitly exclude concomitant use of contraindicated drugs (e.g., MAOIs) and carefully consider the inclusion of patients on other serotonergic agents.
  • Pharmacogenomic Considerations: In studies, consider genotyping for CYP2D6 and UGT isoforms to analyze potential correlations with drug exposure and adverse events [2].

2. Clinical Monitoring and Triage:

  • Vigilance in Early Phases: Closely monitor participants, especially during the first weeks of treatment and after any dose increase.
  • Staff Training: Ensure clinical staff are trained to recognize the signs of serotonin syndrome using standardized criteria like the Hunter criteria.
  • Severity-Based Management:
    • Mild: Remove the offending serotonergic agent(s). Symptoms often resolve within 24-72 hours after discontinuation [4] [5].
    • Moderate to Severe: Requires immediate medical attention, often including hospitalization. Supportive care (e.g., IV fluids, cooling measures, benzodiazepines for agitation) is first-line. In severe cases, the serotonin antagonist cyproheptadine may be administered [4] [7] [5].

References

desvenlafaxine withdrawal syndrome management

Author: Smolecule Technical Support Team. Date: February 2026

Desvenlafaxine Withdrawal: Technical Profile

1. What is the neurochemical basis for this compound Withdrawal Syndrome?

This compound is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). Its withdrawal syndrome is understood to result from a sudden disruption in the availability of serotonin and norepinephrine in the synaptic cleft after the drug is discontinued, following a period of adaptation by the nervous system [1].

While often grouped with Serotonin Discontinuation Syndrome, evidence suggests a significant noradrenergic component. Some withdrawal symptoms, particularly "brain zaps" or electrical shock sensations, may point to a "noradrenaline-mediated withdrawal syndrome" involving complex receptor adaptation beyond purely serotonergic mechanisms [2].

2. What are the identified withdrawal symptoms and how are they categorized?

Withdrawal symptoms can be multifaceted. The following table categorizes common and severe symptoms for clinical monitoring [3] [4] [5].

Symptom Category Specific Manifestations
Common Symptoms Dizziness, nausea, headache, hyperhidrosis (increased sweating), insomnia, abnormal dreams, anxiety, irritability, brain zaps (electric shock sensations), fatigue [3] [6] [5].
Severe Symptoms Suicidal ideation, worsening depression, aggression, seizures, blurred vision, significant changes in blood pressure, confusion, coordination impairment [3] [4].

3. What is the typical onset and duration of the withdrawal syndrome?

The timeline is influenced by the drug's pharmacokinetics, particularly its elimination half-life of approximately 11 hours [3] [6].

G Last Dose of this compound Last Dose of this compound Onset (24-72 hrs) Onset (24-72 hrs) Last Dose of this compound->Onset (24-72 hrs)  Symptoms Begin Peak Intensity (First Week) Peak Intensity (First Week) Onset (24-72 hrs)->Peak Intensity (First Week)  Symptoms Worsen Acute Phase (Up to 4 Weeks) Acute Phase (Up to 4 Weeks) Peak Intensity (First Week)->Acute Phase (Up to 4 Weeks)  Symptoms Gradually Subside Protracted Phase (Months) Protracted Phase (Months) Acute Phase (Up to 4 Weeks)->Protracted Phase (Months)  Possible in Some Cases Short Half-Life (11 hrs) Short Half-Life (11 hrs) Short Half-Life (11 hrs)->Onset (24-72 hrs) Drives

4. What patient factors influence withdrawal risk and severity?

The risk and severity of withdrawal are not uniform across populations. Key influencing factors are summarized below [3].

Factor Impact on Withdrawal Risk/Severity
Treatment Duration Use beyond 6 weeks significantly increases risk; long-term use leads to more severe symptoms [3].
Dosage Higher doses are correlated with increased risk and severity of symptoms [3].
Tapering Speed Abrupt cessation is a primary risk factor. Slow tapering reduces risk [3] [1].
Individual Physiology Genetics, metabolism, and history of previous withdrawal episodes can influence individual response [5].

5. What are the established clinical management protocols?

The cornerstone of management is a gradual, medically supervised taper. Here is a visual workflow for the standard clinical approach:

G Start Decision to Discontinue Step1 Develop Personalized Taper Schedule Start->Step1 Step2 Initiate Taper ( e.g., 25% reduction per 1-2 weeks) Step1->Step2 Step3 Monitor Symptoms & Adjust Taper Pace Step2->Step3 Step4 Provide Adjunctive Support (Therapy, Symptom Mgmt) Step3->Step4 Decision Severe Symptoms on Taper? Step3->Decision Step5 Medication Discontinued Step4->Step5 Decision->Step4 No Action Re-instate Dose & Slow Taper Schedule Decision->Action Yes Action->Step3

Re-instatement of the previous dose and a subsequent, slower taper is the primary strategy for managing severe withdrawal symptoms [3] [5].

Frequently Asked Questions (FAQs) for Researchers

Q1: How does this compound withdrawal compare to venlafaxine withdrawal? this compound is the major active metabolite of venlafaxine. Their mechanisms of action and resulting withdrawal syndromes are very similar in nature, as the clinical effects of venlafaxine are largely mediated through this compound [2] [6]. Both carry a significant risk of withdrawal due to their short half-lives.

Q2: Are there any specific biomarkers for monitoring withdrawal severity? The search results do not indicate specific biochemical biomarkers for monitoring withdrawal. Current clinical practice relies on patient-reported outcome measures and observation of the physical and psychological symptoms listed above. Diagnosis is primarily clinical, based on the symptom profile and temporal link to dosage reduction [7].

Q3: What are the key considerations for designing a tapering regimen? The main considerations are the initial dose and duration of treatment, aiming for the slowest feasible taper (e.g., over several weeks or months), and the need for flexibility to pause or adjust the taper based on patient tolerance [3] [1]. The 50 mg tablet is the lowest available strength, which can make creating a very gradual taper challenging without the use of compounded formulations.

References

desvenlafaxine hypertension monitoring treatment

Author: Smolecule Technical Support Team. Date: February 2026

Hypertension Risk & Clinical Management

Desvenlafaxine, as a serotonin-norepinephrine reuptake inhibitor (SNRI), can lead to increases in blood pressure. The following table summarizes the key clinical findings and management recommendations.

Aspect Details
Clinical Finding Sustained hypertension, some cases requiring treatment; dose-dependent increases in blood pressure [1].
Recommended Action Control pre-existing hypertension before initiating treatment [2].
Monitoring Protocol Regular monitoring of blood pressure during treatment is recommended [3] [4] [2].
Dosage Consideration If sustained hypertension occurs during therapy, consider dosage reduction or discontinuation [2].

Pharmacological Basis for Hypertension

The proposed mechanism for the increase in blood pressure involves the drug's primary pharmacological action.

G DVS This compound (DVS) SERT Serotonin Transporter (SERT) DVS->SERT NET Norepinephrine Transporter (NET) DVS->NET Syp_5HT Increased Serotonin in Synapse SERT->Syp_5HT Syp_NE Increased Norepinephrine in Synapse NET->Syp_NE p1 Syp_NE->p1 BP_Effect Potential Elevation in Blood Pressure p1->BP_Effect  Acts on Vascular Smooth Muscle  and Heart p2

This diagram illustrates how this compound inhibits the norepinephrine transporter (NET), leading to increased norepinephrine in the synapse. This can result in increased vascular tone and cardiac output, which are contributing factors to elevated blood pressure [1] [5].

Detailed Hypertension Monitoring Protocol

For researchers designing clinical trials or observational studies, the following step-by-step protocol ensures systematic monitoring and data collection.

G Start 1. Pre-Treatment Baseline A Ensure pre-existing hypertension is controlled Start->A B Obtain baseline blood pressure reading A->B C 2. Treatment Initiation B->C D Administer 50 mg dose (Recommended therapeutic dose) C->D E 3. Ongoing Monitoring D->E F Monitor BP regularly during treatment E->F G 4. Response to Sustained Hypertension F->G H Consider: • Dose Reduction • Therapy Discontinuation G->H

This workflow outlines the key monitoring steps derived from prescribing information [3] [4] [2]. "Regular monitoring" typically includes periodic checks after treatment initiation, after dose increases, and at ongoing intervals throughout therapy.

Key Takeaways for Researchers

  • Dose-Risk Relationship: Higher doses of this compound (above the recommended 50 mg) are associated with a greater incidence of adverse effects, including blood pressure elevation [3] [4] [1].
  • Patient Selection: Pre-clinical and clinical data support careful cardiovascular assessment of subjects before enrolling in studies involving this compound [2].
  • Systematic Monitoring: Implementing a structured protocol, as visualized above, is crucial for detecting and managing this known adverse effect in a research setting.

References

Desvenlafaxine Dosage Adjustment in Renal Impairment

Author: Smolecule Technical Support Team. Date: February 2026

Renal Function Category Creatinine Clearance (CrCl) Recommended Dosage
Mild Impairment CrCl > 50 mL/min No dosage adjustment recommended. 50 mg once daily [1] [2].
Moderate Impairment CrCl = 30 - 50 mL/min 50 mg once daily. Dose escalation above this is not recommended [1] [2] [3].
Severe Impairment CrCl < 30 mL/min 25 mg once daily or 50 mg every other day [1] [2].
End-Stage Renal Disease (ESRD) CrCl < 15 mL/min 25 mg once daily or 50 mg every other day. Do not give supplemental doses after dialysis [1] [2] [3].

The workflow for determining the correct dose based on renal function can be visualized as follows:

Desvenlafaxine Dosing in Renal Impairment Start Assess Patient Renal Function (Calculate CrCl) Mild Mild Impairment CrCl > 50 mL/min Start->Mild Moderate Moderate Impairment CrCl 30-50 mL/min Start->Moderate Severe Severe Impairment/ESRD CrCl < 30 mL/min Start->Severe DoseMild Dose: 50 mg once daily Mild->DoseMild DoseModerate Dose: 50 mg once daily Do not exceed. Moderate->DoseModerate DoseSevere Dose: 25 mg once daily OR 50 mg every other day Severe->DoseSevere

Pharmacokinetic Basis for Adjustment

The need for dosage adjustment is due to the fact that approximately 45% of a this compound dose is excreted unchanged in the urine, with renal clearance being a major route of elimination [4] [5] [6].

A dedicated clinical pharmacokinetic study administered a single 100 mg dose of this compound to subjects with varying degrees of renal impairment. The results confirmed that systemic exposure to this compound (AUC) increased as renal function decreased. This elevated exposure is the primary rationale for reducing the dosage in patients with moderate to severe renal impairment and those with ESRD to maintain a safety profile comparable to patients with normal renal function [7].

Dosing Administration & Monitoring Protocols

  • Administration: Tablets must be swallowed whole with fluid and not divided, crushed, chewed, or dissolved as they are extended-release formulations [1] [2].
  • Dosing in Hepatic Impairment: For patients with moderate to severe hepatic impairment (Child-Pugh score 7-15), the maximum recommended dose is 100 mg per day [1] [2].
  • General Tapering: The 25 mg tablet is intended for a gradual reduction in dose when discontinuing treatment to minimize discontinuation symptoms [2].

Frequently Asked Questions (FAQs) for Researchers

Q1: Why is there no dose adjustment for mild renal impairment? The observed increase in drug exposure (AUC) in patients with mild renal impairment (CrCl 50-80 mL/min) was not considered clinically significant enough to warrant a dose adjustment compared to healthy subjects [7].

Q2: What is the clinical evidence supporting the 50 mg dose in moderate renal impairment? Clinical studies have demonstrated that while doses from 10 mg to 400 mg were studied, the 50 mg dose is effective and there is no evidence that doses greater than 50 mg per day provide additional benefit. Higher doses only increased the frequency of adverse reactions and discontinuations [1] [5] [2]. Therefore, limiting the dose to 50 mg in moderate impairment balances efficacy and safety in the context of increased drug exposure.

Q3: How should creatinine clearance (CrCl) be calculated for these dosing decisions? While the official label references CrCl, clinical practice and research often use the Modification of Diet in Renal Disease (MDRD) study equation or the Cockcroft-Gault equation to estimate glomerular filtration rate (GFR) or CrCl [8]. For consistency in clinical trials, the specific method used should be predefined in the protocol.

References

desvenlafaxine hepatotoxicity case reports

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence of Hepatotoxicity

The table below summarizes the key clinical characteristics of desvenlafaxine-induced liver injury based on case reports and pharmacovigilance data.

Characteristic Description
Overall Likelihood Rare [1]. LiverTox classifies it as a suspected but unproven cause of clinically apparent liver injury (Category E*) [1].

| Reported Patterns | • Transient, asymptomatic serum aminotransferase elevations (most common) [1] • Rare cases of clinically apparent acute liver injury (primarily with venlafaxine) with both hepatocellular and cholestatic patterns [1]. | | Typical Onset | Within 1 to 3 months of starting the drug or following a dose increase. Long latency (years) has also been reported with venlafaxine after a dose change [1]. | | Case Report (Venlafaxine) | A published case involved a patient who developed acute hepatitis with jaundice 2 months after a dose increase. Liver biopsy showed cholestatic hepatitis. The patient had a similar prior episode after a previous dose increase, suggesting a possible idiosyncratic, dose-dependent mechanism [1]. | | Outcome | Most cases are self-limiting and resolve within a few months after discontinuation. No convincing cases of acute liver failure have been published [1]. |

Mechanisms and Risk Assessment

Understanding the potential mechanisms and risk profile is crucial for safety evaluations.

  • Proposed Mechanism: The exact mechanism is unknown. It is hypothesized that hepatotoxicity may be mediated by toxic intermediates produced during hepatic metabolism, primarily via the cytochrome P450 system [1]. This compound is metabolized mainly by UGT enzymes and, to a lesser extent, by CYP3A4, which may contribute to its lower risk profile compared to other antidepressants [2] [3].
  • Comparative Risk: A 2024 pharmacovigilance analysis of the FDA FAERS database identified significant signals for drug-induced liver injury (DILI) with certain antidepressants like nefazodone, duloxetine, and clomipramine. In contrast, this compound was not among the antidepressants with the strongest DILI signals in this large-scale analysis [3].

Recommendations for Researchers and Clinicians

For professionals monitoring drug safety, consider the following protocols:

  • Baseline and Monitoring: Consider obtaining baseline liver function tests (LFTs) before initiation. Periodic monitoring of LFTs is advisable, especially during the first few months of treatment or after any dose increase [4] [1] [5].
  • Clinical Vigilance: Educate and monitor patients for signs of liver injury, such as unexplained nausea, vomiting, abdominal pain, jaundice (yellowing of skin or eyes), dark urine, or fatigue. If these occur, LFTs should be checked and discontinuation of the drug considered [4] [5].
  • Dose Consideration: Be aware that the risk of adverse events, including potential liver injury, may be dose-dependent. The therapeutic dose for this compound is 50 mg once daily, and higher doses have not been shown to provide additional efficacy but may increase the risk of side effects [4] [6].

Experimental Protocol for Hepatotoxicity Assessment

For research purposes, the following workflow outlines a structured approach to assess a potential case of this compound-induced liver injury. You can use this to guide case evaluation or design observational studies.

Start Suspected DILI Case Step1 1. Clinical & Temporal Link Check for symptom onset after drug start/dose increase. Start->Step1 Step2 2. Exclusion of Other Causes Rule out viral hepatitis, alcohol, biliary obstruction, other hepatotoxic drugs. Step1->Step2 Step3 3. Biochemical Pattern Analysis Calculate R-value from ALT/ALP levels to classify injury type. Step2->Step3 Step4 4. Causality Assessment Apply standardized scale (e.g., RUCAM). Step3->Step4 Step5 5. Management & Reporting Drug discontinuation, monitoring, and report to pharmacovigilance database. Step4->Step5

Workflow for Hepatotoxicity Case Assessment

Frequently Asked Questions (FAQs)

Q1: How does this compound's hepatotoxicity risk compare to its parent compound, venlafaxine? A1: Based on current data, the risk of clinically apparent liver injury from venlafaxine, while still rare, is more documented than for this compound [1]. This could be due to the longer market presence and wider use of venlafaxine. This compound, being the major active metabolite, has a similar pharmacological profile but may have a different metabolic pathway that potentially contributes to a lower incidence of reported liver injury [2] [3].

Q2: Are there any specific drug interactions that could increase the risk of liver damage? A2: this compound has a relatively low potential for pharmacokinetic interactions via CYP450 enzymes [7] [2]. However, the primary concern is pharmacodynamic interactions. Concurrent use of other medications that can also cause liver injury or that affect serotonin levels (increasing the risk of serotonin syndrome) should be carefully evaluated. Always review a patient's complete medication list, including over-the-counter drugs and supplements [4] [5].

References

Clinical Significance & Epidemiological Data

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Significance: Hyponatremia, defined as a serum sodium level below 135 mmol/L, is a known adverse effect of desvenlafaxine and other SNRIs/SSRIs [1] [2] [3]. It is often associated with the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), where the drug causes the body to retain water and excrete concentrated sodium [2] [3]. This condition is considered a serious and potentially life-threatening complication.

Vulnerability of Elderly Patients: Patients aged 65 and older are at a significantly higher risk for developing antidepressant-induced hyponatremia [1] [4]. Age-related physiological changes and the presence of other comorbidities contribute to this increased susceptibility.

Comparative Risk Among Antidepressants: A 2016 review on antidepressant-induced hyponatremia in older adults provides context on the relative frequency of this event across different drug classes [4]. The findings are summarized below:

Antidepressant Class Examples Implication in Hyponatremia (in older adults)
SSRIs & SNRIs Citalopram, Escitalopram, Sertraline, This compound, Venlafaxine implicated in the majority of case reports and clinical studies [4]
Mirtazapine Mirtazapine implicated in the majority of case reports and clinical studies [4]
Bupropion Bupropion implicated less often in the literature [4]
Tricyclic Antidepressants Amitriptyline, Nortriptyline implicated less often in the literature [4]

Proposed Mechanism and Pathophysiology

The following diagram illustrates the proposed mechanism by which this compound may lead to hyponatremia, primarily through the dysregulation of antidiuretic hormone (ADH).

G This compound This compound Serotonin Serotonin This compound->Serotonin Increases Serotonin Activity Norepinephrine Norepinephrine This compound->Norepinephrine Increases Norepinephrine Activity ADH_Release Stimulates ADH Release Serotonin->ADH_Release  May stimulate Norepinephrine->ADH_Release  May stimulate SIADH Syndrome of Inappropriate ADH (SIADH) ADH_Release->SIADH Renal_Effect Increased Water Reabsorption in Kidney Collecting Ducts SIADH->Renal_Effect Hyponatremia Dilutional Hyponatremia Renal_Effect->Hyponatremia

Key Pathophysiological Steps:

  • Neurotransmitter Increase: this compound inhibits the reuptake of serotonin and norepinephrine in the brain [5] [6].
  • ADH Dysregulation: The increased serotonergic activity is thought to stimulate the release of Antidiuretic Hormone (ADH, or vasopressin) from the pituitary gland, leading to its inappropriate and continuous secretion [2] [3].
  • Altered Renal Water Handling: Persistent ADH acts on the collecting ducts of the kidneys, causing excessive water reabsorption.
  • Dilutional Hyponatremia: The retained water expands the extracellular fluid volume, leading to a dilution of sodium in the blood, resulting in hyponatremia.

Monitoring and Risk Mitigation Protocols

For researchers designing clinical trials or for clinicians managing elderly patients on this compound, the following monitoring protocol is recommended to mitigate risks.

Baseline Assessment:

  • Serum Sodium Check: Measure baseline serum sodium levels before initiating treatment [1] [2].
  • Risk Factor Evaluation: Identify patients with additional risk factors, such as concomitant use of diuretics, pre-existing renal impairment, or a history of electrolyte imbalances [1].

Ongoing Monitoring:

  • Regular Serum Sodium Checks: Monitor serum sodium levels periodically, especially within the first few weeks of starting therapy or after a dose increase, as this is when the risk is highest [1] [2] [3].
  • Clinical Symptom Vigilance: Educate patients and caregivers to recognize and report symptoms of hyponatremia, which can include [7] [8]:
    • Headache
    • Drowsiness and confusion
    • Muscle weakness or cramps
    • Nausea and vomiting
    • Restlessness and irritability
    • In severe cases, seizures and coma.

Management Strategies:

  • Drug Discontinuation: If hyponatremia occurs, discontinuing this compound typically leads to a rapid normalization of sodium levels [4].
  • Dose Adjustment in Renal Impairment: For patients with moderate to severe renal impairment, a lower maximum dose of this compound (50 mg/day or 25 mg/day) is recommended, which may also mitigate the risk of hyponatremia [1] [2] [3].
  • Consider Alternative Agents: For patients at high risk, consider antidepressants with a lower reported incidence of hyponatremia, such as bupropion [4].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the typical onset of this compound-induced hyponatremia? The onset is often rapid, with most cases occurring within the first few weeks of treatment initiation. However, it can occur at any time during therapy, necessitating ongoing vigilance.

Q2: Are there specific assays or biomarkers for early detection of SIADH in clinical trial settings? Beyond standard serum sodium and osmolality tests, researchers can monitor urine osmolality and sodium. In SIADH, you would expect inappropriately concentrated urine (high urine osmolality) despite low serum osmolality and normal fluid intake.

Q3: What are the key considerations for designing a safety monitoring plan for an elderly population in a this compound trial? The plan should mandate:

  • Baseline and periodic (e.g., weekly for the first month) serum sodium measurements.
  • Clear stopping rules and dosage adjustment guidelines for confirmed hyponatremia.
  • Collection of concomitant medication data, especially diuretic use.
  • Training for site staff to recognize the often-subtle neurological symptoms of hyponatremia in the elderly.

References

Quantitative Data on Sexual Dysfunction with Desvenlafaxine

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key quantitative findings from clinical studies, which can inform risk-benefit analysis and study design.

Metric Findings Source / Context
Overall Prevalence 35.7% (10 out of 28 patients) in a naturalistic study [1]. Comparative study using ASEX scale [1].
Comparative Prevalence (vs. other antidepressants) Escitalopram: 60.7%, Desvenlafaxine: 35.7%, Mirtazapine: 25% [1]. Naturalistic study comparing three antidepressants [1].
Risk Ranking SSRIs & Venlafaxine > Tricyclics > Other SNRIs (including this compound) [2]. Clinical pharmacology guide based on pharmacodynamic profiles [2].
Common Manifestations Decreased libido, arousal difficulties (erectile dysfunction, poor lubrication), delayed orgasm, anorgasmia [1]. Documented side effects across patient populations [1].

Management & Mitigation Strategies for Clinical Studies

For researchers designing clinical trials or managing adverse events, the following strategies can be considered.

Strategy Protocol / Implementation Rationale & Notes
Agent Selection Consider antidepressants with lower sexual dysfunction risk (e.g., Mirtazapine, Bupropion) for at-risk populations [1]. Proactive strategy to improve adherence and study retention [1].
Dose Management Use the lowest effective dose. The 50 mg/day dose is both the starting and therapeutic dose; higher doses show no added benefit but increased side effects [3] [2]. A 25 mg tablet is available for dose reduction or tapering [3] [4].
Scheduled Dosing For agents with short half-lives, a "drug holiday" (e.g., skipping dose for 24-48 hours before anticipated sexual activity) may be an option. Note: This is less practical with this compound due to its 11-hour half-life and is not recommended in official prescribing information, which advises against splitting/crushing tablets [2].

| Adjunctive Pharmacotherapy | Consider adding agents to manage specific dysfunction: • For ADIES (Antidepressant-Induced Excessive Sweating): Terazosin or Oxybutynin [2]. | These strategies are used in clinical practice; their application in controlled trials requires careful protocol planning. |

Experimental Protocols for Assessment

For consistent data collection in clinical trials, employing validated assessment tools is crucial. The following methodology is widely used.

Assessment Tool: Arizona Sexual Experience Scale (ASEX)

  • Purpose: To provide a quantitative, reliable measure of sexual functioning [1].
  • Application: Patients rate five items on a 6-point Likert scale (1=extremely positive to 6=none or never) [1].
  • Items Measured:
    • Sex drive
    • Psychological arousal
    • Physiological arousal (lubrication/erection)
    • Ease of reaching orgasm
    • Orgasm satisfaction
  • Interpretation: A total ASEX score of 19 or greater, any one item with an individual score of 5 or greater, or any three items with individual scores of 4 or greater are highly correlated with clinically diagnosed sexual dysfunction [1]. The scale has a sensitivity of 82% and specificity of 90% [1].

The workflow for assessing this adverse event in a clinical setting can be visualized as follows:

Start Patient on this compound Assess Routine Assessment with ASEX Scale Start->Assess Decision Total Score ≥19? Assess->Decision Confirm Confirm Sexual Dysfunction Decision->Confirm Yes Monitor Monitor and Re-assess Decision->Monitor No Strategy Implement Management Strategy Confirm->Strategy Strategy->Monitor Monitor->Assess Periodically

Underlying Mechanisms & Pathways

Understanding the pharmacodynamics of this compound helps in hypothesizing the biological pathways leading to sexual dysfunction. The primary mechanism is related to its potent serotonergic activity.

This compound This compound Administration SERT Potent Inhibition of Serotonin Reuptake (SERT) This compound->SERT NET Inhibition of Norepinephrine Reuptake (NET) This compound->NET 5-HT2C\nStimulation 5-HT2C Stimulation SERT->5-HT2C\nStimulation ↑ Prefrontal\nDopamine ↑ Prefrontal Dopamine NET->↑ Prefrontal\nDopamine Sexual Dysfunction\n(Decreased Libido, Arousal, \nDelayed Orgasm) Sexual Dysfunction (Decreased Libido, Arousal, Delayed Orgasm) 5-HT2C\nStimulation->Sexual Dysfunction\n(Decreased Libido, Arousal, \nDelayed Orgasm)

Key Considerations for Research & Development

  • Comparative Studies: When designing studies to compare the sexual side effect profile of this compound against other agents, mirtazapine or bupropion can serve as useful comparators with potentially lower rates of dysfunction [1].
  • Data Collection Method: The incidence of sexual dysfunction is significantly higher when actively assessed using tools like the ASEX scale compared to spontaneous reporting [1]. This is critical for defining primary and secondary endpoints in trial protocols.
  • Subject Stratification: Pre-existing sexual dysfunction, medical conditions (e.g., diabetes), and concomitant medications can confound results. Clear exclusion/inclusion criteria and baseline assessments are essential.

References

desvenlafaxine overdose treatment protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation & Toxicity Profile

What are the common and serious clinical effects of a desvenlafaxine overdose?

This compound overdose typically manifests with a range of symptoms. The table below summarizes the clinical effects based on data from observational studies and clinical reports [1] [2].

Symptom Category Specific Clinical Effects Frequency & Notes
Common Effects Drowsiness, agitation, tachycardia (sinus), mild hypertension, nausea Most frequently observed in single-substance overdoses [1] [2].
Serious Effects Seizures (can be delayed with XR formulations), serotonin syndrome, QRS widening, ventricular dysrhythmias (e.g., VT, VF) More common in large overdoses or with co-ingestants; seizures reported up to 19 hours post-ingestion [1] [2].
ECG Changes QRS widening, right axis deviation, QTc prolongation, bundle branch block Cardiac toxicity may involve sodium channel blockade [2].

Emergency Management & Treatment Protocols

What is the recommended treatment protocol for managing a this compound overdose?

The following workflow outlines the general management principles for a patient presenting with this compound overdose. This protocol synthesizes recommendations from toxicology guidelines [2].

G Start Patient Presents with Suspected Overdose A Initial Stabilization & Assessment • Airway, Breathing, Circulation • Continuous cardiac & vital signs monitoring • ECG on admission Start->A B Decontamination • Consider activated charcoal (especially for XR formulations) A->B C Symptom-Specific Management B->C D1 Seizures & Agitation C->D1 D2 Serotonin Syndrome C->D2 D3 Cardiac Toxicity (QRS widening) C->D3 E1 IV Benzodiazepines • High doses may be required D1->E1 E2 • IV Benzodiazepines • Cyproheptadine (mild/moderate cases) • Aggressive cooling for hyperthermia D2->E2 E3 IV Sodium Bicarbonate • 1-2 mEq/kg bolus, repeat as needed D3->E3

Detailed Treatment Methodologies:

  • Activated Charcoal: May be considered longer than one hour post-ingestion for extended-release (XR) formulations, but the risks and benefits must be evaluated on a case-by-case basis [2].
  • Seizure Control: Administer IV benzodiazepines. Diazepam may be given in 10 mg aliquots every 10 minutes, as high doses are often required. Refractory seizures may require propofol or barbiturates [2].
  • Serotonin Syndrome Management: Control agitation and muscle rigidity with high-dose IV benzodiazepines. For persistent symptoms, cyproheptadine can be administered (adult dose: 8-16 mg orally, repeated as needed up to 32 mg/day). Severe hyperthermia (>41.0°C) requires aggressive external cooling, neuromuscular paralysis, and intubation [2].
  • Cardiac Toxicity (QRS widening): Treat with IV sodium bicarbonate. Administer 1-2 mEq/kg boluses every 3-5 minutes until the QRS complex narrows or a serum pH of 7.55 is reached [2].
  • Refractory Cases: Intravenous lipid emulsion (ILE) therapy may be considered for patients deteriorating despite standard therapy. Hemodialysis is not considered effective for this compound removal due to its large volume of distribution [2].

Analytical & Toxicokinetic Data for Researchers

What are the key toxicokinetic parameters and analytical methods for post-overdose investigation?

Understanding the drug's behavior in overdose and available measurement techniques is crucial for research and forensic purposes.

Parameter Details Research & Clinical Implications
Toxic Dose Not firmly established. Fatalities in adults reported with ingestions of ~4.2 grams. Severe effects (e.g., ventricular dysrhythmias) with >8 grams [2]. Wide therapeutic index, but severe toxicity occurs at high doses.
Serum Levels Not readily available in clinical practice and do not correlate well with toxicity or outcome [2]. Limits utility for acute clinical management but may be valuable for postmortem analysis.
Half-Life Mean terminal half-life is approximately 11.1 hours [3]. Informs timing for safe restart of therapy; may be prolonged in hepatic/renal impairment.
Analytical Method LC-MS/MS with automated solid-phase extraction (SPE) is a validated method for determining this compound (and paroxetine) concentrations in blood and urine [4]. Gold-standard method for precise quantification in forensic and research settings.

Post-Overdose Management & Drug Restart

When and how should this compound therapy be restarted following an overdose?

There is a lack of formal guidelines, but a pharmacologically sound approach can be derived from clinical principles [5].

  • General Principle: Reintroduction can be considered once acute adverse effects from the overdose have resolved and there are no contraindications. A tentative proposal is to wait for a period equivalent to the drug's mean half-life (approximately 11 hours for this compound) after symptom resolution [3] [5].
  • Dosage: The restart dose should be the original therapeutic dose (typically 50 mg once daily). There is no evidence that higher doses provide additional benefit and they increase adverse reactions [6] [7].
  • Critical Consideration: If cytochrome P450 inhibitors (e.g., paroxetine) were co-ingested, the clearance of this compound may be altered. In such cases, monitoring serial plasma concentrations could help determine the optimal time for restarting, though this is not routine in clinical practice [5].

References

desvenlafaxine escitalopram comparative effectiveness

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Comparative Clinical Studies

Study Focus & Duration Efficacy in Depression Efficacy in Anxiety Key Tolerability Findings
MDD with Anxiety (8 weeks) [1] Comparable: No significant difference in HAM-D responder rates (Escitalopram: 79.5%, Desvenlafaxine: 73.7%) Comparable: No significant difference in HAM-A responder rates (Escitalopram: 76.9%, this compound: 71.1%) Escitalopram was better tolerated than this compound.
Postmenopausal Women with MDD (6 weeks) [2] Escitalopram superior: Significantly better reduction in HAM-D scores at 6 weeks. Comparable: Both drugs equally effective in reducing HAM-A scores. Comparable: Both drugs showed comparable safety and tolerability.

| MDD with Cognitive Complaint (6 weeks) [3] | Comparable: No significant difference in HAM-D/MADRS improvement. This compound superior: Higher treatment response rate. | Not the primary focus, but anxiety symptoms often tracked with depression. | Comparable: All treatments (including vortioxetine) were tolerable with no significant differences. | | Anxious Depression (6 weeks) [4] | Comparable: No significant differences in HAM-D/HAMA improvement, response, or remission rates. | Comparable: No overall difference. This compound better for somatic anxiety symptoms (e.g., cardiovascular, respiratory). | Comparable: All treatments well-tolerated with no significant differences. |

Detailed Methodologies and Findings

For a researcher, the details of the experimental protocols and specific outcomes are critical. Below is a breakdown of the key methodological components from the clinical trials cited.

  • Study Designs: The evidence comes from randomized, open-label, active-controlled trials [2] [1] [3]. One study was rater-blinded [3], meaning the clinicians assessing outcomes were unaware of the treatment assignment to minimize bias, even if the study was not double-blinded.
  • Participants: Studies enrolled adults (aged 18-65/18-60) diagnosed with MDD, often using the Diagnostic and Statistical Manual of Mental Disorders (DSM-IV or DSM-5) criteria [2] [1] [3]. Specific studies focused on subpopulations like postmenopausal women [2] or patients with high levels of anxiety [4] or cognitive complaints [3].
  • Intervention & Dosing:
    • Escitalopram: Dosed at 10-20 mg/day [2] [3].
    • This compound: Dosed at 50-100 mg/day [2], with one study allowing up to 200 mg/day [3].
    • Treatment duration across studies was typically 6 to 8 weeks for the acute phase.
  • Primary Outcome Measures: Efficacy was primarily assessed using standardized clinician-rated scales:
    • Hamilton Depression Rating Scale (HAM-D or HDRS) [2] [1] [3]
    • Hamilton Anxiety Rating Scale (HAM-A) [2] [1] [4]
    • Montgomery-Åsberg Depression Rating Scale (MADRS) [3]
  • Statistical Analysis: Analyses were predominantly conducted on an intention-to-treat (ITT) or modified ITT basis [2] [1]. This includes all randomized participants who took at least one dose of the study drug, providing a more realistic view of effectiveness in clinical practice. Data were reported as mean score changes, responder rates (usually ≥50% score reduction), and remission rates.

Pharmacology and Clinical Profiles

Understanding the fundamental differences in how these drugs work helps explain their distinct profiles.

This diagram illustrates the core mechanism: Escitalopram, as a Selective Serotonin Reuptake Inhibitor (SSRI), primarily increases serotonin levels. This compound, as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), increases both serotonin and norepinephrine [5]. This noradrenergic effect is theorized to contribute to this compound's potential benefits for certain physical symptoms and cognitive aspects of depression [3] [5].

The distinct pharmacological profiles lead to different clinical considerations:

  • Dosing & Interactions:

    • This compound features simplified dosing (50 mg/day starting and therapeutic dose) and has minimal CYP450 enzyme interactions, making it suitable for patients on other medications [5].
    • Escitalopram is also a first-line treatment, but its metabolism involves CYP enzymes, which carries a higher potential for drug-drug interactions [5].
  • Safety and Tolerability:

    • Common Side Effects:
      • Both: Nausea, headache, dizziness, dry mouth, and sexual dysfunction [6] [7].
      • Escitalopram: May cause more sweating and sleep disturbances (insomnia/somnolence) [7].
      • This compound: Can cause increased blood pressure (though less than venlafaxine) and higher rates of nausea [8] [5].
    • Serotonin Syndrome: A major risk when either drug is used concomitantly with other serotonergic agents [9] [8].
    • Discontinuation Syndrome: Both can cause withdrawal symptoms, but this compound's longer half-life may slightly lower the risk compared to some shorter-acting antidepressants [5].

Guidance for Clinical and Research Decisions

Based on the aggregated evidence, here is a comparative profile to guide decision-making:

  • Consider Escitalopram if: The priority is general tolerability and a well-established first-line SSRI profile. It has shown specific superiority in some studies on postmenopausal women [2] and is effective for general anxiety symptoms [1].
  • Consider this compound if: The patient has inadequate response to SSRIs or presents with MDD with significant somatic anxiety symptoms, fatigue, or cognitive complaints (e.g., poor concentration). Its simple dosing and low interaction potential are advantages in complex medication regimens [3] [5] [4].

References

desvenlafaxine duloxetine SNRI comparison

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Desvenlafaxine Duloxetine
Brand Name(s) Pristiq [1] [2] Cymbalta, Irenka, Drizalma Sprinkle [1]
Key Indications Major Depressive Disorder (MDD) [2] [3] MDD, Generalized Anxiety Disorder (GAD), Diabetic Neuropathic Pain, Fibromyalgia, Chronic Musculoskeletal Pain [4] [5]
Standard Adult Dose (for MDD) 50 mg once daily [6] [7] 60 mg once daily [8]
Mechanism of Action SNRI (~10x more potent for SERT than NET) [2] [6] SNRI [4] [9]
Half-Life ~11 hours [1] [2] ~12 hours [1] [10]
Common Side Effects Nausea, dizziness, dry mouth, insomnia, hyperhidrosis [2] Nausea, dry mouth, somnolence, constipation [4]
Metabolism & Drug Interactions Primarily via glucuronidation (UGT); low drug interaction potential [2] [3] Hepatic via CYP1A2 and CYP2D6; moderate inhibitor of CYP2D6 [10]
User Rating (Drugs.com) 6.9/10 (60% positive) [1] 6.2/10 (53% positive) [1]

Detailed Clinical Comparison

For researchers and clinicians, the nuances in efficacy, tolerability, and application are critical.

Pharmacology and Mechanism

Both drugs are classified as SNRIs, but they have distinct pharmacological profiles.

  • This compound is the major active metabolite of venlafaxine [6] [3]. It is approximately 10 times more potent at inhibiting the serotonin transporter (SERT) than the norepinephrine transporter (NET) in vitro [2] [6]. It has low protein binding (30%) and is primarily metabolized via conjugation by UGT enzymes, with a minor role for CYP3A4. This independence from the CYP2D6 pathway results in a low potential for pharmacokinetic drug interactions [2] [7] [3].
  • Duloxetine is a balanced SNRI, though it also shows a higher selectivity for SERT over NET [5]. It undergoes extensive hepatic metabolism primarily by CYP1A2 and is a moderate inhibitor of CYP2D6, which is an important consideration for drug-drug interactions [10].

The following diagram illustrates the shared SNRI mechanism of action and the key metabolic pathways that differentiate the two drugs.

G PreSynaptic Pre-synaptic Neuron Synapse Synaptic Cleft PreSynaptic->Synapse Releases 5-HT & NE PostSynaptic Post-synaptic Neuron Synapse->PostSynaptic Neurotransmission SERT Serotonin Transporter (SERT) SERT->PreSynaptic Reuptake NET Norepinephrine Transporter (NET) NET->PreSynaptic Reuptake This compound This compound This compound->SERT Inhibits This compound->NET Inhibits Metabolism Metabolism This compound->Metabolism Duloxetine Duloxetine Duloxetine->SERT Inhibits Duloxetine->NET Inhibits CYP1A2 CYP1A2 / CYP2D6 Duloxetine->CYP1A2 UGT UGT Enzymes Metabolism->UGT Excretion Renal Excretion UGT->Excretion CYP1A2->Excretion

Efficacy and Tolerability Data

Clinical studies provide direct insights into how these drugs perform for their primary indication, Major Depressive Disorder (MDD).

Summary of Key Clinical Findings:

  • Efficacy: A 2023 multicenter, double-blind, non-inferiority trial directly compared this compound extended-release (50 mg/day) with duloxetine (60 mg/day) over 8 weeks. The study concluded that this compound was non-inferior to duloxetine, with no significant differences found in the reduction of the 17-item Hamilton Depression Rating Scale (HAM-D17) total score [8].
  • Tolerability: The same 2023 trial reported a significantly lower incidence of common treatment-emergent adverse events in the this compound group compared to the duloxetine group. Specifically, nausea (27.2% vs. 48.8%) and dizziness (18.0% vs. 28.8%) were less frequent with this compound [8].
  • Dosing: For this compound, an integrated analysis of clinical trial data demonstrated that a dose of 50 mg/day is effective, with no evidence of greater efficacy at higher doses (up to 400 mg/day), though adverse events increased at these higher doses [6]. Duloxetine's approved dose for MDD is typically 60 mg/day, though it is studied in a range from 20 mg to 120 mg daily [4] [8].
Therapeutic Applications

Beyond MDD, the approved uses and expert preferences for these drugs differ, which can guide clinical choice.

  • This compound is primarily approved for MDD. It is also prescribed off-label for the treatment of vasomotor symptoms (hot flashes) associated with menopause, with studies showing a 55-69% reduction in their frequency [2] [7].
  • Duloxetine has a broader spectrum of approved indications. According to a 2020 systematic review and a 2023 survey of psychiatrists, it is approved and widely used for MDD, Generalized Anxiety Disorder (GAD), diabetic neuropathic pain, fibromyalgia, and chronic musculoskeletal pain [4] [5]. The 2023 survey highlights that psychiatrists often prefer duloxetine for patients with MDD accompanied by somatic symptoms like pain [5].

Key Takeaways for Professionals

  • For Balanced Efficacy with Potentially Better Tolerability: The 2023 head-to-head trial suggests that this compound 50 mg is a strong alternative to duloxetine 60 mg when treating MDD, offering similar efficacy with a potentially lower burden of common gastrointestinal and dizziness-related side effects [8].
  • For Managing Comorbid Conditions: Duloxetine's multiple approved indications make it a versatile choice for patients with MDD who also suffer from chronic pain conditions, fibromyalgia, or significant anxiety [4] [5].
  • For Patients on Multiple Medications: this compound's metabolism via UGT enzymes, rather than CYP450 pathways, may offer an advantage in reducing the risk of pharmacokinetic drug interactions in patients on complex medication regimens [2] [3].

References

Cognitive Effects Comparison: Desvenlafaxine vs. SSRIs

Author: Smolecule Technical Support Team. Date: February 2026

Drug / Class Key Cognitive Findings Study Population & Duration Cited References

| Desvenlafaxine (SNRI) | • Significant improvement in attention/working memory and processing speed [1] [2]. • Improvement in self-perceived cognitive difficulties [2]. • Cognitive enhancements occurred independently of clinical improvement in depressive symptoms [1] [2]. | • 26 MDD patients with inadequate response to SSRIs [2]. • 12-week treatment [2]. | [1] [2] | | SSRIs (as a class) | • Improvement in attention/vigilance, memory, processing speed, and executive function after 8 weeks [3]. • However, nearly 74% of patients continued to have overall cognitive impairment after treatment [3]. | • 160 MDD patients with cognitive impairment at baseline [3]. • 8-week treatment [3]. | [3] | | SSRIs (Specific Drugs) | • In patients with dementia, use of sertraline, citalopram, and escitalopram was associated with faster cognitive decline [4]. • In the acute phase (8 weeks), a significant decline in MMSE scores was observed [5]. | • A large national cohort of patients with dementia [4]. • 50 patients with depression or OCD [5]. | [5] [4] |

Detailed Experimental Protocols

Understanding the methodology behind these findings is crucial for critical appraisal and research design.

Study on this compound's Cognitive Effects

This study was designed to investigate the cognitive impact of this compound in a specific patient population [2].

  • Study Design: Observational case-control prospective study [2].
  • Participants: 26 adult patients with a current MDD episode and an inadequate response to SSRIs, alongside 40 healthy controls [2].
  • Intervention: Patients were switched to this compound (50 mg/day, adjustable up to 150 mg/day after week 4) for 12 weeks [2].
  • Cognitive Assessments:
    • Objective Cognition: A comprehensive neuropsychological battery was administered pre- and post-treatment, assessing key domains [2]:
      • Attention/Working Memory: Digit Span (WAIS-IV).
      • Verbal Memory: Rey Auditory Verbal Learning Test (RAVLT).
      • Processing Speed: Trail Making Test Part A (TMT-A) and Digit Symbol Substitution Test (DSST).
      • Executive Function: Phonemic Verbal Fluency and Wisconsin Card Sorting Test (WCST).
    • Subjective Cognition: Perceived Deficit Questionnaire - Depression (PDQ-D-5) [2].
  • Primary Outcomes: Change in objective and subjective cognitive scores, and psychosocial functioning from baseline to 12 weeks [2].

The workflow of this study is summarized in the following diagram:

Start Patient Recruitment (MDD, SSRI-resistant) A Baseline Assessment (Clinical, Cognitive, Functional) Start->A B 12-week Intervention This compound 50-150 mg/day A->B C Post-Treatment Assessment (Clinical, Cognitive, Functional) B->C D Data Analysis (Paired t-tests, Cohen's d) C->D E Result: Cognitive improvement independent of clinical remission D->E

Study on SSRIs' Cognitive Effects in MDD

This large, prospective study aimed to clarify the impact of SSRIs on cognitive function in a real-world setting [3].

  • Study Design: Prospective, multicenter, observational study [3].
  • Participants: 160 outpatients with MDD and confirmed cognitive impairment (Global Deficit Score ≥0.5) at baseline, who completed 8 weeks of SSRI treatment [3].
  • Intervention: Treatment with an SSRI (sertraline, escitalopram, citalopram, paroxetine, or fluoxetine) as per real-world clinical practice for 8 weeks [3].
  • Cognitive Assessments: Cognitive function was evaluated using a standardized battery measuring five domains [3]:
    • Attention/Vigilance
    • Learning
    • Memory
    • Processing Speed
    • Executive Function
  • Primary Outcome: Change in overall cognitive function (GDS) and individual domain scores from baseline to week 8 [3].

Key Interpretive Considerations for Researchers

When evaluating the evidence, several critical points emerge from the data:

  • Differential Patient Populations: The positive cognitive findings for this compound were observed specifically in SSRI-resistant MDD patients [2], suggesting its mechanism of action (dual SNRI activity) may be particularly relevant for cognitive dysfunction in this subgroup. In contrast, the negative data for specific SSRIs come from a cohort of patients with dementia [4], where the underlying neuropathology fundamentally alters drug effects.
  • Time Course of Effects: The cognitive benefits of this compound and some SSRIs were demonstrated over 12 and 8 weeks, respectively [2] [3]. The study showing SSRI-related decline in dementia was a long-term cohort study [4], while another showing acute decline was over 8 weeks in a non-demented population [5]. The relationship between treatment duration and cognitive outcomes is complex and may not be linear.
  • Mechanistic Implications: The finding that this compound's cognitive improvements were independent of clinical recovery [1] [2] is significant. It suggests a direct pro-cognitive effect potentially mediated by noradrenergic activity, which is a key differentiator from SSRIs and an important hypothesis for further investigation.

Conclusion and Research Outlook

  • This compound shows promise in improving specific cognitive domains, particularly in patients who have not responded adequately to first-line SSRI therapy [1] [2].
  • The cognitive impact of SSRIs is heterogeneous. While they may improve some functions in MDD patients, a significant proportion of patients may remain cognitively impaired [3], and their use in populations with comorbid dementia requires careful risk-benefit assessment [4].

Further research, particularly large-scale, randomized controlled trials directly comparing these agents with cognition as a primary endpoint, is needed to validate these findings and better elucidate the mechanisms at play.

References

desvenlafaxine tolerability profile other antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Tolerability and Safety Profiles

The table below summarizes key tolerability and safety data for desvenlafaxine from integrated analyses of multiple, short-term, placebo-controlled clinical trials [1] [2].

Tolerability Measure Placebo This compound (50 mg/day) This compound (Overall, 50-400 mg/day)
Discontinuation due to Adverse Events (AEs) 3% - 4% ~4% (similar to placebo) 12%
Most Common AE - Transient nausea (generally mild to moderate) Transient nausea
Sexual Dysfunction (Men) 1% - Erectile Dysfunction: 7%
Sexual Dysfunction (Women) 0% - Anorgasmia: 1%
Blood Pressure 1% (clinically meaningful change) Small, statistically significant mean changes 2% (clinically meaningful change)
Other Laboratory Changes - - Small, significant mean changes in lipids and liver enzymes; few clinically relevant

A more recent, direct comparative study provides a head-to-head view of this compound versus a common SSRI, sertraline [3].

Parameter This compound (mostly 100 mg/day) Sertraline (mostly 50 mg/day)
Efficacy (Pre-to-Post HAM-D Score Improvement) Significant (p < 0.00001) Significant (p < 0.00001); marginally better clinical results
Tolerability Effective and well-tolerated Effective and well-tolerated

Metabolic Profile and Drug Interaction Potential

A significant aspect of this compound's tolerability is its simple metabolic profile, which lowers the risk for certain drug-drug interactions (DDIs) [4]. This is particularly relevant for patients with comorbid physical conditions who require polypharmacy.

The diagram below illustrates the primary metabolic and excretion pathways for this compound and other common antidepressants, highlighting its unique profile.

pharmacy cluster_key Enzyme Inhibition Legend cluster_antidepressants Antidepressant Metabolism & Inhibition cluster_enzymes Cytochrome P450 (CYP) Enzymes Potent Inhibitor Potent Inhibitor Moderate Inhibitor Moderate Inhibitor Weak/No Inhibition Weak/No Inhibition Citalopram Citalopram CYP2C19 CYP2C19 Citalopram->CYP2C19 Escitalopram Escitalopram Escitalopram->CYP2C19 Fluoxetine Fluoxetine CYP2D6 CYP2D6 Fluoxetine->CYP2D6 Fluoxetine->CYP2D6 inhibits Fluvoxamine Fluvoxamine CYP1A2 CYP1A2 Fluvoxamine->CYP1A2 Fluvoxamine->CYP1A2 inhibits Paroxetine Paroxetine Paroxetine->CYP2D6 Paroxetine->CYP2D6 inhibits Sertraline Sertraline CYP2B6 CYP2B6 Sertraline->CYP2B6 Sertraline->CYP2D6 inhibits This compound This compound Renal Excretion Renal Excretion This compound->Renal Excretion Duloxetine Duloxetine Duloxetine->CYP1A2 Duloxetine->CYP2D6 inhibits Venlafaxine Venlafaxine Venlafaxine->CYP2D6 Agomelatine Agomelatine Agomelatine->CYP1A2 Bupropion Bupropion Bupropion->CYP2B6 Mirtazapine Mirtazapine CYP2D6/CYP3A4 CYP2D6/CYP3A4 Mirtazapine->CYP2D6/CYP3A4 Vortioxetine Vortioxetine Vortioxetine->CYP2D6 CYP2C9 CYP2C9 CYP3A4 CYP3A4

Note: The diagram is based on data from Spina et al. (2018), representing common metabolic pathways and inhibitory effects. The clinical relevance of in vitro inhibitory data can vary [4].

Cognitive Enhancement and Functional Improvement

Emerging evidence suggests that this compound's benefits may extend beyond core mood symptoms. A 2025 prospective study on patients with SSRI-resistant Major Depressive Disorder (MDD) found that 12-week treatment with this compound led to [5]:

  • Significant improvements in objective cognitive measures, including attention/working memory and processing speed.
  • Reductions in self-perceived cognitive difficulties and improvements in psychosocial functioning.
  • Notably, these cognitive enhancements occurred independently of clinical improvement in depressive symptoms, suggesting a direct positive effect on cognitive function.

Key Experimental Protocols in Cited Studies

For research and development professionals, understanding the methodology behind the data is critical. Here are the protocols from some of the key studies cited.

Study Focus Cited Source & Design Primary Efficacy Measure Key Eligibility Criteria
Integrated Safety & Tolerability Integrated Analysis [1]: 9 short-term, RCTs, double-blind, placebo-controlled. Treatment-emergent AEs, laboratory values, vital signs, discontinuation symptoms. Adult outpatients with MDD.
Cognitive Effects Observational Study [5]: Case-control, prospective, 12-week treatment. HDRS-17, neuropsychological battery (RAVLT, TMT, DSST, WCST), PDQ-D-5, FAST. Current MDD episode, HDRS-17 ≥18, inadequate response to SSRI.
Comparative Efficacy vs. SSRI Prospective Observational Study [3]: 6-month study, two groups (simple random sampling). HAM-D, Beck Depression Inventory. DSM-5 diagnosis of depressive disorder.

Conclusion for Research and Development

  • Tolerability: It has a classic SNRI tolerability profile, with nausea being the most common, transient AE. The 50 mg dose shows a discontinuation rate similar to placebo, while higher doses show a dose-dependent increase in AEs [1] [2].
  • Differentiator 1: Low DDI Risk. Its simple metabolism, primarily via glucuronidation and renal excretion, gives it a low potential for pharmacokinetic DDIs compared to many SSRIs and other SNRIs, which are metabolized by and often inhibit CYP enzymes [4].
  • Differentiator 2: Cognitive Benefits. Evidence suggests it can improve cognitive domains independently of mood improvement, a valuable effect for functional recovery in MDD [5].

References

desvenlafaxine cost-effectiveness analysis MDD

Author: Smolecule Technical Support Team. Date: February 2026

Economic Evaluations of Desvenlafaxine

The table below summarizes the key findings from the cost-effectiveness analyses identified in the search results.

Study & Context Comparator(s) Key Economic Findings Clinical Context
Rejas et al. (2016) - Spain [1] Usual care (weighted average of duloxetine and venlafaxine) [1] Cost saving: this compound 50 mg was less costly, with an overall saving of €108 per patient from the National Health System perspective over one year [1]. Second-line treatment after SSRI failure [1].
Multinational Study (2001) - Venlafaxine IR [2] SSRIs and Tricyclic Antidepressants (TCAs) [2] More cost-effective: Venlafaxine IR had a lower expected cost per patient compared to SSRIs and TCAs in most of the 10 countries analyzed in both inpatient and outpatient settings [2]. Acute phase treatment of MDD within a 6-month horizon [2].

Clinical Efficacy and Methodology

The economic argument for a drug is often supported by data on its efficacy, safety, and tolerability. The following tables detail the clinical performance of this compound and the methodologies commonly used in such assessments.

Clinical Efficacy and Safety Profile
Aspect Findings for this compound Source
Efficacy vs. Placebo Effective for acute and long-term (maintenance) treatment of MDD, showing significant improvement on HAM-D17 scale and in functional outcomes [3] [4] [5].
Recommended Dose 50 mg/day is the recommended and proven effective dose [3] [4] [5].

| Comparative Efficacy | Similar to Sertraline: Both drugs showed significant improvement, with sertraline being marginally better in one study [6]. Similar to Escitalopram & Vortioxetine: No significant differences in efficacy for treating anxious depression [7]. | [6] [7] | | Common Adverse Reactions | Nausea, dizziness, hyperhidrosis, constipation, decreased appetite, and insomnia (incidence ≥5% and at least twice the rate of placebo) [4] [5]. | |

Key Experimental Models and Protocols

Economic and clinical studies in MDD often rely on standardized models and protocols to ensure comparability. The diagram below illustrates a common workflow for pharmacoeconomic analysis.

Pharmacoeconomic Analysis Workflow cluster_inputs Input Data Start Start Define Study Perspective Define Study Perspective Start->Define Study Perspective Select Model Type Select Model Type Define Study Perspective->Select Model Type Populate with Input Data Populate with Input Data Select Model Type->Populate with Input Data Calculate Outcomes Calculate Outcomes Populate with Input Data->Calculate Outcomes Efficacy Data Efficacy Data Populate with Input Data->Efficacy Data Relapse & Remission Rates Relapse & Remission Rates Populate with Input Data->Relapse & Remission Rates Resource Use & Costs Resource Use & Costs Populate with Input Data->Resource Use & Costs Adverse Event Rates Adverse Event Rates Populate with Input Data->Adverse Event Rates End End Calculate Outcomes->End

  • Study Perspective: The analysis can be conducted from various viewpoints, such as the healthcare system (e.g., Spain's National Health System [1]) or a broader societal perspective, which determines which costs are included [1].
  • Model Type: Decision trees and Markov models are frequently used. For example, a Markov model was used to follow a patient cohort over a one-year horizon to simulate different health states like remission and relapse [1].
  • Key Input Data:
    • Efficacy Data: Derived from clinical trials, often measured by standardized scales like the HAM-D17 (Hamilton Depression Rating Scale) [6] [3] [4].
    • Rates of Relapse and Remission: Critical for long-term models. Relapse might be defined as a HAM-D17 score ≥16 or hospitalization for depression [3] [4].
    • Resource Use and Costs: Includes direct medical costs like drug acquisition costs, outpatient visits, and hospitalizations [2] [1].
    • Adverse Event Rates: The frequency and costs of managing side effects are incorporated into the model [2].

Interpretation and Limitations

Key limitations to consider include:

  • Limited Direct Comparisons: There is a lack of recent, head-to-head cost-effectiveness analyses comparing this compound with a broad range of modern antidepressants.
  • Geographical Specificity: Economic conclusions are highly dependent on local drug prices and healthcare structures, limiting the generalizability of the findings from Spain to other countries [1].
  • Narrow Clinical Scope: The available economic data primarily addresses a specific line of treatment (second-line) and does not cover the entire management pathway for MDD.

References

desvenlafaxine long-term maintenance therapy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy & Safety Data

The table below summarizes key efficacy and safety findings for desvenlafaxine from clinical studies and real-world observations.

Aspect Findings & Data Source / Study Details
Recommended Dosage 50 mg once daily is both starting and therapeutic dose; higher doses (up to 400 mg) not shown to provide additional benefit, with increased adverse reactions [1] [2]. Approved prescribing information [1] [2].

| Long-term Efficacy (≥6 months) | CGI-I Response Rates: 45.5% at 6 months in long-term users (n=213) [3]. HAM-D/BDI Improvement: Statistically significant (p < 0.00001) improvement after 4 weeks vs. baseline [4]. | Prospective Observational Study (Korea, 2022): Post-marketing surveillance in routine clinical practice [3]. Prospective Study (India, 2022): Compared this compound vs. sertraline over 4 weeks [4]. | | Comparative Efficacy | Versus Sertraline (SSRI): Both drugs showed significant efficacy; sertraline marginally better in one study [4]. Versus Vortioxetine: In patients with partial response to SSRIs, vortioxetine non-inferior to this compound for depressive symptoms, with higher rates of functional remission [5]. | VIVRE Study (2023): 8-week, randomized, double-blind, active-controlled study [5]. | | Common Adverse Events (AEs) | Nausea, dizziness, dry mouth, hyperhidrosis, constipation, somnolence, decreased appetite, anxiety, sexual dysfunction [6] [2] [7]. | Clinical trials and post-marketing data. | | Long-term Safety (6 months) | AE Incidence: 2.97% in continuation phase (most frequent: tremor); overall profile consistent with SNRI class. No clinically relevant blood pressure changes [3]. | Prospective Observational Study (Korea, 2022) [3]. |

Experimental Protocols for Key Studies

For your reference, here are the methodologies from the pivotal studies cited:

  • VIVRE Study (2023) - Vortioxetine vs. This compound [5]

    • Objective: Compare efficacy in MDD patients with partial response to SSRI therapy.
    • Design: Multicenter, randomized, double-blind, active-controlled, parallel-group, 8-week study.
    • Participants: Adults (18-65 years) with MDD (DSM-5 criteria), current episode 3-12 months, partial response to SSRI monotherapy (escitalopram, sertraline, paroxetine, citalopram) for ≥6 weeks.
    • Intervention: Switch to vortioxetine (10 or 20 mg/day) or this compound (50 mg/day).
    • Primary Endpoint: Change from baseline to Week 8 in MADRS total score.
  • Korean Post-Marketing Surveillance (2022) - Long-term Safety & Effectiveness [3]

    • Objective: Observe safety and effectiveness of this compound in routine practice for up to 6 months.
    • Design: Multicenter, open-label, prospective, observational study.
    • Participants: Adult patients with MDD (DSM-5) initiating this compound.
    • Phases: Acute treatment (0-8 weeks) and Continuation treatment (8 weeks-6 months).
    • Assessments: Safety via adverse event (AE) monitoring; effectiveness via Clinical Global Impression-Improvement (CGI-I) scale.

Mechanism of Action & Experimental Workflow

This compound is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). Its antidepressant effect is presumed to be linked to the potentiation of serotonin and norepinephrine activity in the central nervous system [8].

The diagram below illustrates its mechanism and a typical clinical trial workflow for assessment.

cluster_mechanism This compound Mechanism of Action cluster_trial Long-Term Assessment Workflow SERT Serotonin Transporter (SERT) Synapse Synaptic Cleft SERT->Synapse Reduced Reuptake NET Norepinephrine Transporter (NET) NET->Synapse Reduced Reuptake This compound This compound This compound->SERT Inhibits This compound->NET Inhibits Receptor Post-Synaptic Neuron Synapse->Receptor Increased Neurotransmitter Levels & Signaling P1 Patient Screening & Enrollment (MDD Diagnosis, DSM-5 Criteria) P2 Baseline Assessment (MADRS, HAM-D, CGI-S) P1->P2 P3 Randomization P2->P3 P4 Intervention Group (this compound 50 mg/day) P3->P4 P5 Acute Phase (8 Weeks) P4->P5 P6 Continuation/Maintenance Phase (Up to 6+ Months) P5->P6 P7 Endpoint Assessment (CGI-I, MADRS, Safety Monitoring) P6->P7

Key Conclusions for Drug Development

  • Position in Treatment Algorithm: this compound is a well-established option for MDD maintenance. Recent head-to-head trial evidence suggests that in patients with a partial response to SSRIs, switching to a multimodal antidepressant like vortioxetine may yield better functional outcomes than switching to this compound [5].
  • Safety Profile: Its safety profile is consistent with the SNRI class. Long-term data shows a low incidence of adverse events in the continuation phase, with no new safety signals identified [3].
  • Dosing Strategy: The 50 mg dose is a key feature; it simplifies treatment and highlights that dose escalation lacks additional efficacy benefit, which is a critical consideration for clinical trial design and drug labeling [1] [2].

References

Desvenlafaxine Remission Rates on Different Depression Scales

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes desvenlafaxine remission rates from key clinical trials, providing a clear comparison across different assessment scales and study designs.

Depression Scale Remission Definition Study Duration This compound Remission Rate Comparator (Placebo) Remission Rate Study Context & Dosage
HAM-D-17 [1] [2] Score ≤ 7 [2] 6 months (Relapse Prevention) 64.4% - 90.2% [1] 29.3% - 80.8% (Placebo) [1] Patients were already in remission at baseline; rates indicate relapse prevention, not new remission. Doses: 50-400 mg/d [1].
HAM-D-17 [2] Score ≤ 7 8 weeks (Acute Treatment) ~36% (estimated from graph) ~25% (estimated from graph) Pooled analysis of 9 short-term studies. Doses: 50 mg/d and 100 mg/d [2].
CGI-S [3] Score ≤ 2 8 weeks (Acute Treatment) 24.8% 32.5% (Vortioxetine) Patients with partial response to prior SSRIs. Dose: this compound 50 mg/d [3].
PHQ-9 [4] Score < 5 12 months (Real-World) Not a specific rate, but this is a standard measure for remission in modern clinical practice guidelines [4]. Used in quality measures (e.g., MIPS #370) for tracking long-term remission in routine care [4].

Detailed Experimental Protocols

To critically evaluate the data, it is essential to understand the design of the underlying clinical trials.

Short-Term Efficacy and Relapse Prevention Studies

The data for this compound's acute efficacy and long-term maintenance of remission primarily come from randomized, double-blind, placebo-controlled trials.

  • Protocol Objective: To evaluate the short-term (8-week) efficacy of this compound in reducing depressive symptoms and its long-term (6-month) ability to prevent relapse after successful treatment [1] [5] [2].
  • Patient Population: Adult outpatients (typically aged 18-75) with a primary diagnosis of MDD according to DSM-IV or DSM-5 criteria. Most studies required a minimum baseline HAM-D17 score of ≥20, indicating at least moderate depression severity [2].
  • Study Design:
    • Acute Phase: Patients were randomized to receive fixed doses of this compound (50 mg/d or 100 mg/d) or placebo for 8 weeks [2].
    • Relapse Prevention Phase: Patients who responded to open-label this compound (50 mg/d) over 8-12 weeks entered a stability phase. Those who maintained a stable response were then re-randomized to continue this compound or switch to placebo for 6 months to observe for relapse [1].
  • Key Efficacy Measures:
    • Primary Endpoint: Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D17) total score [2].
    • Secondary Endpoints: Included remission rates (HAM-D17 ≤ 7), response rates (≥50% reduction in HAM-D17), and scores on other scales like the Montgomery-Åsberg Depression Rating Scale (MADRS) and Clinical Global Impressions-Severity (CGI-S) scale [3] [2].

This trial design and the relationship between its phases can be visualized as follows:

Start Patients with MDD (HAM-D17 ≥ 20) AcutePhase 8-Week Acute Phase Start->AcutePhase Randomization1 Randomization AcutePhase->Randomization1 DesvGroup This compound (50/100 mg/d) Randomization1->DesvGroup PlaceboGroup Placebo Randomization1->PlaceboGroup Assessment1 Assessment: Remission (HAM-D17 ≤ 7) and Response DesvGroup->Assessment1 PlaceboGroup->Assessment1 Responders Treatment Responders Assessment1->Responders Maintenance Stability Phase (12-20 weeks) Responders->Maintenance Randomization2 Randomization Maintenance->Randomization2 Continuation Continue This compound Randomization2->Continuation SwitchPlacebo Switch to Placebo Randomization2->SwitchPlacebo Assessment2 6-Month Assessment: Relapse Rate Continuation->Assessment2 SwitchPlacebo->Assessment2

Head-to-Head Comparative Study (VIVRE)

The VIVRE study provides a direct comparison between this compound and another antidepressant in a clinically relevant population.

  • Protocol Objective: To compare the efficacy of vortioxetine versus this compound in patients with MDD who had a partial response to initial SSRI therapy [3].
  • Patient Population: Adults with MDD who had only a partial response to at least 6 weeks of SSRI monotherapy (e.g., escitalopram, sertraline) [3].
  • Study Design: An 8-week, international, multicenter, randomized, double-blind, active-controlled study. Patients were switched from their prior SSRI to either vortioxetine (10 or 20 mg/d) or this compound (50 mg/d) [3].
  • Key Efficacy Measures:
    • Primary Endpoint: Change from baseline in the MADRS total score.
    • Secondary Endpoints: Included the proportion of patients achieving symptomatic and functional remission (defined as a CGI-S score ≤ 2), as well as functional and quality-of-life measures [3].

Interpretation Guide for Researchers

When analyzing this data for drug development, consider these critical factors:

  • Distinguish Between Efficacy Measures: Remission (virtual absence of symptoms) is a stricter and more clinically meaningful goal than response (meaningful symptom improvement). The choice of scale (HAM-D17 vs. CGI-S vs. PHQ-9) also influences the reported rate [6] [7].
  • Contextualize Relapse Prevention Data: The very high remission rates (e.g., 90%) in long-term studies reflect the prevention of relapse in a population that was already successfully treated, not the initial induction of remission in a acutely depressed population [1].
  • Consider the Patient Population: Efficacy can vary significantly. The VIVRE study focused on the challenging "partial SSRI responder" population, which may explain the lower remission rates for this compound (24.8% on CGI-S) compared to its performance in broader MDD populations [3].
  • Note the Standard Dose: The 50 mg/day dose is the recommended therapeutic dose and was used in key studies. Higher doses have not demonstrated greater efficacy and are associated with increased side effects [5].

References

desvenlafaxine quality of life outcomes studies

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Quality of Life Outcomes

Clinical trials consistently show that desvenlafaxine treatment leads to significant improvements in quality of life and functional outcomes for patients with MDD. The data below summarizes key findings from pooled analyses and individual studies.

Study Focus Intervention & Dose Key Efficacy Findings (vs. Placebo) Key Quality of Life & Functional Outcomes

| Employed Adults with MDD [1] | this compound 50 mg/day (12 weeks) | Significant improvement in HAM-D17 score [1] | - Significant improvement in 10 of 16 Q-LES-Q items.

  • Patients with severe QOL impairment: 46% (this compound) vs. 62% (placebo). [1] | | Pooled Analysis of Functioning [2] | this compound (50, 100, 200, 400 mg/day); 8-week trials | Significant improvement in HAM-D17 and MADRS scores [2] | - SDS Total Score improvement: -2.0.
  • WHO-5 Well-Being Index improvement: +1.7.
  • Significant improvements in work, social, and family life (SDS items). [2] | | Minimum Effective Dose [3] | this compound 10 mg/day vs. 50 mg/day (8 weeks) | 10 mg and 50 mg did not significantly separate from placebo in primary efficacy endpoint [3] | 50 mg is established as the minimum effective dose for MDD; no additional functional benefit was found for 10 mg. [3] |

Comparative Analysis with Alternative Treatments

This compound has been compared with other antidepressants, showing a balance of efficacy and tolerability. The table below compares it with other common alternatives.

Drug (Class) Efficacy in MDD Tolerability & Common Side Effects User Ratings (for MDD) Key Differentiators / Considerations
This compound (SNRI) Non-inferior to venlafaxine; 50 mg/day is minimum effective dose [4] [3] Lower risk of nausea than venlafaxine; side effects include nausea, dizziness, insomnia, hyperhidrosis [4] [5] [6] 6.9/10 (60% positive, 22% negative from 1393 ratings) [7] Active metabolite of venlafaxine; minimal CYP2D6 inhibition; fewer drug-drug interactions than some SSRIs/SNRIs [5]
Venlafaxine (SNRI) Similar efficacy to this compound [4] [8] Higher incidence of nausea compared to this compound [4] [8] Information missing Requires CYP2D6 metabolism; may have more variable response in different metabolizers [8]
Vortioxetine (Multimodal) Information missing Lower risk of vision blurring than placebo; potential for fewer neurological side effects [5] 6.0/10 (48% positive, 32% negative from 1137 ratings) [7] Unique mechanism (receptor modulator + SRI); may have cognitive benefits [7]
Auvelity (NDRI/NMDA) Information missing Information missing 8.4/10 (78% positive, 7% negative from 158 ratings) [7] Novel mechanism (bupropion/dextromethorphan); rapid onset of action possible [7]

Experimental Protocols and Methodologies

For researchers, understanding the design of key trials and modern analytical techniques is crucial. Below are the methodologies from pivotal studies and a recent pharmacometabolomics investigation.

  • Design of Pivotal Clinical Trials: The core evidence for this compound's effect on quality of life comes from randomized, double-blind, placebo-controlled trials [1] [3] [2].

    • Population: Studies enrolled adult outpatients (aged 18+) with a primary diagnosis of moderate-to-severe MDD (DSM-IV criteria), confirmed by a structured clinical interview and a baseline HAM-D17 score ≥20 [3].
    • Intervention: Patients were randomized to fixed doses of this compound (typically 50 mg or 100 mg) or a matching placebo for 8-12 weeks, without a titration period [1] [3].
    • Key Outcome Measures:
      • Primary Efficacy: Change from baseline in the Hamilton Rating Scale for Depression (HAM-D17) total score [3].
      • Quality of Life & Functioning: Assessed using validated patient-reported outcome (PRO) instruments, including the Quality of Life Enjoyment and Satisfaction Questionnaire (Q-LES-Q) [1], the Sheehan Disability Scale (SDS) [3] [2], and the World Health Organization-5 Well-Being Index (WHO-5) [3] [2].
    • Analysis: Efficacy analyses were conducted on the Intent-to-Treat (ITT) population using Last Observation Carried Forward (LOCF) for handling missing data. Analysis of Covariance (ANCOVA) was used to compare changes from baseline, with treatment group and study region as factors and the baseline score as a covariate [1] [3].
  • Pharmacometabolomics Workflow: A 2024 study employed a pharmacometabolomics approach to explore individual variability in response to this compound in healthy volunteers [9]. The workflow is summarized in the diagram below.

pharmacometabolomics Start 35 Healthy Volunteers Dosing Single Dose this compound (100 mg) Start->Dosing PK Pharmacokinetic (PK) Analysis LC-MS/MS Dosing->PK Pre Pre-dose (0h) Plasma Dosing->Pre Post Post-dose (Tmax) Plasma Dosing->Post Integrate Data Integration & Statistical Analysis PK->Integrate Metab Untargeted Metabolomics UPLC-QToF-MSE Metab->Integrate Pre->Metab Post->Metab Correl Correlation Analysis: Metabolites vs. PK/Clinical Data Integrate->Correl Findings Key Findings: Altered levels of tyrosine, sphingosine 1-phosphate, etc. Correl->Findings

Key Insights for Research and Development

The analysis of this compound studies yields several critical insights for professionals in the field.

  • Focus on Functional Recovery: The significant improvements across all SDS domains (work, social, family) and the WHO-5 well-being index demonstrate that this compound's benefits extend beyond core depressive symptoms to encompass critical aspects of functional recovery and patient-reported well-being [2]. This provides a strong outcome measure for future clinical trials.
  • The 50 mg Dose is a Therapeutic Cornerstone: Extensive evidence confirms that 50 mg per day is the minimum therapeutically effective dose for this compound in MDD [3]. Doses higher than 50 mg show no evidence of providing additional efficacy but are consistently associated with a higher incidence of adverse events and discontinuations [3] [5]. This underscores the importance of dose selection in trial design and clinical practice.
  • Leveraging Advanced Analytical Techniques: The application of pharmacometabolomics reveals that this compound's mechanism may involve broader cellular transport systems (e.g., SLC and ABC transporters) beyond simple SERT/NET inhibition [9]. This systems-level approach can help explain inter-individual variability in drug response and side effects (e.g., blood pressure changes), paving the way for personalized medicine strategies in antidepressant therapy [9].
  • Strategic Position in the SNRI Class: this compound offers a clinically relevant tolerability profile within its class. Its status as the active metabolite of venlafaxine and its minimal inhibition of the CYP2D6 enzyme pathway may contribute to a more predictable pharmacokinetic profile and fewer drug-drug interactions, which is a significant consideration in treatment selection [4] [5] [8].

References

×

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

263.188529040 Da

Monoisotopic Mass

263.188529040 Da

Heavy Atom Count

19

LogP

log Kow = 2.72 (est)

Appearance

Solid powder

UNII

NG99554ANW

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 6 notifications to the ECHA C&L Inventory.;
H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Desvenlafaxine is indicated for the treatment of major depressive disorder in adults. It has also been used off-label to treat hot flashes in menopausal women.
FDA Label
Desvenlafaxine is an antidepressant that is an FDA-approved drug to treat major depressive disorder in adults. For healthy women who have contraindications to estrogen, clinicians can use desvenlafaxine off-label to treat hot flashes during menopause.

Livertox Summary

Venlafaxine is a serotonin and norepinephrine reuptake inhibitor widely used as an antidepressant. Venlafaxine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antidepressive Agents; Serotonin-Norepinephrine Reuptake Inhibitors

Therapeutic Uses

Antidepressive Agents; Neurotransmitter Uptake Inhibitors
Used to treat major depressive, generalized anxiety, social anxiety and panic disorders /Desvenlafaxine succinate monohydrate/
Like some other selective serotonin and norepinephrine reuptake inhibitors (SNRIs) and selective serotonin-reuptake inhibitors (SSRIs), desvenlafaxine succinate has been studied for the management of vasomotor symptoms in postmenopausal women. /NOT included in US product labeling/
Desvenlafaxine succinate is used in the treatment of major depressive disorder in adults. /Included in US product labeling/
Recent reviews have questioned whether the serotonin-norepinephrine reuptake inhibitor (SNRI) desvenlafaxine succinate offers any practical clinical advantages over existing SNRIs. The following case is one instance where it appears that this SNRI offers unique safety and benefit. Presented is a case report of a patient with Gilbert's syndrome, longstanding social phobia, and more recent depressive disorder not otherwise specified, who was found to have elevated liver transaminases when prescribed both duloxetine and venlafaxine. The patient subsequently responded to desvenlafaxine but without liver abnormalities. In this patient with Gilbert's Syndrome, desvenlafaxine's lack of metabolism through the cytochrome P450 (CYP) 2D6 pathway may explain the avoidance of these abnormalities and thus suggests a possible therapeutic role for this SNRI in similarly susceptible patients.

Pharmacology

Desvenlafaxine is a selective serotonin and norepinephrine reuptake inhibitor[A6990,A6991,Label]. It lacks significant activity on muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors in vitro. Desvenlafaxine does not appear to exert activity against calcium, chloride, potassium and sodium ion channels and also lacks monoamine oxidase (MAO) inhibitory activity[A6991]. It was also shown to lack significant activity again the cardiac potassium channel, hERG, in vitro[A36975]. Compared to other SNRIs, desvenlafaxine undergoes simple metabolism, has a low risk of drug-drug interactions and does not have to be extensively titrated to reach a therapeutic dose[Label].
Desvenlafaxine is a synthetic phenethylamine bicyclic derivative with antidepressant activity. Desvenlafaxine is a selective reuptake inhibitor of serotonin and norepinephrine due to its high binding affinities to the pre-synaptic serotonin and norepinephrine transporters. By blocking both transporters, this agent prolongs neurotransmitter activities of both serotonin and norepinephrine, thereby alleviating depressive state.

MeSH Pharmacological Classification

Serotonin and Noradrenaline Reuptake Inhibitors

ATC Code

N06AX23
N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX23 - Desvenlafaxine

Mechanism of Action

The exact mechanism of the antidepressant action of desvenlafaxine is unknown but is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake. Particularly, desvenlafaxine has been found to inhibit the serotonin, norepinephrine, and dopamine transporters with varying degrees of affinity. Desvenlafaxine inhibits serotonin transporters with 10 times the affinity of norepinephrine transporters, and dopamine transporters with the lowest affinity.
The exact mechanism of antidepressant action of desvenlafaxine has not been fully elucidated but appears to be associated with the drug's potentiation of serotonergic and noradrenergic activity in the CNS. Like venlafaxine and duloxetine, desvenlafaxine is a potent inhibitor of neuronal serotonin and norepinephrine reuptake; however, inhibition of dopamine reuptake at concentrations that inhibit serotonin and norepinephrine reuptake appears unlikely in most patients. The drug does not inhibit monoamine oxidase (MAO) and has not demonstrated significant affinity for muscarinic cholinergic, H1-histaminergic, alpha1-adrenergic, dopaminergic, gamma-aminobutyric acid (GABA), glutamate, and opiate receptors in vitro.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Vapor Pressure

6.8X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

93413-62-8

Absorption Distribution and Excretion

The absolute oral bioavailability of desvenlafaxine after oral administration is about 80%. The time to reach maximal concentration (Tmax) is estimated to be 7.5 hours after oral administration. The AUC in a 24 h dosing interval at steady state with a 100 mg dose was also calculated to be 6747 ng*h/mL, and the Cmax 376 ng/mL. Ingestion of a high-fat meal (800 to 1000 calories) increased desvenlafaxine Cmax about 16% and had no effect on AUC.
Desvenlafaxine is mainly excreted in the urine. Approximately 45% of desvenlafaxine is excreted unchanged in urine at 72 hours after oral administration. Approximately 19% of the administered dose is excreted as the glucuronide metabolite and <5% as the oxidative metabolite (N,O-didesmethyl venlafaxine) in urine.
The steady-state volume of distribution of desvenlafaxine is 3.4 L/kg.
Following the administration of 100 mg of desvenlafaxine in healthy subjects from 18 to 45 years of age, the renal clearance was calculated to be 222 ± 82 mL/min.
The plasma protein binding of desvenlafaxine is low (30%) and is independent of drug concentration. The desvenlafaxine volume of distribution at steady-state following intravenous administration is 3.4 L/kg, indicating distribution into nonvascular compartments.
The absolute oral bioavailability of Pristiq after oral administration is about 80%. Mean time to peak plasma concentrations (Tmax) is about 7.5 hours after oral administration.
Approximately 45% of desvenlafaxine is excreted unchanged in urine at 72 hours after oral administration. Approximately 19% of the administered dose is excreted as the glucuronide metabolite and < 5% as the oxidative metabolite (N,O-didesmethylvenlafaxine) in urine
Desvenlafaxine is excreted into human milk.
For more Absorption, Distribution and Excretion (Complete) data for Desvenlafaxine (6 total), please visit the HSDB record page.

Metabolism Metabolites

Desvenlafaxine is primarily metabolized by conjugation (mediated by UGT isoforms) and, to a minor extent, through oxidative metabolism. O-glucuronide conjugation is likely be catalyzed by UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. CYP3A4 and potentially CYP2C19 mediates the oxidative metabolism (N-demethylation) of desvenlafaxine to N,O-didesmethyl venlafaxine. The CYP2D6 metabolic pathway is not involved. The pharmacokinetics of desvenlafaxine was similar in subjects with CYP2D6 poor and extensive metabolizer phenotype.
Desvenlafaxine is primarily metabolized by conjugation (mediated by UGT isoforms) and, to a minor extent, through oxidative metabolism. CYP3A4 is the cytochrome P450 isozyme mediating the oxidative metabolism (N-demethylation) of desvenlafaxine. The CYP2D6 metabolic pathway is not involved, and after administration of 100 mg, the pharmacokinetics of desvenlafaxine was similar in subjects with CYP2D6 poor and extensive metabolizer phenotype. ... Approximately 19% of the administered dose is excreted as the glucuronide metabolite and < 5% as the oxidative metabolite (N,O-didesmethylvenlafaxine) in urine

Associated Chemicals

Desvenlafaxine succinate; 386750-22-7

Wikipedia

Desvenlafaxine

FDA Medication Guides

APTRYXOL
DESVENLAFAXINE
TABLET,EXTENDED RELEASE;ORAL
SUN PHARMACEUTICAL
08/18/2023
DESVENLAFAXINE
DESVENLAFAXINE FUMARATE
DESVENLAFAXINE
TABLET, EXTENDED RELEASE;ORAL
TEVA PHARMS USA
ALEMBIC PHARMS LTD
07/18/2014
08/18/2023
KHEDEZLA
TABLET, EXTENDED RELEASE;ORAL
OSMOTICA PHARM CORP
09/20/2021

Drug Warnings

/BOXED WARNING/ WARNING: SUICIDAL THOUGHTS AND BEHAVIORS. Antidepressants increased the risk of suicidal thoughts and behavior in children, adolescents, and young adults in short-term studies. These studies did not show an increase in the risk of suicidal thoughts and behavior with antidepressant use in patients over age 24; there was a reduction in risk with antidepressant use in patients aged 65 and older. In patients of all ages who are started on antidepressant therapy, monitor closely for worsening, and for emergence of suicidal thoughts and behaviors. Advise families and caregivers of the need for close observation and communication with the prescriber. Pristiq is not approved for use in pediatric patients.
In patients with moderate or severe renal impairment or end-stage renal disease (ESRD) the clearance of Pristiq was decreased, thus prolonging the elimination half-life of the drug. As a result, there were potentially clinically significant increases in exposures to Pristiq. Dosage adjustment (50 mg every other day) is necessary in patients with severe renal impairment or ESRD. The doses should not be escalated in patients with moderate or severe renal impairment or ESRD.
Sustained increases in blood pressure have been reported. In controlled studies, sustained hypertension occurred in 0.7-2.3% of patients receiving desvenlafaxine dosages from 50-400 mg daily, with a suggestion of a higher incidence (2.3%) in those receiving 400 mg of the drug daily. In addition, some cases of elevated blood pressure requiring immediate treatment have been reported with desvenlafaxine. Sustained blood pressure increases could have adverse consequences in patients receiving the drug. Therefore, the manufacturer recommends that preexisting hypertension be controlled before initiating desvenlafaxine therapy and that regular blood pressure monitoring be performed in patients receiving the drug. Desvenlafaxine should be used cautiously in patients with preexisting hypertension or other underlying conditions that may be compromised by increases in blood pressure. Dosage reduction or drug discontinuance should be considered in patients who experience a sustained increase in blood pressure during therapy.
Treatment with selective serotonin-reuptake inhibitors (SSRIs) and selective serotonin and norepinephrine reuptake inhibitor (SNRIs), including desvenlafaxine, may result in hyponatremia.In many cases, hyponatremia appears to be due to the syndrome of inappropriate antidiuretic hormone secretion (SIADH). Cases with serum sodium concentrations lower than 110 mmol/L have been reported. Geriatric individuals and patients receiving diuretics or who are otherwise volume depleted may be at greater risk of developing hyponatremia. Signs and symptoms of hyponatremia include headache, difficulty concentrating, memory impairment, confusion, weakness, and unsteadiness, which may lead to falls; more severe and/or acute cases have been associated with hallucinations, syncope, seizures, coma, respiratory arrest, and death. Initiate appropriate medical intervention and consider drug discontinuance in patients with symptomatic hyponatremia.
For more Drug Warnings (Complete) data for Desvenlafaxine (20 total), please visit the HSDB record page.

Biological Half Life

The mean terminal half-life is 11.1 hours and may be prolonged in patients with renal and/or moderate to severe hepatic impairment.
The mean half life changed from approximately 10 hours in healthy subjects and subjects with mild hepatic impairment to 13 and 14 hours in moderate and severe hepatic impairment, respectively.
The mean terminal half-life, is approximately 11 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Nervous System -> Psycholeptics -> Antidepressants -> Transformation products

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F); excursions permitted to 15 deg to 30 °C (59 deg to 86 °F).

Interactions

Desvenlafaxine does not inhibit or induce the CYP3A4 isoenzyme in vitro. Concurrent administration of desvenlafaxine (400 mg daily; 8 times the recommended dosage) and midazolam (single 4-mg dose), a CYP3A4 substrate, decreased the AUC and peak plasma concentrations of midazolam by approximately 31 and 16%, respectively. The manufacturer states that concurrent use of desvenlafaxine with a drug metabolized by CYP3A4 can result in lower exposures to that drug.
Selective serotonin-reuptake inhibitors (SSRIs) and selective serotonin and norepinephrine reuptake inhibitor (SNRIs), including desvenlafaxine, may increase the risk of bleeding events. Concurrent administration of aspirin, nonsteroidal anti-inflammatory agents, warfarin, and other anticoagulants may add to this risk. Case reports and epidemiologic studies have demonstrated an association between the use of drugs that interfere with serotonin reuptake and the occurrence of GI bleeding. Bleeding events related to SSRI and SNRI use have ranged from ecchymoses, hematomas, epistaxis, and petechiae to life-threatening hemorrhages. The manufacturer recommends that patients be advised of the risk of bleeding associated with the concomitant use of desvenlafaxine and aspirin or other nonsteroidal anti-inflammatory agents, warfarin, or other drugs that affect coagulation or bleeding.
Desvenlafaxine minimally inhibits the cytochrome P-450 (CYP) 2D6 isoenzyme. In a study in healthy adults, concurrent administration of desvenlafaxine (100 mg daily) and desipramine (single 50-mg dose), a CYP2D6 substrate, increased peak plasma concentrations and AUCs of desipramine by approximately 25 and 17%, respectively. The manufacturer states that concomitant use of desvenlafaxine with a drug metabolized by CYP2D6 can result in higher plasma concentrations of that drug.
In a clinical study, desvenlafaxine did not increase impairment of mental and motor skills caused by alcohol. However, the manufacturer recommends avoiding concomitant alcohol consumption during desvenlafaxine therapy.
For more Interactions (Complete) data for Desvenlafaxine (11 total), please visit the HSDB record page.

Dates

Last modified: 09-13-2023
1: Nichols AI, Liao S, Abbas R. Population Pharmacokinetics of Desvenlafaxine:
Pharmacokinetics in Korean Versus US Populations. Clin Pharmacol Drug Dev. 2017
Dec 11. doi: 10.1002/cpdd.419. [Epub ahead of print] PubMed PMID: 29228473.


2: Weihs KL, Murphy W, Abbas R, Chiles D, England RD, Ramaker S, Wajsbrot DB.
Desvenlafaxine Versus Placebo in a Fluoxetine-Referenced Study of Children and
Adolescents with Major Depressive Disorder. J Child Adolesc Psychopharmacol. 2017
Nov 30. doi: 10.1089/cap.2017.0100. [Epub ahead of print] PubMed PMID: 29189044.


3: Atkinson S, Lubaczewski S, Ramaker S, England RD, Wajsbrot DB, Abbas R,
Findling RL. Desvenlafaxine Versus Placebo in the Treatment of Children and
Adolescents with Major Depressive Disorder. J Child Adolesc Psychopharmacol. 2017
Nov 29. doi: 10.1089/cap.2017.0099. [Epub ahead of print] PubMed PMID: 29185786.


4: Farley TM, Anderson EN, Feller JN. False-positive phencyclidine (PCP) on urine
drug screen attributed to desvenlafaxine (Pristiq) use. BMJ Case Rep. 2017 Nov
23;2017. pii: bcr-2017-222106. doi: 10.1136/bcr-2017-222106. PubMed PMID:
29170178.


5: Gurunathan U. Takotsubo Cardiomyopathy and Intraoperative Cardiac Arrest: Is
Desvenlafaxine a Contributing Factor? J Cardiothorac Vasc Anesth. 2017 Aug 19.
pii: S1053-0770(17)30713-9. doi: 10.1053/j.jvca.2017.08.031. [Epub ahead of
print] PubMed PMID: 29153932.


6: Soares CN, Zhang M, Boucher M. Categorical improvement in functional
impairment in depressed patients treated with desvenlafaxine. CNS Spectr. 2017
Nov 15:1-11. doi: 10.1017/S1092852917000633. [Epub ahead of print] PubMed PMID:
29140227.


7: Tong GF, Qin N, Sun LW. Development and evaluation of Desvenlafaxine loaded
PLGA-chitosan nanoparticles for brain delivery. Saudi Pharm J. 2017
Sep;25(6):844-851. doi: 10.1016/j.jsps.2016.12.003. Epub 2016 Dec 23. PubMed
PMID: 28951668; PubMed Central PMCID: PMC5605887.


8: Katzman MA, Nierenberg AA, Wajsbrot DB, Meier E, Prieto R, Pappadopulos E,
Mackell J, Boucher M. Speed of Improvement in Symptoms of Depression With
Desvenlafaxine 50 mg and 100 mg Compared With Placebo in Patients With Major
Depressive Disorder. J Clin Psychopharmacol. 2017 Oct;37(5):555-561. doi:
10.1097/JCP.0000000000000775. PubMed PMID: 28817491; PubMed Central PMCID:
PMC5596832.


9: Sarfati D, Evans VC, Tam EM, Woo C, Iverson GL, Yatham LN, Lam RW. The impact
of fatigue and energy on work functioning and impairment in patients with major
depressive disorder treated with desvenlafaxine. Int Clin Psychopharmacol. 2017
Nov;32(6):343-349. doi: 10.1097/YIC.0000000000000192. PubMed PMID: 28763344.


10: Samy W, Elnoby A, El-Gowelli HM, Elgindy N. Hybrid polymeric matrices for
oral modified release of Desvenlafaxine succinate tablets. Saudi Pharm J. 2017
Jul;25(5):676-687. doi: 10.1016/j.jsps.2016.10.005. Epub 2016 Oct 17. PubMed
PMID: 28725139; PubMed Central PMCID: PMC5506642.

Explore Compound Types